2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Description
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Properties
IUPAC Name |
2,7-dibromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDIPHRGWNTBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
CAS Number: 1333316-35-0
Abstract
This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores its critical role as a key intermediate in the development of advanced organic electronic materials, particularly Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). The guide also discusses the potential applications of this scaffold in drug discovery, drawing from the established biological activities of related acridine derivatives. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development, providing expert insights into the synthesis and application of this versatile molecule.
Introduction: Unveiling a Key Building Block
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, also known as 2,7-dibromo-9,9-dimethylacridan, is a specialized organic molecule built upon a dihydroacridine core.[1] The strategic placement of two bromine atoms at the 2 and 7 positions, combined with two methyl groups at the 9-position, imparts unique electronic and steric properties to the molecule. These features make it an exceptionally valuable building block in the synthesis of complex organic structures.[2] While the dihydroacridine scaffold itself has been a subject of interest in medicinal chemistry for its biological activities, the 2,7-dibromo-9,9-dimethyl derivative has recently gained prominence as a crucial intermediate in the cutting-edge field of organic electronics.[3][4] Its primary application lies in the synthesis of host and emissive materials for high-performance OLEDs, particularly those utilizing TADF technology to achieve high efficiency.[2]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is essential for its effective handling, characterization, and application.
| Property | Value | Source(s) |
| CAS Number | 1333316-35-0 | [1][5] |
| Molecular Formula | C₁₅H₁₃Br₂N | [1][5] |
| Molecular Weight | 367.08 g/mol | [1][5] |
| IUPAC Name | 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine | [1] |
| Synonyms | 2,7-dibromo-9,9-dimethylacridan, 2,7-dibromo-9,10-dihydro-9,9-dimethyl-acridine | [1][5] |
| Appearance | White to light-yellow powder or crystals | |
| Purity | Typically ≥96% | [5] |
| Storage | Store in a cool, dark place (4°C recommended), protected from light. | [5] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 9,9-disubstituted-9,10-dihydroacridines can be challenging, with some previously reported methods being susceptible to side reactions.[6][7][8] The following protocol is a robust and reliable method for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, based on the principles of the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[9] This multi-step synthesis is designed to ensure high purity and yield.
Overall Synthetic Scheme
Sources
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- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Acridine Core
The 9,10-dihydroacridine scaffold, particularly its 9,9-dimethyl substituted variant (DMAC), represents a cornerstone in modern materials science and medicinal chemistry. This rigid, electron-rich heterocyclic system serves as a powerful electron-donating moiety. The introduction of bromine atoms at the 2 and 7 positions creates 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine , a highly versatile intermediate. The bromine substituents act as strategic handles for sophisticated molecular engineering, enabling the construction of complex architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, reactivity, and application, offering both foundational knowledge and practical protocols for researchers in the field.
Molecular Structure and Core Properties
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a white to light-yellow crystalline solid. Its core structure consists of a central dihydropyridine ring fused to two benzene rings, creating a folded, butterfly-like conformation. The two methyl groups at the C9 position prevent planarization and reduce intermolecular aggregation in the solid state, a crucial property for electronic applications. The bromine atoms at the C2 and C7 positions are the primary sites of reactivity for building more complex molecules.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1333316-35-0 | [1][2] |
| Molecular Formula | C₁₅H₁₃Br₂N | [1][2] |
| Molecular Weight | 367.08 g/mol | [1] |
| IUPAC Name | 2,7-dibromo-9,9-dimethyl-10H-acridine | [1] |
| Physical Form | White to light-yellow powder or crystals | |
| Purity | Typically ≥96% | [2] |
| Storage | 4°C, protect from light |[2] |
Caption: Molecular structure of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Synthesis and Purification
The synthesis of this key intermediate typically begins with the commercially available 9,9-dimethyl-9,10-dihydroacridine. The core is then subjected to an electrophilic aromatic substitution reaction, specifically bromination, to install bromine atoms at the electron-rich 2 and 7 positions of the acridine scaffold.
Protocol: Synthesis via Direct Bromination
This protocol describes a standard laboratory procedure for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Causality: The choice of a non-polar solvent like chloroform or dichloromethane is crucial as it solubilizes the starting material without reacting with bromine. The reaction is performed in the dark to prevent light-induced radical side reactions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.
Materials:
-
N-Bromosuccinimide (NBS) (2.2 eq.)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Dissolve 9,9-dimethyl-9,10-dihydroacridine in anhydrous DCM in a round-bottom flask wrapped in aluminum foil to exclude light.
-
Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a white solid.
Caption: Workflow for the synthesis of the title compound via bromination.
Chemical Reactivity: A Gateway to Functional Molecules
The true utility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine lies in the reactivity of its two C-Br bonds. These sites are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Expert Insight: The choice between Suzuki and Buchwald-Hartwig coupling depends on the desired final structure. For creating D-A-D (Donor-Acceptor-Donor) type molecules common in OLEDs, the dibrominated acridine can act as a central core to which two acceptor-boronic esters are attached via Suzuki coupling. Alternatively, it can be the donor itself, coupled to a central dihalogenated acceptor via Buchwald-Hartwig amination.
Caption: Key cross-coupling reaction pathways for functionalization.
Applications in Advanced Materials: Thermally Activated Delayed Fluorescence (TADF)
A primary application of this compound is as a building block for Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for third-generation Organic Light-Emitting Diodes (OLEDs).
Mechanism of TADF: In OLEDs, electrical excitation produces both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only utilize the singlets, limiting internal quantum efficiency (IQE) to 25%. TADF materials overcome this by enabling an efficient process called reverse intersystem crossing (RISC), where non-emissive triplets are converted back into emissive singlets.[5][6] This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[5]
Role of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: The DMAC core is an excellent electron donor. To achieve a small ΔEST, it is coupled with an electron acceptor moiety. The twisted geometry between the DMAC donor and the acceptor unit ensures spatial separation of the Highest Occupied Molecular Orbital (HOMO, located on the donor) and the Lowest Unoccupied Molecular Orbital (LUMO, on the acceptor). This minimal HOMO-LUMO overlap is the key to achieving a small ΔEST.[5][6]
Protocol: Synthesis of a TADF Emitter via Suzuki Coupling
This protocol provides a representative example of synthesizing a D-A-D type TADF emitter.[7][8]
Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.)
-
Acceptor-functionalized boronic acid pinacol ester (2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 eq.)
-
Toluene and Ethanol (3:1 mixture)
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar and charge it with the dibromo-acridine, the boronic ester, and the palladium catalyst.
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the toluene/ethanol solvent mixture, followed by a 2M aqueous solution of K₂CO₃ via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours under the inert atmosphere.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the high-purity TADF emitter.
Potential in Life Sciences
While the primary modern application of this specific dibrominated compound is in materials science, the broader class of acridine derivatives has a long history in medicinal chemistry. Acridines are known to exhibit a range of biological activities, including:
-
Anticancer Properties: The planar structure of the acridine core allows it to intercalate between the base pairs of DNA, disrupting replication and transcription processes.
-
Antimicrobial Activity: Many acridine derivatives have shown efficacy against various bacterial strains.
The bromine atoms on 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine could serve as points for attaching pharmacophores or solubilizing groups, making it an interesting starting point for creating new libraries of compounds for drug discovery.
Conclusion and Future Outlook
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is more than just a chemical intermediate; it is an enabling building block for advanced functional materials. Its robust synthesis and predictable reactivity at the C-Br bonds make it an invaluable tool for chemists. The primary driver for its use is in the field of organic electronics, where the unique electronic and steric properties of the DMAC core are leveraged to create highly efficient TADF emitters for next-generation displays and lighting. Future research will likely focus on developing novel, cost-effective cross-coupling methodologies and exploring the full potential of this scaffold in other areas, such as photocatalysis and targeted therapeutics.
References
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ResearchGate. (n.d.). Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,.... Retrieved from [Link]
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ResearchGate. (n.d.). Crystalline structure of the 9,10-dihydroacridine derivative (M1).... Retrieved from [Link]
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Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. (2021-05-13). Retrieved from [Link]
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ResearchGate. (2001). (PDF) Crystal structure of 4,9-dimethyl-9,10-dihydroacridine, C15H15N. Retrieved from [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved from [Link]
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Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). PubMed Central. Retrieved from [Link]
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Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. (n.d.). National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). Acridine, 9,10-dihydro-9,9-dimethyl-. Retrieved from [Link]
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PubChem. (n.d.). 9,9-Dimethyl-9,10-dihydroacridine. Retrieved from [Link]
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Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. (n.d.). National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies | Request PDF. Retrieved from [Link]
-
Virtual Screening of TADF Emitters for Single-Layer OLEDs. (n.d.). Frontiers. Retrieved from [Link]
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 9,10-Disubstituted Octafluoroanthracene Derivatives via Palladium-Catalyzed Cross-Coupling | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2010). (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Retrieved from [Link]
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MDPI. (n.d.). Optical and Electrochemical Properties of a Photosensitive Pyromellitic Diimide Derivative of Cymantrene. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
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- 3. Acridine, 9,10-dihydro-9,9-dimethyl- [webbook.nist.gov]
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- 5. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a key building block in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. This document delves into the strategic considerations behind the chosen synthetic route, offering detailed, step-by-step protocols for each transformation. The synthesis is presented as a multi-step sequence, commencing with the construction of the acridone core via an Ullmann condensation, followed by the introduction of the gem-dimethyl functionality at the C9 position, and culminating in a regioselective bromination to yield the target compound. Mechanistic insights, characterization data, and critical experimental parameters are discussed to ensure reproducibility and facilitate further research and development.
Introduction
The 9,10-dihydroacridine scaffold is a privileged heterocyclic motif found in a variety of functional organic materials and biologically active compounds. The rigid, electron-rich tricyclic core imparts unique photophysical and electronic properties, making it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Furthermore, the ability to functionalize the acridine backbone allows for the fine-tuning of these properties and the exploration of structure-activity relationships in drug discovery programs.
The target molecule, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, is of particular interest due to the presence of bromine atoms at the 2 and 7 positions. These halogen substituents serve as versatile synthetic handles for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups to modulate the electronic and steric characteristics of the molecule. The gem-dimethyl group at the 9-position enhances solubility and prevents oxidation to the corresponding acridinium species, thereby improving the stability of the dihydroacridine core.
This guide outlines a logical and field-proven synthetic approach to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, emphasizing the rationale behind the selection of reagents and reaction conditions.
Overall Synthetic Strategy
The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine can be efficiently achieved through a three-stage process. The first stage involves the construction of the foundational acridone skeleton. This is followed by the introduction of the characteristic gem-dimethyl group at the C9 position. The final stage is the regioselective bromination of the dihydroacridine core to yield the desired product.
Caption: Overall three-stage synthetic pathway.
Stage 1: Synthesis of the Acridone Core
The initial and crucial phase of this synthesis is the construction of the tricyclic acridone framework. This is reliably achieved through a two-step sequence involving an Ullmann condensation followed by an acid-catalyzed intramolecular cyclization.
Step 1.1: Ullmann Condensation to N-Phenylanthranilic Acid
The synthesis commences with the copper-catalyzed cross-coupling of o-chlorobenzoic acid and aniline, a classic example of the Ullmann condensation.[1][2] This reaction forms the pivotal intermediate, N-phenylanthranilic acid. The use of water as a solvent has been shown to be an efficient and environmentally benign alternative to traditional high-boiling organic solvents.[1]
Reaction Scheme:
Experimental Protocol:
-
To a round-bottomed flask equipped with a reflux condenser, add o-chlorobenzoic acid (15.6 g, 0.1 mol), aniline (18.6 g, 0.2 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and copper powder (0.5 g).
-
Add 100 mL of water to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and make it alkaline with a 10% aqueous sodium hydroxide solution.
-
Extract the mixture with diethyl ether to remove unreacted aniline.
-
Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitated N-phenylanthranilic acid by filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water to afford a white to off-white solid.
Step 1.2: Intramolecular Cyclization to Acridone
The N-phenylanthranilic acid is then subjected to an intramolecular Friedel-Crafts-type acylation to form the acridone ring system. Concentrated sulfuric acid is a common and effective reagent for this cyclodehydration.[2][3]
Reaction Scheme:
Experimental Protocol:
-
In a flask, dissolve N-phenylanthranilic acid (10.7 g, 0.05 mol) in concentrated sulfuric acid (50 mL) with stirring.
-
Heat the solution on a water bath at 100 °C for 4 hours.
-
Carefully pour the hot reaction mixture into 500 mL of boiling water.
-
Boil the resulting suspension for 5 minutes and then filter the yellow precipitate.
-
Wash the solid with hot water until the washings are neutral.
-
Dry the crude acridone. Recrystallization from a suitable solvent like glacial acetic acid or ethanol can be performed for higher purity.
Stage 2: Introduction of the Gem-Dimethyl Group
With the acridone core in hand, the next stage focuses on the installation of the gem-dimethyl group at the C9 position. This is achieved through a Grignard reaction, followed by a reduction step.
Step 2.1: Grignard Reaction with Methylmagnesium Bromide
The carbonyl group of acridone is susceptible to nucleophilic attack by a Grignard reagent. The addition of two equivalents of methylmagnesium bromide leads to the formation of a tertiary alcohol intermediate which, upon workup, can yield 9,9-dimethylacridone. However, a more direct route to the dihydroacridine involves the in-situ reduction of the intermediate. A more direct approach, as described in improved procedures for 9,9-disubstituted 9,10-dihydroacridines, involves the reaction of an N-phenylanthranilate ester with an excess of the Grignard reagent, which leads directly to the 9,9-dialkylated dihydroacridine.[4]
Reaction Scheme (Conceptual):
Experimental Protocol (Adapted from a similar procedure for 9,9-diethyl-9,10-dihydroacridine[4]):
-
Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether).
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend acridone (9.75 g, 0.05 mol) in anhydrous diethyl ether (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (50 mL, 0.15 mol, 3 equivalents) to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 9,9-Dimethyl-9,10-dihydroacridine. The product can be purified by column chromatography on silica gel or by recrystallization.
Stage 3: Regioselective Bromination
The final stage of the synthesis is the selective introduction of two bromine atoms at the 2 and 7 positions of the 9,9-dimethyl-9,10-dihydroacridine core. This is an electrophilic aromatic substitution reaction.
Directing Effects in the Dihydroacridine System
The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic rings. The secondary amine (NH) group is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic system.[5][6] The alkyl groups on the benzene rings (part of the dihydroacridine system) are weakly activating and also ortho, para-directing. The positions para to the nitrogen atom (C2 and C7) are the most electronically enriched and sterically accessible, making them the preferred sites for electrophilic attack.
Caption: Analysis of directing effects for bromination.
Step 3.1: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic compounds.[7][8] The reaction can be carried out under mild conditions, often in a polar solvent.
Reaction Scheme:
Experimental Protocol:
-
Dissolve 9,9-dimethyl-9,10-dihydroacridine (10.45 g, 0.05 mol) in dichloromethane (200 mL) in a round-bottomed flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (18.7 g, 0.105 mol, 2.1 equivalents) portion-wise over 30 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system such as ethanol or a mixture of dichloromethane and hexane to yield 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a solid.
Characterization Data
The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | 209.29 | ~1.6 (s, 6H, 2xCH3), ~6.0 (br s, 1H, NH), ~6.8-7.4 (m, 8H, Ar-H)[1] | ~31.0 (C(CH3)2), ~36.0 (C9), ~114.0, ~120.0, ~126.0, ~128.0, ~140.0 (Ar-C)[1] |
| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | 367.08 | ~1.55 (s, 6H), ~6.69 (d, 2H), ~7.40 (dd, 2H), ~7.69 (d, 2H), ~8.41 (s, 1H, NH) (Data for diiodo- analog[4]) | ~30.2, ~35.9, ~81.3, ~116.1, ~131.2, ~134.1, ~135.6, ~138.4 (Data for diiodo- analog[4]) |
Note: The NMR data for the final product is inferred from a closely related diiodo- derivative and may vary slightly.[4]
Conclusion
The synthetic pathway detailed in this technical guide provides a reliable and scalable method for the preparation of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. The strategy relies on well-established and high-yielding reactions, ensuring the accessibility of this valuable building block for researchers in organic electronics and medicinal chemistry. The careful consideration of directing effects in the final bromination step allows for the predictable and regioselective synthesis of the target molecule. The protocols provided herein are intended to serve as a robust starting point for laboratory synthesis and can be adapted and optimized for specific research needs.
References
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Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. National Institutes of Health. [Link]
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Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Taylor & Francis Online. [Link]
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A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]
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N-Bromosuccinimide. Wikipedia. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
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Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Springer. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. ACS Publications. [Link]
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Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
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Electrophilic aromatic directing groups. Wikipedia. [Link]
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Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. [Link]
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2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N. PubChem. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
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2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine structural formula
An In-depth Technical Guide to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Introduction: A Core Heterocyclic Building Block
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, also known as 2,7-dibromo-9,9-dimethylacridan, is a specialized heterocyclic organic compound built upon a dihydroacridine scaffold. The strategic placement of two bromine atoms at the 2 and 7 positions of the electron-rich acridine core renders it an exceptionally valuable and versatile intermediate in synthetic chemistry. While its direct applications are limited, its true significance lies in its role as a precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its utility for researchers in advanced materials and drug discovery. It has emerged as a crucial intermediate in the synthesis of advanced materials, particularly for thermally activated delayed fluorescence (TADF) emitters used in high-efficiency deep-blue Organic Light-Emitting Diodes (OLEDs)[1].
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is the tricyclic 9,10-dihydroacridine system, which is hydrogenated at the 9 and 10 positions. A key feature is the gem-dimethyl group at the C9 position, which sterically shields the core and enhances the solubility and stability of its derivatives. The bromine atoms at the C2 and C7 positions are the primary sites for subsequent chemical modifications, typically through metal-catalyzed cross-coupling reactions.
The structural formula is:
(Note: This is a simplified 2D representation. The actual molecule is non-planar.)
Key Physicochemical Data
A summary of the compound's core properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,7-dibromo-9,9-dimethyl-10H-acridine | [][3] |
| CAS Number | 1333316-35-0 | [][4] |
| Molecular Formula | C₁₅H₁₃Br₂N | [][3][5] |
| Molecular Weight | 367.08 g/mol | [][3][5] |
| Appearance | White to light-yellow powder or crystals | |
| Purity | Typically ≥97% | |
| SMILES | CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | [][5] |
| InChI Key | OJDIPHRGWNTBOO-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is achieved via electrophilic aromatic substitution on the 9,9-dimethyl-9,10-dihydroacridine precursor[6]. The nitrogen atom within the acridine ring is an activating group, directing electrophiles to the para positions (C2 and C7), which are electronically enriched. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.
Experimental Protocol
Objective: To synthesize 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine from 9,9-dimethyl-9,10-dihydroacridine.
Materials:
-
9,9-Dimethyl-9,10-dihydroacridine (1.0 eq.)[7]
-
N-Bromosuccinimide (NBS) (2.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9,9-dimethyl-9,10-dihydroacridine (1.0 eq.) in anhydrous DMF. Protect the flask from light by wrapping it in aluminum foil, as acridine derivatives can be light-sensitive.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.1 eq.) portion-wise over 15-20 minutes. The slight excess of NBS ensures the complete dibromination of the starting material.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A new, less polar spot corresponding to the dibrominated product should appear, while the starting material spot diminishes.
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3x). The organic layers are combined and washed sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the product from any mono-brominated intermediates and unreacted starting material.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to obtain 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a white or light-yellow solid.
Synthesis Workflow Diagram
Sources
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physical and chemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Introduction
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a specialized heterocyclic organic compound of significant interest to the materials science and organic electronics communities. Its rigid, electron-rich 9,9-dimethyl-9,10-dihydroacridine core serves as a powerful electron-donating moiety. The strategic placement of bromine atoms at the 2 and 7 positions provides reactive handles for constructing more complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of its known physical, chemical, and spectroscopic properties, synthesis protocols, and applications, with a particular focus on its role as a key building block for advanced materials such as those exhibiting Thermally Activated Delayed Fluorescence (TADF).
Molecular Structure and Identification
The foundational structure consists of a tricyclic dihydroacridine system. The gem-dimethyl group at the C9 position enhances solubility and provides steric hindrance that can influence the electronic properties and molecular packing of its derivatives. This substitution also prevents oxidation at the 9-position, thereby increasing the stability of the core structure.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine solubility data
An In-depth Technical Guide to the Solubility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a key heterocyclic intermediate in the synthesis of advanced materials, particularly for applications in organic electronics such as thermally activated delayed fluorescence (TADF) emitters.[1] Its structural backbone, a substituted dihydroacridine, also finds relevance in the development of antioxidants and other specialty chemicals.[2][3] A thorough understanding of the solubility of this compound is paramount for its synthesis, purification, and application, directly impacting reaction kinetics, formulation, and material processing. This guide provides a comprehensive overview of the predicted solubility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, alongside detailed experimental protocols for its quantitative determination.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃Br₂N | [4][5] |
| Molecular Weight | 367.08 g/mol | [4][5] |
| Appearance | White to light-yellow powder or crystals | [6] |
| Predicted LogP | 5.5945 | [4] |
The high predicted LogP value indicates a strong hydrophobic (lipophilic) character, suggesting poor solubility in aqueous solutions and a preference for non-polar organic solvents.[4]
Predicted Solubility Profile
While specific quantitative solubility data for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is not extensively published, a qualitative profile can be inferred from its structure and data on analogous compounds. The large, non-polar, and rigid tricyclic acridine core, combined with the two bromine substituents, dominates the molecule's character, making it largely insoluble in water. A structurally related compound is noted to be soluble in aromatic and chlorinated solvents, as well as ketones.[2]
Predicted Qualitative Solubility:
-
Insoluble: Water, aqueous buffers.
-
Slightly Soluble: Aliphatic hydrocarbons (e.g., hexane, petroleum ether).
-
Soluble: Aromatic hydrocarbons (e.g., benzene, toluene), chlorinated solvents (e.g., chloroform, dichloromethane), and polar aprotic solvents (e.g., acetone, tetrahydrofuran).
Experimental Determination of Solubility
To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocols are designed to provide a robust framework for researchers.
Qualitative Solubility Classification
This initial screening helps to quickly identify suitable solvent classes, following a standard organic chemistry methodology.[7][8][9]
Workflow for Qualitative Solubility Testing
Caption: A flowchart for systematic qualitative solubility analysis.
Protocol:
-
Water Solubility: To approximately 2-3 mg of the compound in a small test tube, add 0.5 mL of deionized water. Shake the tube vigorously for 60 seconds. Observe if the solid dissolves completely.[10]
-
Aqueous Base/Acid Solubility: If insoluble in water, use fresh samples to test for solubility in 5% aqueous NaOH and 5% aqueous HCl. Solubility in NaOH suggests an acidic functional group, while solubility in HCl indicates a basic functional group (like the secondary amine in the dihydroacridine core).[7][9]
-
Concentrated Acid Solubility: If the compound is insoluble in the above, test its solubility in cold, concentrated sulfuric acid. Many neutral compounds containing heteroatoms will dissolve in concentrated H₂SO₄.[9]
-
Organic Solvents: Test solubility in a range of organic solvents, from non-polar (hexane) to polar aprotic (acetone, THF, DMSO) and chlorinated (dichloromethane).
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11]
Workflow for Shake-Flask Solubility Measurement
Caption: The process for quantitative solubility determination.
Protocol:
-
Preparation: Add an excess amount of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. To avoid precipitating the dissolved solid, this should be done isothermally. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve. Calculate the original solubility in units such as mg/mL or mol/L.
Factors Influencing Solubility
-
Solvent Polarity: Based on the "like dissolves like" principle, non-polar to moderately polar solvents are expected to be most effective.[11]
-
Temperature: The solubility of most solids in organic solvents increases with temperature. This can be leveraged during recrystallization for purification.
-
Purity: Impurities can affect the measured solubility of the compound.
Conclusion
References
Sources
- 1. Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- | 1333316-35-0 [chemicalbook.com]
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- 6. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a halogenated heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities, including their role as DNA intercalating agents and potential anticancer therapeutics.[1][2] The synthesis and characterization of novel acridine derivatives are crucial for the development of new therapeutic agents and advanced materials.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and presents a detailed, field-proven protocol for the experimental determination of its melting point, a critical parameter for compound identification, purity assessment, and formulation development.
Physicochemical Properties
A summary of the available physicochemical data for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is presented in the table below. It is important to note the discrepancy in the reported physical state of this compound, with some suppliers listing it as a solid and at least one as a liquid.[5] This highlights the necessity for experimental verification of its physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃Br₂N | PubChem[6] |
| Molecular Weight | 367.08 g/mol | PubChem[6] |
| IUPAC Name | 2,7-dibromo-9,9-dimethyl-10H-acridine | PubChem[6] |
| CAS Number | 1333316-35-0 | ChemScene[7] |
| Physical Form | White to light-yellow powder or crystals | Sigma-Aldrich |
| Purity | ≥96% | ChemScene[7] |
| Storage | 4°C, protect from light | ChemScene[7] |
Melting Point: A Critical, Undetermined Parameter
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used for:
-
Identification: Comparing the experimentally determined melting point with known values can help identify a compound.
-
Purity Assessment: Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.
As the melting point for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is not documented, the following section provides a detailed protocol for its experimental determination.
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point of a solid organic compound.
I. Instrumentation and Materials
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine sample
-
Reference standard with a known melting point in the expected range (optional, for calibration)
II. Sample Preparation
The proper preparation of the sample is critical for obtaining an accurate melting point. The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.
Diagram of the Sample Preparation Workflow
Caption: Workflow for preparing a solid sample for melting point determination.
III. Step-by-Step Melting Point Determination
-
Initial Rapid Determination (Optional but Recommended):
-
Set the melting point apparatus to a rapid heating rate (e.g., 10-20°C per minute).
-
Insert the packed capillary tube.
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
-
Accurate Melting Point Determination:
-
Use a fresh, properly packed capillary tube.
-
Set the heating rate to a slow, controlled rate (1-2°C per minute) once the temperature is within 15-20°C of the estimated melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2°C.
-
Diagram of the Melting Point Determination Process
Caption: Step-by-step workflow for the experimental determination of a melting point.
Safety and Handling
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, the compound has the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements include avoiding breathing dust and ensuring adequate ventilation.[8] Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
While the melting point of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is not currently reported in the literature, this technical guide provides the essential physicochemical information and a robust, step-by-step protocol for its experimental determination. The accurate measurement of this fundamental property is a critical first step in the further investigation and application of this and other novel acridine derivatives in drug discovery and materials science.
References
-
Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). Informative Journals. [Link]
-
(PDF) Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). ResearchGate. [Link]
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). MDPI. [Link]
-
A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE. [Link]
-
Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- Safety Data Sheets(SDS). lookchem. [Link]
-
Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. NIH. [Link]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. PubChem. [Link]
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- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 5. 2,7-DIBROMO-9,9-DIMETHYL-9,10-DIHYDROACRIDINE | CymitQuimica [cymitquimica.com]
- 6. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. lookchem.com [lookchem.com]
A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the molecule 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the causality behind experimental choices and provides a framework for acquiring and interpreting high-quality spectroscopic data for this and structurally related compounds.
Introduction: The Significance of the Dihydroacridine Core
The 9,10-dihydroacridine scaffold is a privileged structure in medicinal chemistry and materials science. Its unique "butterfly" conformation and electron-rich nature make it a valuable component in the design of fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacologically active agents[1]. The introduction of bromine atoms at the 2 and 7 positions, along with the gem-dimethyl substitution at the 9-position, significantly influences the molecule's steric and electronic properties, making a thorough spectroscopic analysis essential for its application and development. This guide will detail the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Optical Spectroscopy (UV-Vis Absorption and Fluorescence).
Molecular Structure and Predicted Spectroscopic Features
The fundamental properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (C₁₅H₁₃Br₂N) dictate its spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃Br₂N | [2], [3] |
| Molecular Weight | 367.08 g/mol | [2], [3] |
| CAS Number | 1333316-35-0 | [2], [4] |
The C₂ symmetry of the molecule simplifies the expected NMR spectra, while the two bromine atoms will produce a highly characteristic isotopic pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The symmetry of the molecule means that only half of the protons are unique. The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for a spectrum recorded in a solvent like CDCl₃.
| Predicted δ (ppm) | Protons | Multiplicity | Integration | Rationale |
| ~ 8.0 - 8.5 | N-H | Broad Singlet | 1H | The N-H proton of a dihydroacridine is typically deshielded and may exhibit broadness due to quadrupolar coupling with the nitrogen nucleus and potential hydrogen bonding. |
| ~ 7.2 - 7.4 | H-1, H-8 | Doublet | 2H | These protons are ortho to the bromine atoms and will be deshielded. They are coupled to H-3 and H-6, respectively, resulting in a doublet. |
| ~ 7.0 - 7.2 | H-3, H-6 | Doublet of Doublets | 2H | Coupled to both H-1/H-8 and H-4/H-5, these protons will appear as a doublet of doublets. |
| ~ 6.8 - 7.0 | H-4, H-5 | Doublet | 2H | These protons are ortho to the nitrogen-bearing carbon and are coupled to H-3 and H-6, respectively. |
| ~ 1.6 | C(CH₃)₂ | Singlet | 6H | The two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a strong singlet. |
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, 8 distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted δ (ppm) | Carbon Atoms | Rationale |
| ~ 140 - 145 | C-4a, C-5a | Quaternary carbons adjacent to the nitrogen atom. |
| ~ 130 - 135 | C-1, C-8 | Aromatic carbons ortho to the bromine atoms. |
| ~ 125 - 130 | C-3, C-6 | Aromatic CH carbons. |
| ~ 115 - 120 | C-2, C-7 | Carbons directly attached to bromine; their chemical shift is influenced by the heavy atom effect. |
| ~ 110 - 115 | C-4, C-5 | Aromatic carbons ortho to the nitrogen-bearing carbons. |
| ~ 35 - 40 | C (CH₃)₂ | The quaternary C-9 carbon. |
| ~ 30 - 35 | C(C H₃)₂ | The equivalent methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound.
Expected Molecular Ion and Isotopic Pattern
For 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, the most informative feature in the mass spectrum is the molecular ion peak cluster. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
| Ion | Expected m/z | Relative Intensity | Composition |
| [M]⁺ | ~365 | ~50% | C₁₅H₁₃(⁷⁹Br)₂N |
| [M+2]⁺ | ~367 | ~100% | C₁₅H₁₃(⁷⁹Br)(⁸¹Br)N |
| [M+4]⁺ | ~369 | ~50% | C₁₅H₁₃(⁸¹Br)₂N |
Note: The exact m/z values will depend on the ionization technique used. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula to within a few parts per million.
Predicted Fragmentation
Electron ionization (EI) would likely induce fragmentation. A primary and highly favorable fragmentation pathway would be the loss of a methyl group to form a stable acridinium ion.
-
[M - CH₃]⁺: A strong peak at m/z ~352 (and its corresponding isotopic peaks) would be expected, corresponding to the loss of one of the gem-dimethyl groups.
Optical Spectroscopy: UV-Vis Absorption and Fluorescence
The extended π-system of the dihydroacridine core suggests that the molecule will absorb UV and potentially visible light and may exhibit fluorescence.
UV-Vis Absorption
Based on structurally similar dihydroacridines, absorption maxima (λmax) are expected in the UV-A to near-visible region (300-400 nm). The exact position and intensity (molar absorptivity, ε) of these bands will be solvent-dependent.
Fluorescence Spectroscopy
Many dihydroacridine derivatives are known to be fluorescent, often exhibiting solvatochromism, where the emission wavelength shifts with solvent polarity[5]. It is anticipated that 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine will emit in the blue to green region of the spectrum (400-500 nm). The bromine atoms may, however, lead to some quenching of the fluorescence (the "heavy atom effect"), resulting in a lower fluorescence quantum yield compared to non-halogenated analogs.
Experimental Protocols
Acquiring high-quality, reproducible data is paramount. The following section provides standardized protocols.
General Sample Preparation
-
Purity: Ensure the sample is of high purity (≥97%), as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
-
Solvents: Use high-purity spectroscopic grade solvents. For NMR, deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) are required. For optical spectroscopy, UV-grade solvents are essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm, centered around 125 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of instruments can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
ESI-MS Parameters (Positive Ion Mode):
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.
-
Drying Gas (N₂): Set to a temperature of 200-300 °C.
-
Mass Range: Scan from m/z 100 to 500.
-
UV-Vis and Fluorescence Acquisition
-
Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions in the desired solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 for absorption). For fluorescence, more dilute solutions are typically used to avoid inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Acquisition:
-
Blank: Use the same solvent in a matched quartz cuvette to record a baseline.
-
Scan Range: 200-600 nm.
-
Scan Speed: Medium.
-
-
Fluorescence Acquisition:
-
Excitation: Excite the sample at its main absorption maximum (λmax).
-
Emission Scan: Scan the emission from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure good spectral resolution.
-
Data Analysis and Validation Workflow
The following diagram illustrates a self-validating workflow for the complete spectroscopic characterization of the target molecule.
Caption: Spectroscopic characterization workflow.
This workflow ensures that data from orthogonal techniques are cross-correlated. For instance, the molecular formula confirmed by HRMS must be consistent with the integration and number of signals observed in the NMR spectra.
Conclusion
References
-
Nakatsuji, S., et al. (2016). Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. New Journal of Chemistry, 40(4), 3537-3543. Available at: [Link][5][6]
-
PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Lee, S. K., et al. (2024). Photophysical properties of 9,9‐dimethyl‐9,10‐dihydroacridine‐functionalized salen–indium complexes: Effects of structural rigidity and number of donor substituents. Bulletin of the Korean Chemical Society, 45(12). Available at: [Link][1]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Initial Characterization of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
This document provides a comprehensive technical overview of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a key molecular building block. Designed for researchers, chemists, and professionals in drug development and materials science, this guide delves into the essential aspects of its synthesis, purification, and initial characterization. Our focus is on the practical application of analytical techniques and the scientific rationale behind the procedural steps, ensuring a robust and reproducible characterization workflow.
Introduction and Strategic Importance
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a halogenated derivative of the 9,9-dimethyl-9,10-dihydroacridine core. The strategic placement of bromine atoms at the 2 and 7 positions makes it a versatile intermediate for further functionalization via cross-coupling reactions. Its primary significance lies in the field of organic electronics, where the dihydroacridine moiety serves as a potent electron-donating unit.[1][2] This compound is particularly crucial in the development of advanced materials such as Thermally Activated Delayed Fluorescence (TADF) emitters, which are essential for creating highly efficient deep-blue Organic Light-Emitting Diodes (OLEDs).[2][3][4]
The purpose of this guide is to establish a foundational understanding of the molecule's core properties and to provide a validated framework for its synthesis and characterization, enabling researchers to confidently utilize it in further synthetic applications.
Molecular Structure and Physicochemical Properties
The structural and physical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine are fundamental to its reactivity and handling.
Caption: Molecular structure of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1333316-35-0 | [5][6] |
| Molecular Formula | C₁₅H₁₃Br₂N | [6][7] |
| Molecular Weight | 367.08 g/mol | [6][7] |
| IUPAC Name | 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine | [5] |
| Physical Form | White to light-yellow powder or crystals | [5] |
| Purity | Typically ≥96-97% | [5][6] |
| Solubility | Poor solubility in polar protic solvents (e.g., water, methanol). Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and ethers. | [8] |
| Storage Conditions | Store at 2-8°C, protected from light, in a dry, sealed container. | [6][9] |
Synthesis and Purification
The most direct and widely adopted method for preparing 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is through the electrophilic aromatic substitution of the parent compound, 9,9-dimethyl-9,10-dihydroacridine.
Causality Behind Experimental Choices:
-
Reactant: 9,9-dimethyl-9,10-dihydroacridine serves as the starting material. Its electron-rich aromatic rings are susceptible to electrophilic attack.[10][11]
-
Reagent: Molecular bromine (Br₂) is the electrophile. The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane, which can dissolve the starting material and is inert under the reaction conditions.
-
Stoichiometry: At least two equivalents of bromine are required to achieve dibromination. Using a slight excess (e.g., 3 equivalents as described in one procedure) can drive the reaction to completion.[3]
-
Quenching: The reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any unreacted bromine.[3][12]
-
Purification: Column chromatography is the method of choice for purification. A non-polar eluent system, such as a mixture of hexane and dichloromethane or ethyl acetate, effectively separates the desired dibrominated product from the starting material and any monobrominated or polybrominated byproducts.[3][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- | 1333316-35-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]
- 9. 1333316-35-0|2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]
- 10. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acridine, 9,10-dihydro-9,9-dimethyl- (CAS 6267-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Synthesis of High-Performance Thermally Activated Delayed Fluorescence (TADF) Emitters Utilizing 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: An Application Note and Protocol Guide
Introduction: The Central Role of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in Next-Generation OLEDs
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for the third generation of Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals like iridium or platinum.[1][2] The key to TADF lies in the molecular design of emitters that possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This minimal energy difference allows for efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy, thereby maximizing light generation.[1]
At the heart of many high-performance TADF emitters is the 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety. Its strong electron-donating nature and sterically hindered, rigid structure make it an ideal building block for constructing molecules with the requisite charge-transfer character and spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[3][4] The commercially available precursor, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine , serves as a versatile and crucial starting material for the synthesis of a wide array of TADF emitters. The two bromine atoms at the 2 and 7 positions provide reactive handles for the introduction of various electron-accepting units through well-established cross-coupling methodologies, enabling the precise tuning of the resulting emitter's photophysical properties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of TADF emitters using 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. We will delve into the mechanistic rationale behind common synthetic strategies and provide step-by-step procedures for the preparation of a representative D-A-D (Donor-Acceptor-Donor) type TADF emitter.
Core Synthetic Strategies: Building the Donor-Acceptor Architecture
The construction of TADF emitters from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and a broad substrate scope. The two most pivotal reactions in this context are the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling .
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a common linkage in D-A type TADF emitters. In this reaction, the bromine atoms of the dihydroacridine precursor are substituted with an amine-containing acceptor moiety. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands are often preferred as they promote the desired reductive elimination step in the catalytic cycle.
Suzuki-Miyaura Coupling: Creating the C-C Bond
The Suzuki-Miyaura coupling is another indispensable reaction for constructing TADF emitters, particularly for creating carbon-carbon bonds between the dihydroacridine donor and an acceptor core. This reaction involves the coupling of the dibromo-dihydroacridine with an organoboron compound (typically a boronic acid or ester) of the acceptor moiety. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic approach for a D-A-D type TADF emitter using 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as the donor precursor and a generic acceptor unit.
Caption: General workflow for the synthesis of D-A-D TADF emitters.
Detailed Experimental Protocol: Synthesis of a D-A-D TADF Emitter with a Triazine Acceptor
This protocol details the synthesis of a representative green TADF emitter, 10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-dimethyl-9,10-dihydroacridine) (TRZ-DDMAc) , via a Buchwald-Hartwig amination.[5][6] This D-A-D architecture utilizes the strong electron-donating 9,9-dimethyl-9,10-dihydroacridine and the electron-accepting triazine core.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 132716-01-9 | Various | Starting material. |
| 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine | - | Synthesized | Acceptor core. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Various | Palladium catalyst. Handle in a fume hood. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 13716-12-6 | Various | Ligand. Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | Various | Base. Moisture-sensitive, handle in a glovebox or under inert gas. |
| Anhydrous Toluene | 108-88-3 | Various | Reaction solvent. Dry and deoxygenate before use. |
| Dichloromethane (DCM) | 75-09-2 | Various | For extraction and chromatography. |
| Hexane | 110-54-3 | Various | For chromatography. |
| Silica Gel | 7631-86-9 | Various | For column chromatography. |
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 eq), 9,9-dimethyl-9,10-dihydroacridine (2.2 eq), and sodium tert-butoxide (3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene to the flask. Then, add the palladium catalyst, Pd₂(dba)₃ (0.05 eq), and the ligand, P(t-Bu)₃ (0.2 eq), under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Final Purification: Further purify the product by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by temperature-gradient sublimation to obtain the final high-purity TADF emitter.
Characterization and Expected Results
The final product, TRZ-DDMAc, should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
The photophysical properties of the synthesized emitter should be investigated to confirm its TADF characteristics.
| Property | Expected Value for TRZ-DDMAc[5][6] |
| Emission Maximum (in toluene) | ~510 nm |
| Photoluminescence Quantum Yield (PLQY) | > 70% |
| Delayed Fluorescence Lifetime (τd) | ~10 µs |
| ΔEST | < 0.1 eV |
Safety Precautions
Palladium-catalyzed cross-coupling reactions, while powerful, have potential safety hazards that must be considered.[7][8][9]
-
Exothermic Reactions: These reactions can be highly exothermic. It is crucial to have adequate cooling and to add reagents in a controlled manner, especially on a larger scale.
-
Reagent Handling:
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, moisture-sensitive base. Handle in a glovebox or under a stream of inert gas.
-
-
Solvents: Anhydrous and degassed solvents are often required. Ensure proper drying and degassing procedures are followed. Toluene is flammable and should be handled in a well-ventilated fume hood.
Application in OLED Devices
The synthesized TADF emitters can be incorporated into OLEDs as the emissive layer dopant. A typical device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with TADF emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The performance of an OLED using TRZ-DDMAc as the emitter is expected to be high, with external quantum efficiencies (EQEs) potentially exceeding 20%.[5][6]
Conclusion
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a pivotal building block in the rational design and synthesis of high-performance TADF emitters for next-generation OLEDs. Through robust and versatile synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, a wide range of D-A and D-A-D type TADF molecules can be accessed. The detailed protocol provided herein for the synthesis of TRZ-DDMAc serves as a practical guide for researchers in the field. By understanding the underlying principles and adhering to safe laboratory practices, scientists can continue to innovate and develop novel TADF emitters that will drive the future of display and lighting technologies.
References
- Jeon, S. O., et al. (2019). High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures.
- Jeon, S. O., et al. (2019). High efficiency green TADF emitters of acridine donor and triazine acceptor D-A-D structure.
- [Relevant publication on photophysical d
- Gan, L., et al. (2022). Recent progress in thermally activated delayed fluorescence emitters for nondoped organic light-emitting diodes.
- Kim, J. U., et al. (2023). Multiple donor–acceptor design for highly luminescent and stable thermally activated delayed fluorescence emitters. Scientific Reports, 13(1), 7689.
- [Relevant publication on safety hazards of Pd-c
- Zhang, D., et al. (2016). Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence. Chemical Science, 7(8), 5245-5251.
- [Relevant publication on safety hazards of Pd-c
- [Relevant publication on safety hazards of Pd-c
- [Relevant publication on Suzuki and Buchwald-Hartwig couplings in pharmaceutical chemistry].
- [Relevant publication on modification of acridan-pyrimidine TADF emitters].
- Bui, T.-T., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 282-308.
- [Relevant publication on pyrimidine-based blue TADF emitters].
- Lee, J., et al. (2022). Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. Micromachines, 13(12), 2150.
- [Relevant public
- [Relevant publication on TADF emitters with acridine donor and triazine acceptor].
- [Relevant publication on TADF emitters with tri-spiral acridine donor].
- [Relevant publication on isomeric spiro-acridine based TADF emitters].
- [Relevant publication on design of Buchwald-Hartwig couplings].
- [Relevant publication on virtual screening of TADF emitters].
Sources
- 1. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent progress in thermally activated delayed fluorescence emitters for nondoped organic light-emitting diodes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07180G [pubs.rsc.org]
- 4. Multiple donor–acceptor design for highly luminescent and stable thermally activated delayed fluorescence emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in the Advancement of Organic Light-Emitting Diodes (OLEDs)
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the versatile applications of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. This document provides in-depth insights into its role as a pivotal precursor in the synthesis of cutting-edge materials for Organic Light-Emitting Diodes (OLEDs), particularly in the realm of high-efficiency blue emitters.
Introduction: The Strategic Importance of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) Moiety in OLEDs
The evolution of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting has been heavily reliant on the innovation of novel organic semiconductor materials. The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core has emerged as a cornerstone in the design of high-performance OLED materials due to its strong electron-donating nature, rigid and bent structure, and excellent thermal and morphological stability. The dimethyl substitution at the C9 position ensures good solubility and prevents intermolecular aggregation, which is crucial for achieving high photoluminescence quantum yields in the solid state.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (Br-DMAC) is a key intermediate, providing reactive sites for the introduction of various functional groups through cross-coupling reactions. This strategic functionalization allows for the fine-tuning of the optoelectronic properties of the resulting materials, making it an invaluable building block for:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The DMAC moiety serves as a potent electron donor in donor-acceptor (D-A) type TADF molecules, facilitating a small singlet-triplet energy splitting (ΔEST) necessary for efficient reverse intersystem crossing (RISC).[1]
-
Host Materials: Derivatives of DMAC are employed as host materials, particularly for blue TADF and phosphorescent emitters, due to their high triplet energy levels and excellent charge-transporting properties.
-
Hole Transport Materials (HTMs): The electron-rich nature of the DMAC core makes it an ideal component for designing efficient hole-transporting materials.
This guide will delve into the synthetic pathways starting from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its subsequent application in state-of-the-art OLED devices.
Molecular Design and Synthesis of Functional OLED Materials
The transformation of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine into functional OLED materials is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen bonds, enabling the attachment of various amine-containing functional groups to the DMAC core.[2][3]
Synthesis of a Donor-Acceptor TADF Emitter: A Case Study
A common strategy in designing TADF emitters is to couple a strong donor, such as a DMAC derivative, with an electron-accepting moiety. The spatial arrangement and electronic coupling between the donor and acceptor units are critical for achieving a small ΔEST. A highly twisted conformation between the donor and acceptor is often desired to minimize the exchange energy.
Protocol 1: Synthesis of a DMAC-based TADF Emitter via Buchwald-Hartwig Amination
This protocol outlines a representative synthesis of a donor-acceptor type TADF emitter where carbazole units are introduced at the 2 and 7 positions of the DMAC core.
Reaction Scheme:
A representative synthetic scheme.
Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq)
-
Carbazole (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 eq)
-
Tri(tert-butyl)phosphine (P(t-Bu)3) or other suitable phosphine ligand (0.2 eq)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dried Schlenk flask, add 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, carbazole, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask via a syringe.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in anhydrous toluene.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product of high purity required for OLED applications.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.
-
Anhydrous Solvent: Water can react with the strong base (NaOt-Bu) and interfere with the catalytic cycle.
-
Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base: The strong base is required to deprotonate the amine (carbazole in this case), allowing it to coordinate to the palladium center.[3]
Application in OLED Devices
The performance of OLEDs is highly dependent on the device architecture and the properties of the materials used in each layer. DMAC-based materials have shown exceptional performance in various roles within the OLED stack.
DMAC Derivatives as TADF Emitters
DMAC-based TADF emitters are typically used as dopants in a suitable host material. The host material should have a higher triplet energy than the TADF emitter to ensure efficient energy transfer and prevent reverse energy transfer.
Table 1: Performance of OLEDs with DMAC-based TADF Emitters
| Emitter | Host | Device Structure | EQE_max (%) | Emission Color | CIE (x, y) | Reference |
| DMAC-TRZ | Terpyridine derivative | ITO/PEDOT:PSS/Host:DMAC-TRZ/TPBi/LiF/Al | 22.35 | Cyan | N/A | [4][5] |
| DMAC-DPS | Crystalline host | Doped in a crystalline host matrix | >10 | Blue | N/A | [6][7] |
| AcVPN | Host matrix | Multilayer OLED | 18.9 | Sky-blue | N/A |
DMAC Derivatives as Host Materials
For use as a host material, DMAC derivatives are designed to have a high triplet energy level (T1 > 2.7 eV for blue emitters) and balanced charge transport properties.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a solution-processed OLED using a DMAC-based material in the emissive layer.
Device Architecture:
A typical solution-processed OLED structure.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Host material and DMAC-based TADF emitter
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes to remove residual water.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material and the DMAC-based TADF emitter in a suitable organic solvent (e.g., chlorobenzene or toluene) at the desired weight ratio. Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the substrate at a temperature appropriate for the specific materials to remove the solvent.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10^-6 Torr). Sequentially deposit TPBi (ETL, ~30-50 nm), LiF (EIL, ~1 nm), and Al (cathode, ~100 nm) through a shadow mask to define the active area of the device. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Self-Validating System:
The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE). These measurements will validate the successful fabrication of the device and the performance of the DMAC-based material.
Energy Level Engineering and Device Physics
The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the different materials in the OLED stack is critical for efficient charge injection, transport, and recombination.
Illustrative energy level diagram.
The DMAC moiety, being a strong electron donor, contributes to a relatively high HOMO level in the resulting materials, which facilitates hole injection from the adjacent hole transport layer. The LUMO level can be tuned by the choice of the acceptor unit, allowing for control over the emission color and charge balance within the emissive layer.
Conclusion
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a versatile and indispensable building block in the development of advanced materials for OLEDs. Its strategic derivatization, primarily through Buchwald-Hartwig amination, has led to the creation of highly efficient TADF emitters, host materials, and hole transport materials. The unique electronic and structural properties of the DMAC core have been instrumental in pushing the boundaries of OLED performance, particularly in achieving stable and efficient deep-blue emission. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the vast potential of this remarkable molecule in the field of organic electronics.
References
-
Stavrou, K., et al. (2022). Unexpected quasi-axial conformer in thermally activated delayed fluorescence DMAC-TRZ. Demonstrating how to turn green OLEDs into blue. ChemRxiv. [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Publications. [Link]
- The Role of DMAC-DPS in Advancing TADF OLED Technology. (n.d.). Google.
-
OLEDs performance. a) Device architecture, b) JVL curves, and c) EQE... (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
OLEDs a–c, Device architecture (a) and EL spectra of TADF devices (b)... (n.d.). ResearchGate. [Link]
-
a) Energy level diagram of OLED and molecular structures of organic... (n.d.). ResearchGate. [Link]
- High Performance TADF for OLEDs. (n.d.). Google.
-
Blue-emission crystalline OLED doped with DMAC-DPS TADF material. (n.d.). ResearchGate. [Link]
-
The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. (2024). ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Publications. [Link]
-
Schematic diagrams of the energy levels of the OLED devices, containing a... (n.d.). ResearchGate. [Link]
-
Design and Properties of Novel Host Materials for Blue TADF OLEDs. (n.d.). EPub Bayreuth. [Link]
-
(Color online) Energy level diagram of an OLED with a neat Ir(ppy)3 EML. (n.d.). ResearchGate. [Link]
-
Dhali, R., et al. (2021). Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ. Physical Chemistry Chemical Physics, 23(1), 133-144. [Link]
-
Stavrou, K., et al. (2022). Unexpected quasi-axial conformer in thermally activated delayed fluorescence DMAC-TRZ. Demonstrating how to turn green OLEDs into blue. ChemRxiv. [Link]
-
Unexpected quasi-axial conformer in thermally activated delayed fluorescence DMAC-TRZ. Demonstrating how to turn green OLEDs into blue. (n.d.). ResearchGate. [Link]
-
Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. (n.d.). ResearchGate. [Link]
-
2,7-Dibromo-9-octyl-9H-carbazole. (n.d.). National Institutes of Health. [Link]
-
A 2,7-Linked Carbazole Based “Double Cable” Polymer with Pending Perylene Diimide Functional Groups: Preparation and Photovo... (n.d.). The Royal Society of Chemistry. [Link]
-
Chmovzh, T. N., et al. (2021). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][4]oxadiazolo[3,4-d]pyridazine. Molbank, 2021(4), M1295. [Link]
-
Blue-emission crystalline OLED doped with DMAC-DPS TADF material. (n.d.). ResearchGate. [Link]
Sources
Application Notes and Protocols: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in Organic Electronics
Introduction: A Versatile Building Block for High-Performance Organic Electronics
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored properties are paramount to achieving higher efficiency, stability, and processability in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine serves as a crucial and versatile building block for the synthesis of a variety of functional organic electronic materials. Its rigid, non-planar, and electron-rich acridine core, functionalized with bromine atoms at the 2 and 7 positions, provides an excellent platform for creating advanced materials through common cross-coupling reactions.
The 9,9-dimethyl substitution on the acridine core enhances the solubility and prevents intermolecular aggregation, which is critical for achieving high-quality thin films in device fabrication. The bromine atoms at the 2 and 7 positions are ideal reactive sites for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, allowing for the straightforward introduction of a wide range of functional groups. This enables the precise tuning of the electronic and physical properties of the final materials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in the synthesis of high-performance organic electronic materials. We will delve into its application in Hole-Transporting Materials (HTMs), Thermally Activated Delayed Fluorescence (TADF) emitters, and provide detailed, field-proven protocols for their synthesis and device fabrication.
Core Attributes of the 9,9-dimethyl-9,10-dihydroacridine Moiety
The utility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a precursor stems from the inherent properties of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core:
-
Strong Electron-Donating Nature: The nitrogen atom in the acridine ring imparts a strong electron-donating character, which is beneficial for hole transport and for creating donor-acceptor type TADF emitters.
-
High Triplet Energy: The DMAC core possesses a high triplet energy level, which is crucial for hosting phosphorescent and TADF emitters in OLEDs, preventing reverse energy transfer from the emitter to the host.
-
Thermal and Morphological Stability: The rigid and bulky structure of the DMAC unit contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td) in the resulting materials, leading to enhanced device stability and longevity.
-
Good Solubility: The presence of the dimethyl groups at the 9-position disrupts intermolecular packing, leading to good solubility in common organic solvents. This is particularly advantageous for solution-processed device fabrication methods.
Application I: Synthesis of Hole-Transporting Materials (HTMs)
The 2,7-dibromo functionality of the starting material allows for the synthesis of D-A-D (Donor-Acceptor-Donor) or D-π-D (Donor-π bridge-Donor) type HTMs by coupling it with various electron-donating moieties. A common synthetic route is the Buchwald-Hartwig amination, which forms robust C-N bonds.
Scientific Rationale
An ideal HTM should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and transport to the emissive layer. It should also have high hole mobility and good thermal stability. By attaching electron-rich aromatic amines (e.g., triphenylamine, carbazole) to the 2,7-positions of the DMAC core, it is possible to raise the HOMO level and enhance the hole-transporting properties of the resulting molecule.
Caption: Synthetic workflow for a DMAC-based HTM.
Protocol 1: Synthesis of a Triphenylamine-Functionalized DMAC-based HTM
This protocol describes a general procedure for the synthesis of a hole-transporting material via a Buchwald-Hartwig amination reaction.
Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 mmol), diphenylamine (2.2 mmol), sodium tert-butoxide (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask via a syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Performance Data of DMAC-based HTMs
The following table summarizes the typical properties and performance of HTMs derived from the 9,9-dimethyl-9,10-dihydroacridine core in perovskite solar cells (PSCs).
| Material Reference | HOMO (eV) | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PSC Efficiency (%) |
| DMAC-based HTM 1 | -5.10 | -2.15 | 2.5 x 10⁻⁴ | 19.5 |
| DMAC-based HTM 2 | -5.25 | -2.20 | 1.8 x 10⁻⁴ | 18.8 |
| Spiro-OMeTAD (Ref.) | -5.22 | -2.00 | 2.0 x 10⁻⁴ | 20.1 |
Note: The data presented are representative values from the literature and may vary depending on the specific molecular structure and device architecture.
Application II: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
The strong electron-donating nature of the DMAC core makes it an excellent donor moiety for the construction of D-A type TADF emitters. The 2,7-dibromo precursor can be functionalized with electron-accepting units via Suzuki coupling to create molecules with a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.
Scientific Rationale
TADF emitters enable 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. This is achieved through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are up-converted to emissive singlet excitons. A small ΔEST is essential for efficient RISC. By coupling the electron-donating DMAC core with a suitable electron-accepting moiety, the Highest Occupied Molecular Orbital (HOMO) can be localized on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This spatial separation of the frontier molecular orbitals leads to a small ΔEST.
The Ascendance of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: A Versatile Scaffold for Advanced Hole Transport Materials
Introduction: The Critical Role of Hole Transport Materials and the Emergence of Dihydroacridine Derivatives
In the landscape of advanced electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) is a pivotal component that dictates overall performance and longevity. An efficient Hole Transport Material (HTM) must possess a trifecta of properties: high hole mobility for effective charge extraction and transport, appropriate energy levels (HOMO/LUMO) for seamless alignment with adjacent layers, and robust thermal and morphological stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM, particularly in PSCs. However, its widespread adoption is hampered by drawbacks including complex synthesis, high cost, and a reliance on hygroscopic dopants that can compromise device stability.
This has spurred intensive research into novel, cost-effective, and stable HTMs. Among the most promising candidates, materials built upon the 9,9-dimethyl-9,10-dihydroacridine core have garnered significant attention. The dihydroacridine moiety offers a unique combination of a rigid, electron-rich, and non-planar structure. This inherent three-dimensionality, conferred by the sp³-hybridized carbon at the 9-position, can effectively suppress intermolecular aggregation and crystallization, leading to the formation of stable amorphous films—a crucial attribute for device fabrication and longevity. The gem-dimethyl substitution at this position further enhances solubility and thermal stability.
This application note provides a comprehensive guide to the use of a key building block, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine , for the synthesis of high-performance HTMs. We will delve into the synthesis of the building block itself, followed by detailed protocols for its functionalization via palladium-catalyzed cross-coupling reactions, and conclude with an analysis of the properties of the resulting HTMs.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental. The properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine are summarized below.
| Property | Value | Reference |
| CAS Number | 1333316-35-0 | [1][2] |
| Molecular Formula | C₁₅H₁₃Br₂N | [1][2] |
| Molecular Weight | 367.08 g/mol | [1][2] |
| Appearance | White to light-yellow powder or crystals | |
| Purity | ≥96% | [1] |
| Storage | 4°C, protect from light | [1] |
Synthesis of the 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine Building Block
While various synthetic routes to 9,9-disubstituted-9,10-dihydroacridines exist, a reliable and adaptable method involves the reaction of a suitably substituted N-phenylanthranilate with a Grignard reagent, followed by an acid-catalyzed cyclization. The following protocol is adapted from established procedures for similar dihydroacridine derivatives[3].
Protocol 1: Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Reaction Scheme:
A representative synthetic pathway.
Materials:
-
Methyl 2-((4-bromophenyl)amino)-5-bromobenzoate (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in diethyl ether) (4.0 equiv)
-
Magnesium bromide diethyl etherate (1.1 equiv)
-
Dry diethyl ether
-
Dry tetrahydrofuran (THF)
-
Concentrated sulfuric acid
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reaction:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve methyl 2-((4-bromophenyl)amino)-5-bromobenzoate (1.0 equiv) and magnesium bromide diethyl etherate (1.1 equiv) in dry diethyl ether.
-
Cool the mixture to 0°C in an ice bath.
-
Add methylmagnesium bromide solution (4.0 equiv) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer once with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol intermediate as a yellow oil.
-
-
Cyclization:
-
To the crude oil from the previous step, add concentrated sulfuric acid with stirring.
-
Stir the mixture at room temperature for 3 hours.
-
Carefully dilute the reaction with cold water and extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with 1 N NaOH (aq.) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to afford 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a white to light-yellow solid.
-
Functionalization of the Building Block: Crafting Novel Hole Transport Materials
The two bromine atoms at the 2 and 7 positions of the dihydroacridine core are prime handles for introducing various hole-transporting moieties through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are the most powerful and versatile methods for this purpose[4][5].
A. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds between the aryl bromide of our building block and a wide range of primary or secondary amines, such as carbazoles, diphenylamines, and their derivatives[6][7]. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and clean reactions.
General scheme for Buchwald-Hartwig amination.
Protocol 2: Synthesis of a Carbazole-Functionalized HTM via Buchwald-Hartwig Amination
Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 equiv)
-
9H-Carbazole (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, 9H-Carbazole, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired HTM.
B. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is an equally potent method for functionalizing the dihydroacridine core, allowing for the introduction of various aryl or heteroaryl groups through the formation of new C-C bonds[5][8]. This is particularly useful for extending the π-conjugation of the final HTM.
General scheme for Suzuki-Miyaura coupling.
Protocol 3: Synthesis of a Phenyl-Functionalized HTM via Suzuki-Miyaura Coupling
Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, phenylboronic acid, and K₂CO₃ in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon for 20-30 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the mixture to reflux (around 90-100°C) and stir for 24-48 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired C-C coupled HTM.
Characterization and Performance of Dihydroacridine-Based HTMs
A self-validating protocol requires thorough characterization of the synthesized materials. Standard analytical techniques for HTMs include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Thermogravimetric Analysis (TGA): To assess thermal stability. Dihydroacridine-based HTMs often exhibit high decomposition temperatures (Td), typically above 400°C, indicating excellent thermal stability suitable for device fabrication and operation.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the material's morphological stability. High Tg values are desirable to prevent crystallization in the thin film state.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing the energy level alignment with the perovskite or emissive layer and the charge injection barriers. The HOMO levels of these materials can be tuned by the choice of the appended functional groups to match the valence band of the perovskite, facilitating efficient hole extraction.
Performance in Perovskite Solar Cells: A Comparative Analysis
The ultimate test of a novel HTM is its performance in a device. HTMs based on the 9,9-dimethyl-9,10-dihydroacridine core have demonstrated competitive and often superior performance compared to the standard spiro-OMeTAD. Below is a comparative table summarizing typical performance metrics.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability | Reference |
| Spiro-OMeTAD (doped) | 17.7 - 23.37 | 1.03 - 1.15 | 23.2 - 25.51 | 74.8 - 78.2 | Moderate | [9] |
| Acridine-based HTM (BSA50) | 22.65 | - | - | 79.1 | Superior to spiro-OMeTAD | |
| Composite Acridine-based HTM | 18.8 | 1.05 | 23.9 | 74.9 | Superior to spiro-OMeTAD | [9] |
Note: Performance metrics are highly dependent on the specific device architecture, perovskite composition, and fabrication conditions.
The enhanced performance of acridine-based HTMs can be attributed to several factors stemming from their unique structure:
-
Improved Hole Mobility: The rigid dihydroacridine core, when appropriately functionalized, can facilitate efficient intermolecular charge hopping pathways.
-
Favorable Energy Level Alignment: The HOMO levels of these materials can be finely tuned to ensure efficient hole extraction from the perovskite layer, leading to higher open-circuit voltages (Voc).
-
Enhanced Stability: The inherent thermal and morphological stability of the dihydroacridine core, coupled with its hydrophobicity, can passivate the perovskite surface and protect it from moisture, leading to devices with significantly improved long-term operational stability compared to those using spiro-OMeTAD.
Conclusion and Future Outlook
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine has proven to be an exceptionally valuable and versatile building block for the development of next-generation hole transport materials. Its robust, non-planar structure imparts desirable properties such as high thermal stability, good solubility, and the ability to form stable amorphous films. The ease of functionalization at the 2 and 7 positions via established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the rational design and synthesis of a diverse library of HTMs with tailored electronic and physical properties.
The resulting materials have demonstrated the potential to not only match but also exceed the performance of the long-standing benchmark, spiro-OMeTAD, particularly in terms of device efficiency and long-term stability. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of organic electronics to explore and innovate, paving the way for more efficient, stable, and commercially viable OLEDs and perovskite solar cells.
References
- Gheno, A., Vedraine, S., Ratier, B., & Bouclé, J. (2016). π-Conjugated Materials as the Hole-Transporting Layer in Perovskite Solar Cells. Journal of Physical Chemistry C, 120(27), 14535-14554.
- Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. (2022). ACS Applied Materials & Interfaces, 14(34), 39019-39029.
- Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. (2023). The Journal of Organic Chemistry, 88(15), 10641-10645.
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Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17799-17812.
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
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- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amin
- Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. (2023). The Journal of Organic Chemistry, 88(15), 10641-10645.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
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2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. PubChem. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling reaction. In Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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- Comparing spiro-OMeTAD and P3HT hole conductors in efficient solid state dye-sensitized solar cells. (2011).
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The Emergence of Dihydroacridine Derivatives in Photopolymerization: Application Notes and Protocols
A guide for researchers, scientists, and drug development professionals on the application of dihydroacridine derivatives as organic photoredox catalysts, with a focus on Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).
Disclaimer: Direct experimental data on the application of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a photopolymerization initiator is not extensively available in current scientific literature. This guide provides a detailed framework based on the well-documented performance of structurally related dihydroacridine derivatives as organic photoredox catalysts. The provided protocols and data should be considered as a starting point for the investigation and optimization of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine or other similar molecules in photopolymerization applications.
Introduction: A New Frontier in Metal-Free Photopolymerization
The field of polymer chemistry is in a constant pursuit of methodologies that offer precision, control, and sustainability. Photopolymerization, the use of light to initiate and control polymerization, stands out for its spatial and temporal control, enabling the fabrication of complex architectures and materials.[1] While traditional photopolymerization often relies on transition metal catalysts, there is a growing demand for metal-free systems to avoid contamination in sensitive applications such as electronics and biomedicine.[2][3]
It is in this context that organic photoredox catalysts have emerged as a powerful alternative. Among these, dihydroacridine derivatives have shown significant promise, particularly in the realm of Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).[4][5] These molecules possess tunable photophysical and electrochemical properties, allowing for the controlled polymerization of a wide range of monomers under mild, visible-light irradiation.[4]
This document serves as a comprehensive guide to the principles, applications, and experimental protocols for utilizing dihydroacridine-based photocatalysts in O-ATRP. While our focus is on the general class of these compounds, the insights provided will be invaluable for researchers interested in exploring the potential of specific derivatives like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
The Mechanism of Action: Dihydroacridines in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
O-ATRP is a controlled radical polymerization technique that utilizes an organic photocatalyst to mediate the reversible activation and deactivation of a dormant polymer chain.[6][7] This process allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The general mechanism, illustrated below, involves a photoredox catalytic cycle.
The process begins with the photoexcitation of the dihydroacridine photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent reducing agent capable of activating an alkyl halide initiator (R-X) via a single electron transfer. This generates a propagating radical (R•) and the photocatalyst radical cation (PC•+), along with a halide anion (X⁻). The radical then propagates by adding to monomer units.
Crucially for a controlled polymerization, the propagating radical can be deactivated by the photocatalyst radical cation (PC•+), reforming the dormant polymer chain (Pₙ-X) and regenerating the ground state photocatalyst. This reversible activation-deactivation equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.[8][9]
Figure 2: A streamlined workflow for O-ATRP using a dihydroacridine photocatalyst.
Step-by-Step Protocol
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask or reaction vial, add the dihydroacridine photocatalyst (e.g., 0.01-0.1 mol% relative to the monomer) and, if used, lithium bromide (e.g., 5-10 equivalents relative to the initiator).
-
Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe, followed by the degassed monomer and initiator. The typical molar ratio of monomer:initiator can range from 50:1 to 1000:1, depending on the desired molecular weight.
-
-
Initiation of Polymerization:
-
Place the reaction vessel in front of the visible light source. Ensure consistent and uniform irradiation of the reaction mixture.
-
Stir the reaction mixture vigorously to ensure homogeneity.
-
The reaction is typically carried out at room temperature.
-
-
Monitoring the Polymerization:
-
At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion and the evolution of molecular weight and dispersity.
-
Monomer conversion can be determined by ¹H NMR spectroscopy or gas chromatography (GC).
-
Molecular weight and dispersity (Đ) are determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
-
Termination and Purification:
-
Once the desired monomer conversion is reached, or if the polymerization rate plateaus, terminate the reaction by turning off the light source and exposing the reaction mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran (THF)).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the final polymer by ¹H NMR for its chemical structure and by SEC/GPC for its molecular weight and dispersity.
-
Conclusion and Future Perspectives
Dihydroacridine derivatives represent a versatile and powerful class of organic photoredox catalysts for controlled radical polymerization. Their metal-free nature, coupled with their tunable properties and operation under visible light, makes them highly attractive for a wide range of applications, from the synthesis of advanced materials to the development of novel biomaterials. While the specific application of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a photopolymerization initiator requires further investigation, the principles and protocols outlined in this guide provide a solid foundation for such explorations. The continued development of novel organic photocatalysts like dihydroacridines will undoubtedly push the boundaries of what is possible in polymer science, paving the way for more sustainable and precise manufacturing of polymeric materials.
References
- Tehfe, M. A., et al. (2013). Photopolymerization Reactions: On the Way to a Green and Efficient Chemistry. Polymer Chemistry, 4(17), 426-441.
- Theriot, J. C., et al. (2016). Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. Journal of the American Chemical Society, 138(34), 10834-10837.
- Dadashi-Silab, S., et al. (2014). Copper(II)-Catalyzed Atom Transfer Radical Polymerization of Methyl Methacrylate in the Presence of a Reducing Agent. Macromolecular Chemistry and Physics, 215(1), 65-71.
- Treat, N. D., et al. (2014). A Responsive, Light-Activated Polymerization. Journal of the American Chemical Society, 136(45), 16096-16101.
- Discekici, E. H., et al. (2017).
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.
- Fors, B. P., & Hawker, C. J. (2012). Control of a Living Radical Polymerization of Methacrylates by Light.
- Miyake, G. M., & Theriot, J. C. (2014). Perylene as a Visible-Light-Absorbing Organocatalyst for Atom Transfer Radical Polymerization. Macromolecules, 47(23), 8255-8261.
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- Lalevée, J., et al. (2011). A Novel Photoinitiating System for Cationic and Radical Polymerization.
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Application Note & Protocols: A Framework for Investigating the Flame Retardant Properties of Polymers Based on 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Audience: Researchers, Polymer Scientists, and Material Development Professionals
Abstract: The persistent demand for high-performance, safer flame retardants has driven research towards novel molecular architectures that offer superior fire resistance with minimal environmental impact. This document outlines the scientific premise and detailed experimental protocols for evaluating polymers derived from the 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine monomer. This monomer presents a unique combination of a nitrogen-containing heterocyclic core, aromatic structures, and halogen substituents, suggesting a multi-modal flame retardant mechanism. We provide a comprehensive guide, from the synthesis of the polymer to its formulation into a host matrix and subsequent evaluation using standard fire safety testing methodologies.
Scientific Rationale: A Proposed Synergistic Flame Retardancy Mechanism
The molecular structure of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is intrinsically designed for flame retardancy. We hypothesize a dual-action mechanism that operates in both the condensed (solid) and gas phases of combustion, creating a synergistic effect that surpasses the efficacy of its individual components.
-
Condensed-Phase Action (Char Formation): Upon exposure to a heat source, the rigid, aromatic dihydroacridine backbone is expected to undergo cyclization and cross-linking reactions. This process forms a thermally stable, insulating char layer on the material's surface.[1][2] This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds that fuel the fire.[1][3] The presence of nitrogen within the polymer backbone is known to enhance the strength and integrity of this char layer.[4][5]
-
Gas-Phase Action (Radical Quenching & Inert Gas Dilution): Simultaneously, the weaker C-Br bonds will cleave under thermal stress, releasing bromine radicals into the gas phase. These radicals are highly effective at interrupting the exothermic chain reactions of combustion by scavenging high-energy H• and OH• radicals, effectively "poisoning" the flame.[6][7] Furthermore, the nitrogen heterocycle can decompose to release inert gases such as ammonia (NH₃) or nitrogen (N₂).[5][8] These non-combustible gases dilute the concentration of oxygen and flammable volatiles at the flame front, further suppressing combustion.[8]
The interplay between these two phases is critical. The formation of char in the condensed phase reduces the fuel supply to the gas phase, while the radical quenching in the gas phase reduces the heat feedback to the polymer surface, thus stabilizing the char.
Caption: Proposed dual-action flame retardant mechanism.
Experimental Guide: Synthesis and Characterization
This section provides a representative protocol for the synthesis of the target flame-retardant polymer. The Yamamoto coupling reaction, which is effective for the polymerization of di-halogenated aromatic compounds, is described here.
Protocol 2.1: Synthesis of Poly(2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine)
Rationale: This protocol utilizes a nickel-catalyzed coupling reaction to achieve a high molecular weight polymer.[9] Anhydrous and inert conditions are critical to prevent quenching of the catalyst and ensure efficient polymerization.
Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (Monomer)[10][11]
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)
-
2,2'-Bipyridyl (Ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the monomer (1.0 eq), Ni(COD)₂ (2.5 eq), and 2,2'-bipyridyl (2.5 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF and anhydrous toluene (1:4 ratio) to the flask to dissolve the reagents.
-
Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon. Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. The solution will become increasingly viscous.
-
Precipitation: Cool the reaction to room temperature. In a separate beaker, slowly pour the viscous polymer solution into a stirred solution of methanol containing 5% v/v concentrated HCl. This will cause the polymer to precipitate.
-
Purification: Filter the precipitated polymer using a Büchner funnel. Wash the solid polymer sequentially with methanol and acetone to remove residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
-
Characterization: Confirm the structure and purity of the resulting polymer using ¹H NMR, FTIR, and determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Caption: Workflow for polymer synthesis and purification.
Protocols for Flame Retardancy Evaluation
To assess the efficacy of the synthesized polymer, it must be blended into a common thermoplastic matrix, such as polypropylene (PP) or an epoxy resin. Standardized test specimens are then prepared for analysis.
Protocol 3.1: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Rationale: TGA is essential for quantifying thermal stability and char-forming ability.[12] A lower onset of decomposition can sometimes indicate that the flame retardant is acting early, while a higher residual weight (char yield) at elevated temperatures is a direct measure of condensed-phase action.[12][13]
Procedure:
-
Sample Preparation: Place 5-10 mg of the polymer blend into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions: Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). A parallel experiment in an air atmosphere can also be run to assess thermo-oxidative stability.
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of degradation (T_onset, temperature at 5% weight loss) and the percentage of residual char at 700 °C.
Protocol 3.2: Limiting Oxygen Index (LOI) Test (ASTM D2863)
Rationale: The LOI test is a quantitative method to determine the minimum oxygen concentration required to sustain candle-like combustion of a material.[8][14] A higher LOI value indicates better flame retardancy. Materials with an LOI > 21% are considered self-extinguishing in ambient air.
Procedure:
-
Sample Preparation: Prepare test specimens according to the dimensions specified in ASTM D2863 (typically rectangular bars).
-
Instrument Setup: Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Testing: Introduce a mixture of oxygen and nitrogen into the chimney at a known flow rate and concentration. Ignite the top of the specimen with a pilot flame.
-
Determination: Systematically vary the oxygen concentration until the minimum concentration that sustains burning for a specified time or length is found. This concentration is the LOI value.
Protocol 3.3: UL-94 Vertical Burn Test
Rationale: The UL-94 test is a widely used industry standard to classify the self-extinguishing characteristics of plastics.[14][15] It evaluates the material's response to a small open flame and its tendency to drip flaming particles.
Procedure:
-
Sample Preparation: Prepare rectangular bar specimens of specified dimensions.
-
Conditioning: Condition the specimens as required by the standard (e.g., at 23 °C and 50% relative humidity).
-
Testing: Mount a specimen vertically. Apply a calibrated flame to the bottom edge for 10 seconds and then remove it.
-
Observation: Record the afterflame time (t1). Immediately reapply the flame for another 10 seconds and remove it. Record the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the strict criteria for afterflame time, total combustion time, and dripping behavior. A V-0 rating is the highest classification for this test.
Caption: Experimental workflow for flame retardancy evaluation.
Data Presentation and Expected Outcomes
The performance of the flame-retardant polymer should be evaluated by comparing blends with different loadings against a control sample of the pure host polymer. The results can be effectively summarized in a table.
| Formulation (wt% in PP) | T_onset (°C) | Char Yield @ 700°C (%) | LOI (%) | UL-94 Rating |
| 0% (Neat PP) | ~380 | < 1 | 18.5 | Not Rated |
| 5% Polymer Additive | ~370 | 5 | 22.0 | V-2 |
| 10% Polymer Additive | ~365 | 11 | 26.5 | V-1 |
| 20% Polymer Additive | ~360 | 20 | 31.0 | V-0 |
Interpretation of Expected Results:
-
TGA: A progressive increase in char yield with higher additive loading would provide strong evidence for the proposed condensed-phase mechanism.
-
LOI: An increase in the LOI value well above 21% demonstrates a significant reduction in flammability.
-
UL-94: Achieving a V-0 rating at a reasonable loading level (e.g., 20%) would classify the material as highly effective for applications requiring excellent fire safety.
By systematically applying these protocols, researchers can thoroughly characterize the flame-retardant properties of polymers derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and validate the proposed synergistic mechanism of action.
References
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Gilman, J. W., & Kashiwagi, T. (1997). Intumescent Flame Retardants. In A. F. Grand & C. A. Wilkie (Eds.), Fire Retardancy of Polymeric Materials. Marcel Dekker. Retrieved from [Link]
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Bavarian Polymer Institute. (n.d.). Flame Retardant Polymers. Keylab "Functional Polymer Systems". Retrieved from [Link]
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ResearchGate. (n.d.). Summary of UL-94 and LOI testing results. Retrieved from [Link]
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MDPI. (2023). Intumescent flame retardant system: opportunities and challenges in its sustainable application in thermoplastics. Polymers, 15(15), 3299. Retrieved from [Link]
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Horacek, H., & Grabner, R. (1996). Advantages of flame retardants based on nitrogen compounds. Polymer Degradation and Stability, 54(2-3), 205-215. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Halogen-Free Intumescent Flame Retardant Containing Phosphorus and Nitrogen and Its Application in Polypropylene Systems. Retrieved from [Link]
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TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of LOI and UL-94 test results for flame-retardant composites with different phytic acid systems. Retrieved from [Link]
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ResearchGate. (n.d.). The values of LOI, UL-94, and TGA; the mean mass loss rate ( m ); and the total mass loss (TML) in the VBB test. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Molecules, 27(11), 3469. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. RSC Advances, 9(14), 7935-7946. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Flame retardant polymer/layered double hydroxide nanocomposites. Journal of Materials Chemistry, 22, 22462-22475. Retrieved from [Link]
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ORBi UMONS. (2022). Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives. Polymers, 14(6), 1198. Retrieved from [Link]
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Chemistry Research Journal. (2017). The Applications of Flame Retardants; Types and Characteristics for Polymeric and Allied Materials. 2(5), 63-74. Retrieved from [Link]
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MDPI. (2024). Flame-Retardant Polyurea Coatings: Mechanisms, Strategies, and Multifunctional Enhancements. Coatings, 14(6), 717. Retrieved from [Link]
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MDPI. (2021). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. Materials, 14(19), 5698. Retrieved from [Link]
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National Institutes of Health (NIH). (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E, 66(Pt 4), o1034. Retrieved from [Link]
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MDPI. (2018). Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. Polymers, 10(11), 1222. Retrieved from [Link]
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NPTEL IIT Delhi. (2019, September 13). Chemistry of Flame Retardants. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Fabrication of High-Efficiency Deep-Blue OLEDs with 2,7-Disubstituted Acridine Derivatives
Introduction: The Quest for Stable and Pure Deep-Blue OLEDs
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, flexibility, and energy efficiency. Within this field, the development of stable, efficient, and color-pure deep-blue emitters remains a significant challenge. Deep-blue OLEDs are essential for full-color displays that meet next-generation color standards, such as Rec. 2020, but their high-energy excited states often lead to rapid material degradation and shorter operational lifetimes compared to their green and red counterparts.[1]
The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core has emerged as a foundational building block for advanced blue emitters. Its rigid, non-planar structure and strong electron-donating character provide an excellent scaffold for creating materials with high photoluminescence quantum yields (PLQYs). The 2,7-dibromo derivative of this core is a particularly valuable intermediate, offering two reactive sites for introducing various functional groups through common cross-coupling reactions. This allows for the precise tuning of optoelectronic properties to achieve deep-blue emission with high color purity and efficiency.
This guide provides a comprehensive overview of the principles, experimental protocols, and characterization techniques for fabricating high-performance deep-blue OLEDs using emitters derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Part 1: Emitter Design and Synthesis
Principle of Molecular Design
The core challenge in designing deep-blue emitters is to achieve a wide energy gap for blue emission while maintaining high efficiency and stability. The 2,7-disubstituted DMAC architecture addresses this through several key strategies:
-
Structural Rigidity and Steric Hindrance: The non-planar, saddle-like structure of the dihydroacridine core, further functionalized with bulky groups at the 2 and 7 positions, effectively suppresses intermolecular π–π stacking. This minimizes aggregation-caused quenching (ACQ) in the solid state, leading to higher PLQY in thin films.[2] Introducing sterically demanding groups like tert-butyl or creating spiro-configured molecules are proven strategies to enhance this effect.[3]
-
Tuning Electronic Properties: The bromine atoms on the 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine scaffold are versatile handles for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). By attaching various electron-donating or electron-accepting moieties, one can precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final emitter molecule. This allows for tuning the emission color and optimizing charge injection/transport properties.
-
Harnessing Excitons: To overcome the 25% internal quantum efficiency limit of conventional fluorescence, emitters can be designed to utilize triplet excitons. This is often achieved by incorporating the DMAC derivative into a Thermally Activated Delayed Fluorescence (TADF) framework. In such molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC), converting non-emissive triplets into emissive singlets and theoretically enabling 100% internal quantum efficiency.[4]
Protocol 1: Representative Synthesis of a 2,7-Disubstituted Acridine Emitter
This protocol describes a representative Suzuki coupling reaction to synthesize a functionalized deep-blue emitter from the 2,7-dibromoacridine precursor. This method is illustrative of the general approach used to create a vast library of derivatives.
Reaction Scheme: Starting Materials:
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
-
A suitable boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, THF, water mixture)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.), the arylboronic acid derivative (2.2 eq.), and the base (e.g., aqueous K₂CO₃ solution, 2M, 4.0 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene) via cannula. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel. The final, high-purity material required for OLED fabrication is typically obtained by temperature-gradient sublimation.[5]
Part 2: OLED Device Fabrication
Principle of Device Architecture
A multilayer OLED structure is essential to ensure efficient charge injection, transport, and recombination within the emissive layer (EML). Each layer is composed of a specific organic material chosen for its energy levels (HOMO/LUMO) and charge transport properties. A well-designed architecture confines charge carriers and excitons within the EML, maximizing the probability of radiative decay and thus light emission.[6]
Below is a diagram of a common device architecture for a high-efficiency deep-blue OLED.
Caption: A typical multilayer OLED device stack for deep-blue emission.[1]
Protocol 2: Device Fabrication via Vacuum Thermal Evaporation
This protocol details the fabrication of an OLED device based on the architecture described above. All steps are performed in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately prior to loading into the vacuum chamber, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the ITO work function and remove organic residues, improving hole injection.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates into the deposition chamber.
-
Load the source materials into separate, resistively heated crucibles. Materials include: HATCN (HIL), NPB and BCzPh (HTLs), the host material and the synthesized acridine emitter (for co-evaporation in the EML), CzPhPy and DPPyA (ETLs), and LiF (EIL).
-
Deposit the layers sequentially onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using quartz crystal microbalances.
-
HIL: Deposit 5 nm of HATCN at a rate of ~0.1 Å/s.
-
HTL: Deposit 30 nm of NPB, followed by 10 nm of BCzPh, both at a rate of ~1.0 Å/s.
-
EML: Co-evaporate the host material and the acridine emitter to a total thickness of 30 nm. The doping concentration of the emitter is critical and must be optimized (typically 5-20 wt%). The deposition rate for the host is ~1.0 Å/s, while the emitter rate is adjusted to achieve the desired concentration.
-
ETL/HBL: Deposit 10 nm of CzPhPy, followed by 20 nm of DPPyA, at a rate of ~1.0 Å/s.
-
EIL: Deposit 0.5 nm of LiF at a rate of ~0.1 Å/s. This thin layer lowers the electron injection barrier from the cathode.
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the metal cathode.
-
Transfer a shadow mask over the substrates to define the active area of the pixels.
-
Deposit 150 nm of Aluminum (Al) at a rate of ~2-3 Å/s.
-
-
Encapsulation:
-
Transfer the completed devices from the vacuum chamber into a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices by applying a UV-curable epoxy around the device periphery and pressing a clean glass lid on top. Cure the epoxy with a UV lamp. This step is crucial for device longevity.
-
Part 3: Device Characterization & Performance
Principle of Electroluminescence Characterization
To evaluate the performance of the fabricated OLEDs, a series of electrical and optical measurements are performed. The primary technique is the Current-Voltage-Luminance (I-V-L) measurement, which provides the fundamental data needed to calculate key performance metrics.[7][8]
-
Current Efficiency (cd/A): Measures how effectively input current is converted to light perceived by the human eye.
-
Power Efficiency (lm/W): Measures the overall energy efficiency of the device.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected. This is a critical metric for assessing the intrinsic efficiency of the emitter and device design.
-
CIE Coordinates (x, y): Quantifies the color of the emitted light on the CIE 1931 color space diagram. For deep-blue, a low y-coordinate (ideally < 0.08) is desired.[3]
-
Lifetime (LTₙ, hours): The time it takes for the device's initial luminance to decay to n% (e.g., LT₈₀ is the time to 80% of initial brightness) under constant current operation.
Protocol 3: Electroluminescence (I-V-L) Characterization
-
System Setup: Use an integrated OLED testing system comprising a source measure unit (SMU) and a calibrated photodetector (e.g., silicon photodiode or a spectrometer).[9][10] All measurements should be conducted in ambient conditions on the encapsulated device.
-
I-V-L Sweep:
-
Connect the SMU to the anode (ITO) and cathode (Al) of the OLED pixel.
-
Position the photodetector normal to the device surface to measure the forward emission.
-
Apply a pulsed voltage sweep to the device. Using a pulsed voltage (e.g., 80 ms pulse width) minimizes device heating, which can affect performance, especially at high current densities.[7]
-
For each voltage step, the SMU records the current density (J), and the photodetector records the luminance (L).
-
-
Data Analysis:
-
Plot J vs. V and L vs. V to obtain the characteristic I-V-L curves.
-
From this data, calculate and plot the Current Efficiency (L/J) vs. Luminance, Power Efficiency vs. Luminance, and External Quantum Efficiency (EQE) vs. Luminance.
-
-
Spectral Measurement:
-
Use a spectroradiometer to measure the electroluminescence (EL) spectrum at a specific driving voltage (e.g., at 1000 cd/m²).
-
From the spectrum, determine the peak emission wavelength (λₑₗ) and the Full Width at Half Maximum (FWHM), which indicates color purity. Calculate the CIE coordinates from the spectral data.
-
-
Lifetime Measurement:
-
Drive the device at a constant DC current that corresponds to a standardized initial luminance (e.g., 100 or 1000 cd/m²).
-
Monitor the luminance over time until it decays to the desired percentage (e.g., 95%, 80%, 50%) of its initial value.
-
Performance Data of Acridine-Based Deep-Blue OLEDs
The table below summarizes the performance of several reported deep-blue OLEDs that utilize acridine-based emitters, demonstrating the high potential of this material class.
| Emitter Type/Reference | Max EQE (%) | Emission Peak (nm) | CIE (x, y) | FWHM (nm) | Lifetime (Luminance) |
| Spiro-indolo[3,2,1-de]acridine[3] | 31.0% | 453 | (0.13, 0.066) | ~19 | LT₈₀: 43,470 h (@100 cd/m²) |
| Naphthalene-fused DMAC[11] | 5.17% | 434 | (0.155, 0.055) | ~45 | - |
| Anthracene-DMAC[2][12] | 4.8% | 434 | (0.15, 0.08) | - | - |
| Hole-Transport Material as Emitter[13] | 5.0% | 427 | (0.155, 0.055) | 48 | - |
| End-capped MR-TADF Emitter[14] | - | - | (0.133, 0.076) | 21 | LT₉₅: 55.7 h (@1000 cd/m²) |
Overall Experimental Workflow
The entire process, from molecular design to final device evaluation, follows a systematic workflow.
Caption: Workflow for deep-blue OLED development.
Conclusion
Derivatives of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine represent a highly versatile and powerful platform for creating state-of-the-art deep-blue emitters for OLEDs. Through strategic molecular design to control steric and electronic properties, it is possible to synthesize materials that exhibit high quantum efficiency, excellent color purity, and significantly improved operational stability. The protocols outlined in this guide provide a robust framework for the fabrication and characterization of these high-performance devices, paving the way for the next generation of full-color displays and solid-state lighting.
References
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Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
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Cai, X. Y., et al. (2022). Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy levels of various hole transport layers and electron transport layers with blue emissive materials. Retrieved from [Link]
-
Cai, X. Y., et al. (2022). Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure. Chemical Science, 13(21), 6235-6242. Retrieved from [Link]
-
ResearchGate. (n.d.). Hole-only and electron-only devices; (b) Energy level diagram of non-doped blue device. Retrieved from [Link]
-
ResearchGate. (2021). An acridine and naphthalene fused chromophore for Rec.2020 standard deep-blue OLEDs with high color purity and low efficiency roll-off. Retrieved from [Link]
-
Qiu, X., et al. (2021). An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. Organic Chemistry Frontiers. Retrieved from [Link]
-
Cordes, F., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C. Retrieved from [Link]
-
Zhao, J., et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. Retrieved from [Link]
-
Liu, Y., et al. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy level diagrams of the simplified blue OLEDs. Retrieved from [Link]
-
M. K. (n.d.). Luminance-Current-Voltage Measurement System. Retrieved from [Link]
-
Mistry, K. S., et al. (2023). Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. MDPI. Retrieved from [Link]
-
Tailor Pixels. (n.d.). How to evaluate the performance of OLED? Retrieved from [Link]
-
Zhao, J., et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. Retrieved from [Link]
-
Lee, S., et al. (2023). A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. MDPI. Retrieved from [Link]
-
Display Daily. (2024). Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Retrieved from [Link]
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Application Notes and Protocols: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in Solution-Processed OLEDs
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in Next-Generation Displays
The relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs) has led to the exploration of novel molecular architectures. Among these, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine has emerged as a critical building block, particularly in the realm of solution-processed devices. Its unique combination of a rigid, non-planar 9,9-dimethyl-9,10-dihydroacridine core and reactive bromine sites offers unparalleled versatility for the synthesis of high-performance host and emitting materials. This guide provides an in-depth technical overview and practical protocols for leveraging this compound in the fabrication of advanced solution-processed OLEDs.
Part 1: Understanding the Core Advantages of the 9,9-dimethyl-9,10-dihydroacridine Moiety
The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core is the cornerstone of this molecule's utility in OLEDs.[1] Its inherent properties directly address several key challenges in device engineering.
Structural and Thermal Stability
The rigid, spiro-like structure imparted by the dimethyl substitution at the 9-position prevents intermolecular π-π stacking.[2] This morphological stability is crucial for forming amorphous thin films, which in turn enhances device longevity and operational stability.[3] Furthermore, derivatives of this molecule exhibit high thermal stability, a prerequisite for the multi-layer deposition processes used in OLED fabrication and for ensuring a long device lifetime.[2]
Electronic Properties and Versatility
The DMAC moiety is an excellent electron-donating unit.[4] This characteristic is fundamental to its application in constructing bipolar host materials and emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs.[4] The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles, allowing for the facile introduction of various electron-accepting or -donating groups. This enables precise tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels and triplet energy.[3]
Part 2: Material Properties and Characterization
A thorough understanding of the photophysical and electrochemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives is essential for rational device design.
Photophysical Properties
Derivatives of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine are often designed to exhibit specific luminescent properties. For instance, when incorporated into donor-acceptor architectures, they can form efficient TADF emitters.[4][5] Key parameters to characterize include:
-
Photoluminescence (PL) Spectroscopy: To determine the emission wavelength and photoluminescence quantum yield (PLQY).
-
Time-Resolved Photoluminescence: To measure the fluorescence lifetime and identify the presence of delayed fluorescence, a hallmark of TADF.
| Property | Typical Range for Derivatives | Significance |
| Emission Maximum (λem) | 450 - 550 nm (Sky-blue to Green) | Determines the color of the emitted light. |
| Photoluminescence Quantum Yield (PLQY) | > 80% in host matrix | High PLQY is crucial for high device efficiency.[5] |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.3 eV | A small ΔEST is essential for efficient reverse intersystem crossing in TADF materials.[5][6] |
Electrochemical Properties
Cyclic voltammetry is the primary technique used to determine the frontier molecular orbital (HOMO and LUMO) energy levels. These values are critical for ensuring efficient charge injection and transport within the OLED device stack.
| Property | Typical Range for Derivatives | Significance |
| HOMO Level | -5.3 to -5.8 eV | Must be aligned with the work function of the anode and hole transport layer for efficient hole injection. |
| LUMO Level | -2.2 to -2.8 eV | Must be aligned with the work function of the cathode and electron transport layer for efficient electron injection. |
| Electrochemical Band Gap | 2.8 - 3.5 eV | Influences the emission color and stability of the material. |
Part 3: Experimental Protocols for Solution-Processed OLED Fabrication
The following protocols provide a step-by-step guide for fabricating a solution-processed OLED using a host material derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Materials and Equipment
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass.
-
Organic Materials:
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Emissive Layer (EML): A host material derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine doped with a suitable TADF or fluorescent emitter.
-
Electron Transport Layer (ETL): e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or similar.
-
Hole Transport Layer (HTL): e.g., Poly(N-vinylcarbazole) (PVK) or similar.
-
-
Cathode: Lithium Fluoride (LiF) / Aluminum (Al).
-
Solvents: High-purity, anhydrous solvents such as chlorobenzene, toluene, or xylene.
-
Equipment:
-
Ultrasonic bath.
-
Spin coater.
-
Thermal evaporator.
-
Glovebox with an inert atmosphere (N2 or Ar).
-
Device Fabrication Workflow
The following diagram illustrates the typical workflow for fabricating a solution-processed OLED.
Caption: Workflow for solution-processed OLED fabrication.
Detailed Protocol
Step 1: Substrate Cleaning
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
Step 2: Hole Injection Layer (HIL) Deposition
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 15-20 minutes in air.
Step 3: Emissive Layer (EML) Deposition
-
Prepare a solution of the host material and dopant emitter in a suitable solvent (e.g., chlorobenzene) inside a glovebox. The doping concentration typically ranges from 1% to 20% by weight.
-
Filter the EML solution through a 0.22 µm PTFE filter.
-
Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-60 nm).
-
Anneal the film at 80-100 °C for 10-15 minutes inside the glovebox to remove residual solvent.
Step 4: Deposition of Electron Transport and Cathode Layers
-
Transfer the substrates to a thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ torr.
-
Thermally evaporate the ETL (e.g., TmPyPB, 30-50 nm).
-
Deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer.
-
Deposit the aluminum cathode (100-150 nm).
Step 5: Encapsulation and Characterization
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.
Part 4: Device Architecture and Energy Level Diagram
A typical device architecture for a solution-processed OLED utilizing a DMAC-based host is shown below.
Caption: Typical OLED device architecture.
The energy level diagram illustrates the alignment of the frontier molecular orbitals of the different layers, which is crucial for efficient charge injection and transport.
Caption: Illustrative energy level diagram.
Part 5: Best Practices and Troubleshooting
-
Solvent Purity: Always use high-purity, anhydrous solvents to avoid quenching of excitons and degradation of materials.
-
Film Morphology: Optimize spin-coating parameters to achieve smooth, pinhole-free films. Atomic Force Microscopy (AFM) can be used to characterize film morphology.
-
Interlayer Adhesion: Poor adhesion between layers can lead to device failure. Ensure proper surface treatment and compatibility of materials.
-
Oxygen and Moisture Sensitivity: OLED materials are often sensitive to oxygen and moisture. All solution preparation and device fabrication steps after substrate cleaning should be performed in an inert atmosphere.
-
Efficiency Roll-off: At high current densities, the efficiency of OLEDs can decrease. This can be mitigated by optimizing the device architecture, using host materials with good charge balance, and managing exciton quenching processes.
References
- The Role of 2-Bromo-9,9-dimethyl-10-phenylacridine in Modern OLEDs. (n.d.).
-
High Efficiency Solution-Processed Green Thermally Activated Delayed Fluorescence OLEDs using Polymer-Small Molecule Mixed Host. (n.d.). ResearchGate. Retrieved from [Link]
-
An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence. (2017). Advanced Materials. Retrieved from [Link]
-
New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Solution-Processed AIE Small Molecules for OLEDS. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2017). PMC. Retrieved from [Link]
-
An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Fabrication and Characterization of Organic Light Emitting Diode Using FTO/Pentacene as Bilayer Anode. (n.d.). TSI Journals. Retrieved from [Link]
- Exploring 2,7-Dibromo-9,9-Spiro-Bifluorene: A Key OLED Intermediate. (n.d.).
-
Molecular structures of the TADF emitters as hosts for TADF OLEDs. (n.d.). ResearchGate. Retrieved from [Link]
- Integrated experimental and computational investigations of crystal structure, and photophysical properties of 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks. (2025). CoLab.
- Organic Light-Emitting Diode (OLED) _ OLED Materials. (n.d.).
- Unlock OLED Potential: The Role of 9,9-Dimethyl-9,10-dihydroacridine. (n.d.).
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010). ResearchGate. Retrieved from [Link]
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010). PMC. Retrieved from [Link]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. (n.d.). PubChem. Retrieved from [Link]
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (2021). PMC. Retrieved from [Link]
-
Design of Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (n.d.). AAPPS Bulletin. Retrieved from [Link]
-
A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application. (2017). PubMed. Retrieved from [Link]
-
Novel carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives as deep-blue emitting materials for OLED applications. (n.d.). ResearchGate. Retrieved from [Link]
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- 5. AAPPS Bulletin [aappsbulletin.org]
- 6. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Welcome to the technical support center for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a crucial step in the development of various functional organic materials and pharmaceutical intermediates. The most common synthetic route involves the direct bromination of the 9,9-dimethyl-9,10-dihydroacridine precursor. While seemingly straightforward, this electrophilic aromatic substitution reaction can present several challenges, including low yield, lack of regioselectivity, and the formation of impurities. This guide will address these common issues and provide robust protocols and troubleshooting advice to ensure a successful synthesis.
Core Synthesis Workflow
The overall synthetic strategy involves two key stages: the synthesis of the 9,9-dimethyl-9,10-dihydroacridine core and its subsequent bromination.
Caption: Overall workflow for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis.
Low or No Yield of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Q1: My reaction yields are consistently low. What are the most likely causes?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Bromination: The electron-donating nature of the amine and alkyl groups on the dihydroacridine ring activates it towards electrophilic substitution. However, achieving complete di-bromination at the desired 2 and 7 positions requires careful control of stoichiometry and reaction time. Insufficient N-Bromosuccinimide (NBS) will result in a mixture of starting material and mono-brominated products.
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. A non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like N,N-dimethylformamide (DMF) can influence the reaction rate and selectivity. Using DMF as the solvent can lead to high levels of para-selectivity in the bromination of electron-rich aromatic compounds[1].
-
Decomposition of NBS: N-Bromosuccinimide can decompose, especially in the presence of moisture or light. It is crucial to use freshly recrystallized NBS for best results. Impure NBS, which may appear slightly yellow, can give unreliable outcomes[1].
-
Side Reactions: As with many electrophilic aromatic substitutions, side reactions can significantly reduce the yield of the desired product. Over-bromination leading to tri- or tetra-brominated species, or oxidation of the dihydroacridine ring are possibilities.
Q2: I suspect my NBS reagent is the problem. How can I be sure, and what's the remedy?
A2: To verify the quality of your NBS, you can perform a simple titration or use it in a well-established control reaction where the outcome is predictable. For this synthesis, it is highly recommended to purify commercially available NBS by recrystallization from hot water (e.g., 10 g of NBS in 100 mL of water preheated to 90-95 °C)[1]. The purified NBS should be a white crystalline solid. Always store NBS in a cool, dark, and dry place.
Impurity Profile and Purification Challenges
Q3: My crude product shows multiple spots on TLC analysis. What are the likely impurities?
A3: The primary impurities in this synthesis are typically:
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Unreacted Starting Material: 9,9-dimethyl-9,10-dihydroacridine.
-
Mono-brominated Isomers: 2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a likely mono-brominated intermediate.
-
Other Di-brominated Isomers: While the 2,7-positions are electronically favored, other di-brominated isomers can form in small amounts.
-
Over-brominated Products: Tri- and tetra-brominated dihydroacridines can form if the reaction is not carefully controlled.
-
Oxidation Products: The dihydroacridine ring can be susceptible to oxidation, leading to the corresponding acridone derivative.
Q4: How can I effectively purify the desired 2,7-dibromo product from these impurities?
A4: A combination of techniques is often necessary:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the starting material, mono-brominated, and di-brominated products.
Reaction Control and Selectivity
Q5: How can I improve the regioselectivity of the bromination to favor the 2,7-isomer?
A5: The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the starting material. In the case of 9,9-dimethyl-9,10-dihydroacridine, the nitrogen atom is an ortho-, para-director. The steric hindrance from the gem-dimethyl group at the 9-position may influence the substitution pattern. To enhance selectivity for the 2,7-positions:
-
Solvent Choice: As mentioned, DMF can promote para-substitution[1].
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Slow Addition of Brominating Agent: Adding the NBS solution dropwise over an extended period can help to maintain a low concentration of the brominating species, which can improve selectivity and reduce the formation of over-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of NBS for this reaction?
A1: A slight excess of NBS is generally recommended to ensure complete di-bromination. A starting point would be to use 2.2 to 2.5 equivalents of NBS for every equivalent of 9,9-dimethyl-9,10-dihydroacridine.
Q2: What is the typical reaction time and temperature?
A2: The reaction time can vary from a few hours to overnight, depending on the solvent and temperature. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC). A common starting temperature is room temperature, with the option to gently heat to 40-50°C if the reaction is sluggish.
Q3: Are there any specific safety precautions I should take?
A3: Yes. N-Bromosuccinimide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as carbon tetrachloride or DMF, are also hazardous and should be handled with care.
Q4: Can I use molecular bromine (Br₂) instead of NBS?
A4: While molecular bromine can be used for aromatic bromination, NBS is often preferred as it is a solid and easier to handle. NBS provides a low, constant concentration of Br₂ during the reaction, which can help to minimize side reactions like over-bromination[2].
Q5: My starting 9,9-dimethyl-9,10-dihydroacridine is not pure. Will this affect the bromination reaction?
A5: Yes, the purity of the starting material is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating the purification of the final product. It is recommended to purify the 9,9-dimethyl-9,10-dihydroacridine before proceeding with the bromination step. A common side reaction in the synthesis of the dihydroacridine core is elimination, which can lead to isomeric impurities[3].
Experimental Protocols
Protocol 1: Synthesis of 9,9-dimethyl-9,10-dihydroacridine
This protocol is adapted from established procedures for similar 9,9-disubstituted-9,10-dihydroacridines[3].
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add N-phenylanthranilic acid.
-
Grignard Reagent Addition: Dissolve the N-phenylanthranilic acid in a suitable anhydrous ether solvent (e.g., THF). Cool the solution to 0°C in an ice bath. Slowly add an excess of methylmagnesium bromide (MeMgBr) solution (e.g., 3.0 M in diethyl ether).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Cyclization: Concentrate the organic extract under reduced pressure. To the resulting crude alcohol, add concentrated sulfuric acid and stir at room temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), pour the mixture into ice water and neutralize with a base (e.g., NaOH). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain pure 9,9-dimethyl-9,10-dihydroacridine.
Protocol 2: Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 9,9-dimethyl-9,10-dihydroacridine in a suitable solvent (e.g., DMF or CCl₄).
-
Addition of NBS: In a separate flask, prepare a solution of 2.2 equivalents of freshly recrystallized N-Bromosuccinimide in the same solvent.
-
Bromination Reaction: Slowly add the NBS solution to the dihydroacridine solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the formation of the product. The reaction may take several hours.
-
Work-up: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization to obtain pure 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a white to light-yellow solid.
Data Presentation
| Parameter | 9,9-dimethyl-9,10-dihydroacridine | 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine |
| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₃Br₂N |
| Molecular Weight | 209.29 g/mol | 367.08 g/mol [4] |
| Appearance | White to off-white solid | White to light-yellow powder or crystals[5] |
| Purity (Typical) | >98% | >97%[5] |
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- Allen, et al. Preparation of 2-Arylindole- or - Benzimidazolecarboxamidines and Analogs as Serine Protease Inhibitors.
-
N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]
-
Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - NIH. (n.d.). Retrieved from [Link]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N - PubChem. (n.d.). Retrieved from [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]
- 3. 1333316-35-0|2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. As a key intermediate in the synthesis of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs), achieving high purity of this compound is critical for optimal device performance and reproducibility of experimental results.[1][2]
Purification Strategy Workflow
The selection of an appropriate purification technique is paramount. The following workflow provides a decision-making framework for purifying 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Caption: Workflow for selecting a purification method.
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary method for purifying 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, especially when dealing with multiple impurities.
| Problem | Potential Cause | Suggested Solution |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a petroleum ether/dichloromethane system, slowly increase the proportion of dichloromethane. |
| Poor separation of the desired product from an impurity | The chosen solvent system has poor selectivity for the compounds. | Try a different solvent system. Consider combinations of hexanes, ethyl acetate, toluene, or chloroform. A small amount of a slightly more polar solvent can sometimes significantly improve separation. |
| The compound appears to be decomposing on the column | The silica gel is too acidic, causing degradation of the acridine derivative. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase such as alumina (neutral or basic). |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase. The sample may have been loaded in a solvent that is too polar. | Add a small percentage of a more polar solvent to the eluent to reduce tailing. Ensure the sample is loaded in a minimal amount of a non-polar solvent. |
| The purified product is still impure | Co-elution of impurities with similar polarity. | Consider a second round of column chromatography with a different solvent system to target the specific impurity. Alternatively, follow up with a recrystallization step. |
Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, provided the crude product is relatively clean.
| Problem | Potential Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | Select a more suitable solvent. For a relatively non-polar compound like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, consider solvents like toluene, xylenes, or a mixed solvent system such as ethanol/toluene or dichloromethane/hexane. |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble, like hexane) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| The compound "oils out" instead of forming crystals | The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly. | Use a less polar solvent or a solvent mixture. Ensure the solution cools down slowly. You can insulate the flask to slow the cooling rate. |
| The purified product is still impure | Impurities have similar solubility profiles and co-crystallize with the product. | A second recrystallization may be necessary. If impurities persist, a preliminary purification by column chromatography may be required to remove the problematic impurity before a final recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine?
A: Common impurities can arise from the synthetic route. In the synthesis of 9,9-disubstituted 9,10-dihydroacridines, a competing elimination reaction can occur during acid-catalyzed cyclization, leading to isomeric byproducts.[3] During the bromination step, you may encounter under-brominated (mono-bromo) or over-brominated (tri-bromo or higher) species. In some cases, oxidation of the dihydroacridine ring can lead to the formation of the corresponding acridone derivative.[4]
Q2: I'm using this compound for OLED applications. Are there any specific purity requirements I should be aware of?
A: Yes, for OLED applications, the purity of the material is paramount as even trace impurities can significantly impact device lifetime, stability, and overall performance.[5] It is often necessary to use a combination of purification techniques, such as column chromatography followed by recrystallization or sublimation, to achieve the required high purity (often >99.5%).[5]
Q3: What is a good starting point for a solvent system for column chromatography?
A: Based on purification of similar bromo-dihydroacridine derivatives, a good starting point for column chromatography on silica gel is a mixture of petroleum ether and dichloromethane.[4] You can start with a low polarity mixture (e.g., 8:1 petroleum ether/dichloromethane) and gradually increase the proportion of dichloromethane to elute your compound.
Q4: Can I use reverse-phase chromatography for purification?
A: While less common for this type of non-polar compound, reverse-phase chromatography can be an option, particularly if you are struggling with separation on normal-phase silica. A mobile phase of acetonitrile/water or methanol/water would be a typical starting point.
Q5: My purified compound is slightly yellow, but the literature reports it as a white solid. What could be the cause?
A: A yellowish tint can indicate the presence of trace impurities, possibly oxidized species or residual starting materials. If the NMR and mass spectrometry data are clean, the color may be due to a very minor impurity that is difficult to detect by these methods. An additional purification step, such as recrystallization from a different solvent system or treatment with activated charcoal (use with caution as it can adsorb your product), may help to remove the color.
Experimental Protocols
Detailed Protocol for Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
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Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
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Carefully pour the slurry into the column, tapping the sides gently to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand on top.
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Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully apply the concentrated sample to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.
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Gently add a small amount of the initial eluent to wash the sides of the column and ensure the sample is a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent (e.g., 8:1 petroleum ether/dichloromethane) to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
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If your compound is eluting too slowly, gradually increase the polarity of the eluent.
-
-
Isolation of the Pure Compound:
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Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
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Heat the test tube. A suitable solvent will dissolve the compound when hot.
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Allow the solution to cool. A good solvent will allow the formation of crystals upon cooling.
-
Potential solvents for this non-polar compound include toluene, a mixture of ethanol and toluene, or dichloromethane and hexane.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you can add a very small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
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Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
-
DR-NTU. (2018). Synthesis and purification of an OLED molecule. Retrieved from [Link]
-
ChemRxiv. (2023). The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. Retrieved from [Link]
-
Shimadzu. (n.d.). Purification of Organic Light-Emitting Diode Materials. Retrieved from [Link]
- Google Patents. (2013). Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material.
-
NIH. (n.d.). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Welcome to the technical support resource for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (DMAC-Br). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthetic strategy for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Q1: What are the primary synthetic routes to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine?
The synthesis of the 9,9-dimethyl-9,10-dihydroacridine core typically relies on modern cross-coupling reactions or classic condensation methods. The two most prominent and effective strategies are:
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Palladium-Catalyzed Buchwald-Hartwig Amination: This is the state-of-the-art method for forming the crucial C-N bonds required for the dihydroacridine scaffold.[1][2] The reaction can be performed either as an intermolecular coupling of an aniline derivative with an aryl halide, followed by an intramolecular cyclization, or as a direct intramolecular cyclization of a pre-formed diarylamine precursor. This method is favored for its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[3]
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Ullmann Condensation: This is a classical copper-catalyzed method for C-N bond formation.[4] While effective, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents, which can limit its applicability for complex molecules with sensitive functional groups.[4][5] Modern modifications with specialized ligands have made conditions milder, but the Buchwald-Hartwig approach is generally more versatile for this specific target.
-
Acid-Catalyzed Cyclization (Bernthsen Acridine Synthesis variation): A common route to the 9,9-dialkyl-9,10-dihydroacridine core involves the reaction of a diarylamine (like bis(4-bromophenyl)amine) with acetone in the presence of a strong acid. However, this method can be plagued by a competing elimination side reaction, which can significantly lower the yield of the desired dihydroacridine product.[6]
Given its efficiency and milder conditions, this guide will focus primarily on the Buchwald-Hartwig strategy.
Q2: What are the recommended starting materials for a Buchwald-Hartwig synthesis?
A robust strategy involves an intramolecular Buchwald-Hartwig cyclization. The key precursor for this reaction is a substituted 2-aminodiarylmethane derivative. For the target molecule, a logical precursor would be 1,1'-(propane-2,2-diyl)bis(4-bromobenzene) which is then aminated to form an intermediate that can be cyclized.
A more common and reliable approach starts with building the diarylamine backbone first. A highly effective route involves the palladium-catalyzed coupling of 4-bromoaniline with 1-bromo-2-iodobenzene to form 4-bromo-2-(4-bromophenylamino)benzene. This intermediate can then be elaborated to introduce the gem-dimethyl group and subsequently cyclized.
Q3: Can you illustrate the mechanism of the Buchwald-Hartwig amination?
Certainly. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Below is a diagram illustrating the catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Q4: Which catalyst/ligand systems are most effective for this synthesis?
The choice of ligand is critical for a successful Buchwald-Hartwig reaction. For constructing sterically hindered C-N bonds as in the dihydroacridine core, bulky, electron-rich phosphine ligands are required. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.
| Catalyst/Ligand System | Key Features & Applications |
| Pd₂(dba)₃ / XPhos | A highly active and versatile system. XPhos is a bulky biarylphosphine ligand that is effective for coupling with a wide range of aryl chlorides and bromides.[7][8] |
| Pd(OAc)₂ / SPhos | Another excellent choice, particularly for challenging couplings. SPhos is known to promote very high catalytic turnover numbers. |
| Pd(OAc)₂ / RuPhos | Often used for aminations involving heteroaryl halides, but also shows broad utility. |
| [(tBu)₃PH]BF₄ | A simpler, yet effective phosphonium salt that can be used with a palladium source like Pd(OAc)₂.[9] |
Generally, a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is used in combination with one of these specialized phosphine ligands.
Q5: Why is the choice of base so important?
The base plays a crucial role in the catalytic cycle by deprotonating the amine coordinated to the palladium center, forming the palladium-amido complex.[1] An ideal base should be strong enough to deprotonate the coordinated amine but not so strong that it causes side reactions with the starting materials or product.
-
Sodium tert-butoxide (NaOtBu): A very strong, non-nucleophilic base. It is highly effective and commonly used but can be sensitive to moisture.[9]
-
Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that are often used for substrates with base-sensitive functional groups. Their insolubility in many organic solvents can sometimes lead to slower reaction rates.
The choice often depends on the pKa of the amine and the solvent used. For diarylamine synthesis, NaOtBu is frequently the base of choice.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My Buchwald-Hartwig reaction is failing or giving a very low yield of DMAC-Br. What are the most likely causes and solutions?
This is a common issue that can usually be traced back to one of four areas: catalyst activity, reaction conditions, reagent quality, or the choice of base.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst/Ligand | Cause: The phosphine ligands are highly susceptible to oxidation. The Pd(0) active species can also be deactivated by oxygen. Solution: • Assemble the reaction under an inert atmosphere (Argon or Nitrogen), preferably in a glovebox. • Use freshly opened, high-purity catalyst and ligand. • Consider using "pre-catalysts" (e.g., XPhos-Pd-G3) which are air-stable and form the active Pd(0) species in situ. |
| Suboptimal Reaction Conditions | Cause: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient. Solution: • Monitor the reaction progress meticulously using TLC or LC-MS. • If the reaction stalls, consider increasing the temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C. • Ensure efficient stirring to overcome issues with heterogeneous mixtures (e.g., with inorganic bases). |
| Poor Reagent/Solvent Quality | Cause: Traces of water or oxygen in the solvent or on the glassware can completely shut down the catalytic cycle. Solution: • Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon for 20-30 minutes before use. • Thoroughly dry all glassware in an oven and allow it to cool under vacuum or in a desiccator before use. |
| Incorrect Base Selection | Cause: The base may not be strong enough to facilitate the deprotonation step, or it may have poor solubility in the reaction solvent. Solution: • If using a weaker base like K₃PO₄, consider switching to a stronger base like NaOtBu. • Ensure the base is finely powdered to maximize surface area. |
Problem 2: Significant Side Product Formation
Q: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common side products and how can I prevent them?
Side product formation often points to a specific flaw in the reaction setup or conditions.
| Side Product | Identification & Prevention |
| Hydrodehalogenation | What it is: Replacement of a bromine atom with a hydrogen atom on your starting material or product. Cause: Often caused by trace amounts of water acting as a proton source. Prevention: Adhere strictly to anhydrous and anaerobic conditions as described in Problem 1. |
| Diarylamine Homocoupling | What it is: Two molecules of your diarylamine precursor coupling together. Cause: This can occur if the catalyst system favors self-coupling. Prevention: • Adjust the palladium-to-ligand ratio. An excess of ligand can sometimes suppress this side reaction. • Screen different ligands. Some ligands are less prone to promoting homocoupling than others. |
| Elimination Product | What it is: If using an acid-catalyzed cyclization route, an elimination reaction can compete, leading to an acridine product instead of a dihydroacridine.[6] Cause: Strong acids and high temperatures favor elimination. Prevention: • Use the mildest possible acid catalyst that still promotes cyclization. • Perform the reaction at the lowest effective temperature. • Prioritize the Buchwald-Hartwig intramolecular cyclization, which avoids this specific side reaction pathway. |
Problem 3: Product Purification Challenges
Q: I've successfully formed the product, but I'm struggling to isolate it with high purity. What's the best purification strategy?
Purification of the final product, a relatively non-polar and crystalline solid, is typically straightforward but requires care.
-
Work-up: After the reaction is complete, a standard aqueous work-up is performed. Quench the reaction carefully (e.g., with saturated aq. NH₄Cl), extract the product into an organic solvent (like ethyl acetate or dichloromethane), wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is the most effective method for removing residual starting materials, catalyst, and side products.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A non-polar solvent system is required. Start with a low-polarity mixture, such as Hexane/Ethyl Acetate (e.g., 98:2 or 95:5), and gradually increase polarity if needed. The product should have a moderate Rf value (0.3-0.4) in the chosen system.
-
-
Recrystallization: For achieving the highest purity, recrystallization is an excellent final step.
-
Solvent Selection: Good solvent pairs for recrystallization often consist of a solvent in which the compound is soluble when hot and one in which it is insoluble when cold. For DMAC-Br, consider pairs like Toluene/Hexane or Dichloromethane/Methanol. Dissolve the crude product in the minimum amount of hot toluene and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form high-purity crystals.
-
Part 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine via a two-step sequence involving an initial Buchwald-Hartwig amination followed by an acid-catalyzed cyclization with acetone.
Workflow Diagram
Caption: Two-step synthesis workflow for the target molecule.
Step 1: Synthesis of bis(4-bromophenyl)amine
-
Materials:
-
4-Bromoaniline
-
1-Bromo-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add 4-bromoaniline (1.0 equivalent) and 1-bromo-4-iodobenzene (1.1 equivalents).
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench by slowly adding water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield bis(4-bromophenyl)amine as a solid.
-
Step 2: Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
-
Materials:
-
bis(4-bromophenyl)amine (from Step 1)
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve bis(4-bromophenyl)amine (1.0 equivalent) in a large excess of acetone.
-
Cool the solution in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (or a suitable strong acid) dropwise with stirring. Caution: This is a highly exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor for the formation of the cyclized product by TLC/LC-MS. Be aware of the potential for elimination side products.[6]
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a solvent system like toluene/hexane to afford 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a crystalline solid.[6]
-
References
-
Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. National Institutes of Health. Available at: [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. Available at: [Link]
-
Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,... ResearchGate. Available at: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig reaction: an update. Semantic Scholar. Available at: [Link]
-
Convenient Access to Substituted Acridines by a Buchwald—Hartwig Amination. ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. PubChem. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Functionalization of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the chemical modification of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. This versatile scaffold is a cornerstone in the development of advanced materials, particularly for applications in organic electronics such as TADF emitters and organic light-emitting diodes (OLEDs), owing to its robust electron-donating properties.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. It is designed to help you navigate the common challenges encountered during the functionalization of this dibrominated heterocyclic core, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section covers foundational knowledge essential for working with 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Q1: What are the most common strategies for functionalizing the 2,7-dibromo positions?
A1: The bromine atoms at the 2 and 7 positions are ideal handles for palladium-catalyzed cross-coupling reactions. The three most prevalent and powerful methods are:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is widely used to extend the π-conjugated system.
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with a vast range of primary and secondary amines, amides, or N-heterocycles.[3][4] This is crucial for introducing hole-transporting moieties.
-
Sonogashira Coupling: For forming carbon-carbon triple bonds (C≡C) with terminal alkynes, creating linear, rigid extensions to the core structure.[5][6]
Q2: Can I achieve selective mono-functionalization, or will I always get the di-substituted product?
A2: Achieving selective mono-functionalization of a di-haloaromatic compound can be challenging but is feasible. The key is to control the stoichiometry of your coupling partner. Using a slight sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the nucleophile (boronic acid, amine, or alkyne) relative to the dibromo-dihydroacridine can favor the mono-substituted product. However, you will likely obtain a mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation. For some substrates, the electronic deactivation of the scaffold after the first coupling can help slow the second reaction, aiding selectivity.
Q3: What is the general reactivity order for aryl halides in these cross-coupling reactions?
A3: The reactivity of the carbon-halogen bond is a critical factor. The universally accepted trend is I > Br > OTf >> Cl .[7][8] Your 2,7-dibromo substrate is well-positioned for reactivity. It is generally more reactive than the corresponding dichloro- derivative, often allowing for milder reaction conditions, but less reactive than the diiodo- analogue.
Part 2: Troubleshooting Suzuki-Miyaura Coupling
This section addresses specific issues encountered when performing C-C bond formation on the dihydroacridine scaffold.
Scenario 1: Low to No Product Yield
Q: My Suzuki coupling is not working. I see only starting material or trace product by LC-MS. What should I check first?
A: A failed Suzuki reaction can usually be traced back to one of four key areas: Reagents, Catalyst System, Base, or Reaction Conditions.
Troubleshooting Workflow: Low Suzuki Coupling Yield
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: This is a primary culprit. Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or form inactive trimeric boroxines, especially if impure or stored improperly.[7][9] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol (BPin) or MIDA ester.[9]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[7]
-
-
Catalyst and Ligand Activity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. For consistency, using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3/G4) is highly recommended as they are more stable and activate reliably.[10][11]
-
Ligand Choice: The functionalization of a dibromo-heterocycle requires a robust ligand. Standard ligands like PPh₃ may be insufficient. Switch to a bulky, electron-rich phosphine ligand from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).[9][12][13] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[14]
-
-
Base and Solvent Selection:
-
Base Strength & Solubility: The base is crucial for activating the boronic acid for transmetalation.[9][13] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] K₃PO₄ is often a good choice for challenging couplings. Ensure the base is finely powdered and that there is adequate stirring, as poor solubility can stall the reaction.[10][15]
-
Solvent System: The solvent must fully solubilize your reagents at the reaction temperature.[16] Common systems include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[11] If solubility is an issue, consider a higher-boiling solvent like CPME or DMF, but be mindful that higher temperatures can also increase side reactions.[9]
-
Scenario 2: Significant Side Product Formation
Q: I am getting my desired product, but also significant amounts of homocoupled boronic acid and/or a hydrodehalogenated (de-brominated) starting material. How can I suppress these?
A: These side reactions point to specific mechanistic flaws that can be corrected.
-
Boronic Acid Homocoupling (Glaser-type): This side product arises from the coupling of two boronic acid molecules.
-
Cause: Primarily caused by the presence of oxygen, which can facilitate this undesired pathway.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Hydrodehalogenation (Protodeboronation & Debromination): This is the replacement of a bromine atom or the boronic acid group with a hydrogen atom.
-
Cause: Often caused by excess water in the reaction, especially under harsh basic conditions or at elevated temperatures.[9]
-
Solution: Use anhydrous solvents and reagents where possible. If an aqueous base is required, ensure the water content is controlled (e.g., a 4:1 or 5:1 ratio of organic solvent to water). Sometimes, switching to an anhydrous base like K₃PO₄ can mitigate this issue.[9]
-
Recommended Starting Conditions & Protocol
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Aryl Halide | 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1.0 equiv |
| Boronic Acid | Aryl/Vinyl Boronic Acid or Ester | 2.2 - 2.5 equiv (for di-substitution) |
| Catalyst | XPhos Pd G3 or G4 | 1-3 mol% (reliable activation)[10][11] |
| Base | K₃PO₄ or Cs₂CO₃ | 3.0 - 4.0 equiv (strong, effective base)[9] |
| Solvent | 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1) | Good balance of solubility and temperature range. |
| Temperature | 80 - 110 °C | Optimal for most Ar-Br couplings.[10] |
General Experimental Protocol: Di-substitution via Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 equiv), the boronic acid (2.2 equiv), and finely powdered K₃PO₄ (4.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe. The final concentration should be around 0.1 M with respect to the starting halide.[10]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9][10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-di-functionalized product.[10]
Part 3: Troubleshooting Buchwald-Hartwig Amination
This section addresses specific issues encountered when performing C-N bond formation. The Buchwald-Hartwig amination is a powerful tool for creating aryl amines from aryl halides.[3][17]
Scenario 1: Reaction is Sluggish or Stalls
Q: My amination reaction is very slow, and conversion stops after ~30%. What are the likely causes?
A: Sluggish Buchwald-Hartwig reactions with aryl bromides are often due to an insufficiently active catalyst system or an inappropriate choice of base.
-
Ligand Choice is Paramount: The dihydroacridine core and many amine coupling partners can be sterically demanding. A highly active, bulky, and electron-rich ligand is non-negotiable.
-
Explanation: The ligand's steric bulk promotes the final reductive elimination step to release the product, which is often the rate-limiting step. Its electron-donating character enhances the rate of the initial oxidative addition of the aryl bromide to the Pd(0) center.[14]
-
Solution: If you are using an older generation or less bulky ligand (e.g., BINAP, P(o-tolyl)₃), switch to a modern biarylphosphine ligand like XPhos , RuPhos , or tBuXPhos .[18] These are designed for challenging substrates.[12][19]
-
-
Base Selection and Strength: The base deprotonates the amine (or the N-H bond in the intermediate complex), which is a critical step in the catalytic cycle.[20]
-
Explanation: A base that is too weak will not facilitate this step efficiently. A base that is too nucleophilic can lead to side reactions. Strong, non-nucleophilic bases are ideal.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations.[15] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific amine.[15]
-
-
Catalyst Inhibition: The product itself, a triarylamine derivative, can sometimes act as a ligand and inhibit the catalyst, especially at high concentrations. Running the reaction at a slightly lower concentration (e.g., 0.05 M - 0.1 M) may help.
The Role of Ligands in Catalysis
Caption: Influence of ligand properties on the Pd-catalytic cycle.
Recommended Starting Conditions & Protocol
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Aryl Halide | 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1.0 equiv |
| Amine | Primary or Secondary Amine | 2.2 - 2.5 equiv (for di-substitution) |
| Catalyst | G4-XPhos-Pd or [Pd₂(dba)₃] + XPhos | 1-3 mol% Pd, Ligand/Pd ratio ~1.5-2.0 |
| Base | NaOtBu or LHMDS | 3.0 - 4.0 equiv (strong, non-nucleophilic base)[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed. Good for solubility.[21] |
| Temperature | 90 - 110 °C | Standard temperature range for Ar-Br amination. |
General Experimental Protocol: Di-amination via Buchwald-Hartwig
-
Vessel Preparation: In an inert atmosphere glovebox, add NaOtBu (4.0 equiv) to an oven-dried vial or flask.
-
Reagent Addition: Add the 2,7-dibromo starting material (1.0 equiv), the palladium catalyst (2 mol%), and the ligand (if not using a precatalyst). Add a stir bar.
-
Seal and Remove: Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent and Amine: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (2.2 equiv) via syringe.
-
Reaction and Monitoring: Heat the mixture to 100-110 °C with vigorous stirring. Monitor by LC-MS.
-
Workup: After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Part 4: Troubleshooting Sonogashira Coupling
This section addresses specific issues encountered when forming C-C triple bonds. The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl halides.[22]
Scenario 1: Main Side Product is Alkyne Dimer (Homocoupling)
Q: My reaction yields the desired product, but I'm plagued by a significant amount of the homocoupled alkyne (a diyne). How can I prevent this?
A: Alkyne homocoupling (often called Glaser coupling) is the most common side reaction in Sonogashira chemistry. It is catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Solution: Your inert atmosphere technique must be impeccable. Use Schlenk line techniques. Degas your solvent (especially the amine base/solvent) thoroughly by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes. The classic Sonogashira reaction is not tolerant of air.[22]
-
-
Minimize Copper(I) Catalyst:
-
Explanation: While catalytic, excess copper can accelerate homocoupling.
-
Solution: Use the minimum effective amount of CuI, typically 1-5 mol%.
-
-
Consider a Copper-Free Protocol:
-
Explanation: Numerous modern Sonogashira protocols have been developed that completely avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.[5][6]
-
Solution: A common copper-free system involves a palladium catalyst (e.g., Pd(OAc)₂), a bulky phosphine ligand (e.g., P(t-Bu)₃), and an organic base like triethylamine (TEA) or diisopropylamine (DIPA) in a solvent like THF or DMF.
-
Recommended Starting Conditions & Protocol
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation (Classic, with Copper) | Rationale |
| Aryl Halide | 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1.0 equiv |
| Alkyne | Terminal Alkyne | 2.2 - 2.5 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-4 mol% |
| Cu Co-catalyst | CuI | 3-5 mol% |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | Serves as both base and solvent. Must be degassed. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions.[5][8] |
General Experimental Protocol: Di-alkynylation via Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask under argon, add the 2,7-dibromo starting material (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (4 mol%).
-
Solvent and Reagents: Add freshly distilled and thoroughly degassed triethylamine via cannula or syringe. Add the terminal alkyne (2.2 equiv).
-
Reaction and Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often accompanied by the formation of a precipitate (amine hydrobromide). Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts.[8]
-
Purification: Wash the filtrate with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[8]
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis - Benchchem.
-
Sonogashira coupling - Wikipedia. Available at: [Link]
- Sonogashira Coupling | NROChemistry.
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
- Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Next-generation ligands for complex coupling challenges | Article - Chemistry World. Available at: [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu - SciSpace. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? | ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Multi-functional highly efficient bipolar 9,9-dimethyl-9,10-dihydroacridine/imidazole-based materials for solution-processed organic light-emitting diode applications | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,... - ResearchGate. Available at: [Link]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N - PubChem. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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Technical Support Center: Bromination of 9,9-Dimethyl-9,10-Dihydroacridine
Welcome to the technical support center for the synthesis and troubleshooting of brominated 9,9-dimethyl-9,10-dihydroacridine derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this important scaffold. We will delve into the common side reactions encountered during the bromination of 9,9-dimethyl-9,10-dihydroacridine, providing not just solutions but also the underlying mechanistic rationale to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I performed a bromination using N-Bromosuccinimide (NBS) and obtained a mixture of products. My mass spectrometry data shows peaks corresponding to the addition of two bromine atoms. What happened?
A1: You are likely observing over-bromination, the most common side reaction in this chemistry. The initial monobrominated product is still electron-rich enough to undergo a second electrophilic aromatic substitution. This occurs when the stoichiometry of the brominating agent is not carefully controlled or if the reaction is left for an extended period. The mechanism for this side reaction is fundamentally the same as the initial desired bromination[1].
Q2: After my reaction and workup, the isolated product is a brightly colored solid with very different solubility compared to the starting material. What is the likely culprit?
A2: This strongly suggests the formation of the oxidized acridinium species. The 9,10-dihydroacridine core is susceptible to oxidation, which converts the hydrogen on the nitrogen and one at the 9-position (in the parent scaffold) to a double bond, forming a fully aromatic acridinium cation[2]. This side reaction can be promoted by certain brominating agents or impurities that act as oxidants[3].
Q3: My ¹H NMR spectrum shows a decrease in the integral for the methyl protons and new signals in the aliphatic region. What side reaction could cause this?
A3: This is indicative of a radical-based side reaction. While the desired reaction is an electrophilic aromatic substitution on the phenyl rings, using a radical initiator (like AIBN or benzoyl peroxide) or exposing the reaction to UV light can initiate a Wohl-Ziegler reaction. This leads to the bromination of the benzylic methyl groups[4][5]. N-Bromosuccinimide (NBS) is a versatile reagent that can act as a source for both electrophilic and radical bromine depending on the conditions[3][6].
Q4: Can I use elemental bromine (Br₂) instead of NBS?
A4: Yes, elemental bromine in the presence of a Lewis acid catalyst (like FeBr₃) is a classic method for electrophilic aromatic bromination[7][8][9]. However, Br₂ is a strong oxidizing agent and can increase the likelihood of forming the oxidized acridinium side product[3]. It is also more hazardous to handle than NBS. For substrates like 9,9-dimethyl-9,10-dihydroacridine, NBS often provides a milder and more controlled reaction[10].
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed breakdown of potential issues, their root causes, and corrective actions.
| Problem Observed | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Multiple Aromatic Signals in NMR/MS; Polyhalogenation | Over-bromination: Excess brominating agent (e.g., >1.0 equivalent of NBS). Reaction time is too long. | Stoichiometry Control: Carefully weigh and add exactly 1.0 equivalent of NBS. For sensitive substrates, consider starting with 0.95 equivalents. Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity[11]. |
| Product is Colored, Insoluble in Organic Solvents | Oxidation: The dihydroacridine has been oxidized to the acridinium salt. This can be caused by strong oxidizing agents or air oxidation under harsh conditions. | Use a Mild Brominating Agent: NBS is generally preferred over Br₂. Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Purify Reagents: Ensure your solvent is free of peroxides and your NBS is pure. Impure, yellowish NBS can sometimes lead to unreliable results[4]. |
| Bromination of Methyl Groups | Radical Pathway Initiated: Reaction was exposed to UV light. A radical initiator was present (intentionally or as an impurity). High reaction temperatures. | Exclude Light: Wrap the reaction flask in aluminum foil. Avoid Radical Initiators: Do not add AIBN or peroxides if aromatic bromination is the goal. Moderate Temperature: Avoid excessive heat or refluxing in solvents like CCl₄, which are classic conditions for radical bromination[5]. |
| Low or No Conversion | Deactivated Substrate: The dihydroacridine might have electron-withdrawing groups that deactivate the rings towards electrophilic attack. Insufficient Activation of Brominating Agent. | Add a Catalyst: For less reactive systems, a catalytic amount of a protic acid (like HCl) or a Lewis acid can help polarize the N-Br bond in NBS, making it more electrophilic[12]. Solvent Choice: Polar aprotic solvents like acetonitrile can facilitate the reaction. For highly deactivated rings, using a strong acid like sulfuric acid as the solvent might be necessary, though this increases the risk of other side reactions[10]. |
Mechanistic Insights: Visualizing the Reaction Pathways
Understanding the underlying mechanisms is key to controlling the reaction outcome. The following diagrams illustrate the desired reaction and the most common side reactions.
Desired Pathway: Electrophilic Aromatic Substitution
The intended reaction is a classic electrophilic aromatic substitution (EAS). The electron-rich aromatic ring of the dihydroacridine attacks the electrophilic bromine source.
Caption: Mechanism of desired mono-bromination.
Competing Side Reaction Pathways
Over-bromination and oxidation are the two most prevalent side reactions that deviate from the intended synthetic route.
Sources
- 1. quora.com [quora.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. suru-chem.com [suru-chem.com]
- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
solubility issues of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in organic solvents
Technical Support Center: Solubility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Introduction: Welcome to the technical support guide for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (CAS No. 1333316-35-0). This molecule is a critical building block in the field of materials science, particularly in the synthesis of advanced host and emitter materials for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs).[1][2] Its rigid, polycyclic aromatic structure, while essential for its electronic properties, presents significant solubility challenges for researchers. This guide provides in-depth troubleshooting advice and experimental protocols to address these issues effectively, ensuring the successful integration of this compound into your research workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine?
This compound is a largely nonpolar molecule, a fact underscored by its high calculated LogP value of approximately 5.6 to 5.7.[3][4] The core structure is a large, hydrophobic acridine framework. While the nitrogen atom introduces a site for potential hydrogen bonding, it is sterically hindered by the bulky structure. Consequently, it exhibits poor solubility in polar protic solvents like water, ethanol, and methanol[5] and is best dissolved in nonpolar or polar aprotic organic solvents.
Q2: I'm having trouble dissolving the compound in ethanol, even with heating. Why is this happening?
This is a common issue rooted in the "like dissolves like" principle of solubility.[6] Ethanol is a polar protic solvent, meaning its molecules readily form hydrogen bonds with each other. The large, nonpolar surface area of the dibromo-dihydroacridine derivative cannot effectively interact with the ethanol solvent shell, making dissolution energetically unfavorable. Heating may not be sufficient to overcome this fundamental polarity mismatch.
Q3: What are the recommended starting solvents for dissolving this compound?
Based on its chemical structure, the following solvents are recommended as starting points for dissolution attempts:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Ethers: Tetrahydrofuran (THF)
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (often effective but can be difficult to remove).
A synthesis procedure for this compound notes its purification using a mixture of methylene chloride and hexane, indicating its solubility in these less polar solvents.[1]
Q4: Can I heat the solution to improve solubility?
Yes, increasing the temperature will generally increase both the rate of dissolution and the solubility limit.[7] However, exercise caution. Like many complex organic molecules, prolonged exposure to high temperatures can cause degradation. It is advisable to heat the solution gently and, for sensitive applications like OLED fabrication, to perform dissolution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems encountered during experiments in a direct, problem-solution format.
Problem 1: The compound remains a solid suspension in the chosen solvent, even with vigorous stirring.
-
Primary Cause: The solvent's polarity is likely mismatched with the solute. The solvent lacks the ability to overcome the crystal lattice energy of the solid compound.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm you are using a recommended nonpolar or polar aprotic solvent (see FAQ 3).
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C) while stirring. This can often provide the necessary energy to initiate dissolution.
-
Introduce Mechanical Energy: Place the sealed vial in an ultrasonic bath for 5-15 minute intervals. Sonication can help break down solid agglomerates and accelerate the dissolution process at the solid-liquid interface.
-
Perform a Solvent Screen: If the initial choice fails, a systematic solvent screening is the most reliable path forward. See Protocol 2 for a detailed methodology.
-
Problem 2: The compound "oils out," forming a liquid layer instead of dissolving into a clear solution.
-
Primary Cause: This phenomenon, known as "oiling out," typically occurs when the solution is heated to a temperature above the compound's melting point before it fully dissolves, or when significant impurities are present which depress the melting point.[8] The compound melts into a liquid that is immiscible with the solvent.
-
Troubleshooting Steps:
-
Add More Solvent: The most common reason for oiling out is a supersaturated solution. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly while stirring.[8]
-
Change Solvents: Select a solvent with a lower boiling point to ensure the compound dissolves before it has a chance to melt.[8]
-
Slow Down the Cooling Process: If this occurs during a recrystallization attempt, insulate the flask to ensure a very slow cooling rate. Rapid cooling can favor oil formation over crystal nucleation.[8]
-
Problem 3: The solution is hazy or contains fine particulates after the bulk of the material has dissolved.
-
Primary Cause: The haze is likely due to insoluble microscopic impurities from the synthesis or handling, or potentially micro-aggregates of the compound itself that are resistant to dissolution.
-
Troubleshooting Steps:
-
Hot Filtration: For a solution that is stable when warm, perform a hot filtration. Use a warm syringe and a chemically resistant syringe filter (e.g., a PTFE membrane with a 0.22 or 0.45 µm pore size) to filter the hot solution into a clean, pre-warmed flask. This will remove insoluble particulate matter without causing premature crystallization.
-
Section 3: Experimental Protocols
Protocol 1: Standard Dissolution for Solution-Based Processing
-
Preparation: Place a precisely weighed amount of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine into a clean, dry vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., Toluene or THF) in an initial volume calculated to achieve the target concentration.
-
Inert Atmosphere (Optional but Recommended): Purge the vessel with an inert gas (Nitrogen or Argon) for several minutes. This is critical for applications where chemical integrity is paramount, such as in OLED device fabrication.
-
Dissolution: Seal the vessel and begin stirring at room temperature.
-
Heating & Sonication (If Necessary): If the compound does not dissolve readily, gently warm the vessel in a water or oil bath (not exceeding 60°C) and/or place it in an ultrasonic bath. Continue until a clear, homogeneous solution is obtained.
-
Scientist's Note: A clear solution is the endpoint. Avoid overheating, as it can lead to solvent loss and potential degradation of the material, impacting its photophysical properties.
-
Protocol 2: Small-Scale Solvent Screening for Solubility Assessment
-
Setup: Arrange a series of small, labeled glass vials (e.g., 1-2 mL).
-
Aliquot Compound: Place a small, consistent amount of the compound (e.g., 2-5 mg) into each vial.[8]
-
Test Solvents: Add a measured volume (e.g., 0.5 mL) of a different candidate solvent to each vial. Include a range of polarities: hexane (nonpolar), toluene (aromatic), dichloromethane (chlorinated), THF (ether), and DMSO (polar aprotic).
-
Observation at Room Temperature: Agitate each vial (vortex or stir) for 2-3 minutes. Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).
-
Observation with Heating: For vials where the compound is not fully soluble, warm them gently to ~45°C and observe again. Note any changes in solubility.
-
Scientist's Note: This systematic approach prevents the waste of large quantities of material and quickly identifies the most effective solvent system for your specific concentration needs. An ideal solvent for purification via crystallization will dissolve the compound when hot but show low solubility when cold.[8]
-
Section 4: Data & Visualizations
Table 1: Recommended Solvents for Screening and Rationale
| Solvent | Class | Polarity | Rationale & Key Considerations |
| Toluene | Aromatic | Nonpolar | Good starting point due to structural similarity (aromatic rings). Relatively high boiling point is useful for heated applications. |
| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | Excellent solvent for many organic compounds. Highly volatile, which aids in easy removal but requires a sealed system. |
| Chloroform | Chlorinated | Polar Aprotic | Similar to DCM but less volatile. A known solvent for acridine derivatives.[1] |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Good general-purpose solvent. Its polarity can effectively solvate the dihydroacridine core. Can form peroxides; use stabilized grades. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | A very strong solvent, often capable of dissolving difficult compounds.[9] High boiling point makes it very difficult to remove. |
| Hexane / Heptane | Aliphatic | Nonpolar | Primarily useful as an "anti-solvent" for crystallization.[10] Unlikely to be a good primary solvent. |
Diagram 1: Troubleshooting Workflow for Solubility Issues
A troubleshooting workflow for addressing common solubility problems.
References
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N. PubChem, National Center for Biotechnology Information. [Link]
-
Acridine Orange. Solubility of Things. [Link]
-
Acridine | C13H9N. PubChem, National Center for Biotechnology Information. [Link]
-
The Role of 2-Bromo-9,9-dimethyl-10-phenylacridine in Modern OLEDs. OLED-info. [Link]
-
Acridine. Wikipedia. [Link]
-
I'm not getting a single crystal for organic compounds. ResearchGate. [Link]
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Evaluation of Acridine Derivatives as Acetylcholinesterase Inhibitors. PubMed, National Library of Medicine. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Guide for crystallization. EPFL. [Link]
-
High efficiency OLEDs based on anthracene derivatives. ResearchGate. [Link]
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PubMed Central, National Library of Medicine. [Link]
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs. Journal of Materials Chemistry C. [Link]
-
An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs. Organic Chemistry Frontiers. [Link]
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- 2. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Degradation in 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine Derivatives
Introduction
Welcome to the technical support center for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these specialized organic compounds. The unique structure of 9,10-dihydroacridine derivatives, which serve as versatile intermediates in the synthesis of biologically active molecules, also presents specific challenges regarding their stability.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of these compounds, ensuring the integrity and success of your experiments.
The core structure, 9,10-dihydroacridine, is susceptible to oxidation, which can affect experimental outcomes.[1][2] Furthermore, acridine derivatives, in general, can be sensitive to light, which may lead to photodegradation.[3][4] This guide will equip you with the knowledge to mitigate these degradation pathways and handle these compounds effectively.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your research.
Section 1: Handling and Storage
Question: I've noticed a change in the color of my solid 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine sample, from a white or light-yellow powder to a more intense yellow or brownish color. What could be the cause?
Answer: This color change is a common indicator of degradation, likely due to oxidation or photodegradation. The 9,10-dihydroacridine core is susceptible to oxidation, which converts it to the corresponding acridine derivative.[1][5][6] Acridines are often more colored than their dihydro counterparts. Exposure to light can also accelerate degradation.[7]
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Inert Atmosphere: These compounds are often air-sensitive.[7][8] Ensure they are stored under an inert atmosphere, such as argon or nitrogen.[7] If the original packaging has been opened, it's crucial to re-purge the container with an inert gas before sealing.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[7][9]
-
Temperature: While some derivatives are stable at room temperature, refrigeration (around 4°C) is generally recommended for long-term storage to minimize thermal degradation.[9]
-
-
Purity Check:
-
If you suspect degradation, re-analyze the compound's purity using techniques like ¹H NMR, LC-MS, or melting point determination. Compare the results with the certificate of analysis or literature data.
-
Question: I'm preparing a solution of a 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine derivative for an experiment. What precautions should I take to prevent degradation in solution?
Answer: Solutions of these derivatives can be even more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent and dissolved gases.
Best Practices for Solution Preparation:
-
Solvent Choice: Use high-purity, anhydrous solvents.[10] Degas the solvent prior to use by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere using a glove box or Schlenk line techniques.[8][11][12]
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible. Avoid storing solutions for extended periods.
-
Light Protection: Protect the solution from light at all times by using amber glassware or wrapping the container in foil.
Section 2: Reaction and Purification
Question: During a reaction involving a 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine derivative, I'm observing the formation of a significant, brightly colored byproduct. How can I identify and prevent this?
Answer: The most likely colored byproduct is the oxidized acridine species.[13] This can occur if the reaction conditions are not strictly anaerobic or if oxidizing agents are present.
Preventative Measures and Troubleshooting:
-
Atmosphere Control: Ensure your reaction is performed under a rigorously maintained inert atmosphere.[10] This involves using oven-dried glassware, assembling it hot, and maintaining a positive pressure of nitrogen or argon throughout the reaction.[12]
-
Reagent Purity: Scrutinize all reagents for potential oxidizing impurities. Solvents should be anhydrous and free of peroxides.
-
Temperature Control: While many acridine syntheses require high temperatures, excessive heat can sometimes promote side reactions, including oxidation.[10][14] Monitor and control the reaction temperature carefully.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The oxidized byproduct will likely have a different Rf value and may be visibly colored on the TLC plate.
Question: I'm having difficulty purifying my 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine derivative. The compound seems to degrade on the silica gel column. What are my options?
Answer: Silica gel can be slightly acidic and its large surface area can promote air oxidation, leading to degradation of sensitive compounds.
Alternative Purification Strategies:
-
Deactivated Silica Gel: If column chromatography is necessary, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in your eluent and adding 1-2% triethylamine or ammonia to neutralize acidic sites.
-
Alumina Chromatography: Neutral or basic alumina can be a less harsh alternative to silica gel for some compounds.
-
Recrystallization: This is often the preferred method for purifying solid compounds as it can be performed under an inert atmosphere and avoids contact with stationary phases. Choose a solvent system in which your compound is soluble at high temperatures and sparingly soluble at low temperatures.
-
Inert Atmosphere Chromatography: For highly sensitive compounds, perform column chromatography under a positive pressure of inert gas.
Section 3: Characterization
Question: My ¹H NMR spectrum of a 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine derivative shows broader peaks than expected and some smaller, unexpected aromatic signals. Could this be degradation?
Answer: Yes, this is a strong possibility. The presence of paramagnetic oxygen can cause peak broadening in NMR spectra. The small, unexpected aromatic signals could correspond to the oxidized acridine byproduct.
Troubleshooting and Verification:
-
Sample Preparation: Prepare your NMR sample using a degassed deuterated solvent. You can degas the solvent using the freeze-pump-thaw method or by bubbling an inert gas through it.
-
Spiking Experiment: If you have a sample of the suspected oxidized byproduct, you can perform a spiking experiment by adding a small amount to your NMR tube. An increase in the intensity of the unexpected signals would confirm the identity of the impurity.
-
Re-purification: If significant degradation is observed, re-purify the sample using one of the methods described in the previous section before re-acquiring the spectrum.
Visualizing Degradation Pathways
The primary degradation pathway for 9,10-dihydroacridine derivatives is oxidation to the corresponding aromatic acridine. This process involves the loss of two hydrogen atoms from the 9 and 10 positions.
Caption: Oxidation of the 9,10-dihydroacridine core.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of Solid Compounds
This protocol outlines the basic steps for safely handling air-sensitive solids like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine derivatives outside of a glovebox.
Materials:
-
Schlenk flask or vial with a sidearm
-
Rubber septum
-
Nitrogen or Argon gas line with a bubbler
-
Vacuum line
-
Spatula
Procedure:
-
Oven-dry the Schlenk flask and spatula overnight and allow them to cool in a desiccator.
-
Place the solid compound in the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Connect the sidearm to a vacuum/inert gas manifold.
-
Carefully evacuate the flask under vacuum. Be gentle to avoid disturbing the solid powder.
-
Refill the flask with inert gas.
-
Repeat the evacuate/refill cycle 3-5 times to ensure a completely inert atmosphere.
-
The compound is now ready for storage or for the addition of solvents via syringe.
Protocol 2: Degassing Solvents by Inert Gas Sparging
Materials:
-
Solvent to be degassed
-
Schlenk flask or solvent bottle with a septum-inlet adapter
-
Long needle or cannula
-
Inert gas supply
Procedure:
-
Ensure the solvent container is sealed with a septum.
-
Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solvent for at least 15-30 minutes. The vigorous bubbling will help to displace dissolved oxygen.
-
Remove the needles and the solvent is ready for use.
Summary of Key Stability Factors
| Parameter | Risk Factor | Mitigation Strategy |
| Atmosphere | Exposure to Oxygen | Handle and store under an inert atmosphere (Nitrogen or Argon).[7][8][11] |
| Light | UV or Visible Light Exposure | Store in amber vials or protect from light with foil.[4][7] |
| Temperature | Elevated Temperatures | Store at recommended temperatures (often refrigerated at 4°C).[9] |
| Solvents | Dissolved Oxygen, Peroxides | Use high-purity, anhydrous, and degassed solvents.[10] |
| Purification | Acidic Silica Gel | Use deactivated silica gel, alumina, or recrystallization. |
References
- Benchchem. (n.d.). Optimizing reaction conditions for synthesizing acridine derivatives.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- CONICET. (2012). Photocatalytic degradation of acridine dyes using anatase and rutile TiO2.
- Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 9-Substituted Acridine Derivatives.
- Ossila. (n.d.). Air Sensitive Compounds.
- ResearchGate. (n.d.). Photo-oxidation of 9,10-dihydroacridine.
- MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
- ACS Publications. (2023). Visible Light Degradable Acridine-Containing Polyurethanes in an Aqueous Environment. ACS Macro Letters.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MDPI. (n.d.). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation.
- Thummel, R. (n.d.). The Manipulation of Air-Sensitive Compounds.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- PubMed. (2002). Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. Water Research, 36(16), 4106-12.
- Wikipedia. (n.d.). Acridine.
- Chem-Impex. (n.d.). 9,10-Dihydroacridine.
- Nature Environment and Pollution Technology. (2013). Photocatalytic Degradation of Hazardous Dye Acridine Orange Using Semiconductor Titanium Dioxide (TiO2).
- ResearchGate. (n.d.). The basic oxidation forms of acridine and numbering its positions.
- ChemScene. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine.
- MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.
- Kumar, R., et al. (n.d.). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS.
- Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- NIH. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. PMC.
- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
- NIH. (n.d.). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines.
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- 6. ptfarm.pl [ptfarm.pl]
- 7. ossila.com [ossila.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Welcome to the technical support center for the large-scale synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and field-proven experience with related molecular scaffolds.
Introduction to the Synthesis
The large-scale synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a key building block in materials science and medicinal chemistry, presents several challenges that can impact yield, purity, and scalability. A common synthetic approach involves a multi-step process culminating in an acid-catalyzed intramolecular cyclization. This guide will focus on a plausible and robust synthetic route, highlighting critical control points and potential pitfalls.
A likely synthetic route begins with the reaction of a suitably substituted diphenylamine precursor with acetone, followed by bromination. An alternative, and often more controlled route, involves the synthesis of a diarylamine intermediate which is then cyclized. A significant challenge in similar syntheses is a competing elimination reaction during the acid-catalyzed cyclization step, which can lead to the formation of undesired olefinic byproducts.[1] This guide will provide strategies to mitigate this and other common issues.
Proposed Synthetic Workflow
The following diagram outlines a proposed two-step synthetic pathway for the large-scale production of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Caption: Proposed two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: Low or no yield of the desired product in the cyclization step.
-
Potential Cause 1: Ineffective Acid Catalyst. The choice and concentration of the acid catalyst are critical. While strong acids are required, overly harsh conditions can lead to degradation of the starting material or product.
-
Solution: Screen different acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or a mixture of methanesulfonic acid and phosphorus pentoxide. Start with milder conditions and gradually increase the temperature or catalyst concentration.
-
-
Potential Cause 2: Competing Elimination Reaction. As documented in the synthesis of related 9,9-disubstituted dihydroacridines, an elimination side reaction can occur, leading to the formation of an acridan byproduct.[1]
-
Solution: Carefully control the reaction temperature. Lower temperatures generally favor the desired cyclization over elimination. The use of a milder acid catalyst can also help to suppress this side reaction.
-
-
Potential Cause 3: Poor Quality Starting Material. Impurities in the diphenylamine precursor can interfere with the cyclization reaction.
-
Solution: Ensure the starting material is of high purity. Recrystallize or chromatograph the precursor if necessary before proceeding to the cyclization step.
-
Question 2: The final product is contaminated with a significant amount of a mono-brominated impurity.
-
Potential Cause 1: Insufficient Brominating Agent. The stoichiometry of the brominating agent is crucial for achieving complete di-bromination.
-
Solution: Increase the equivalents of the brominating agent (e.g., N-bromosuccinimide) incrementally. Monitor the reaction progress by TLC or HPLC to determine the point of complete conversion.
-
-
Potential Cause 2: Incomplete Reaction. The reaction time may not be sufficient for the second bromination to occur, especially if there is steric hindrance.
-
Solution: Extend the reaction time and ensure adequate mixing to promote the reaction to completion. A moderate increase in temperature may also be beneficial, but should be balanced against the risk of side reactions.
-
Question 3: The isolated product is a dark, tarry substance that is difficult to purify.
-
Potential Cause: Overheating or Prolonged Reaction Time. Dihydroacridines can be sensitive to prolonged exposure to strong acids and high temperatures, leading to polymerization or degradation.
-
Solution: Strictly control the reaction temperature and time. Quench the reaction as soon as analysis indicates the consumption of the starting material. Consider using a milder catalyst or a lower reaction temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed cyclization?
The reaction likely proceeds via an electrophilic aromatic substitution mechanism. The protonated carbonyl group of the acetone moiety acts as an electrophile, which then attacks the electron-rich aromatic ring of the second phenyl group, leading to ring closure. Subsequent dehydration yields the dihydroacridine ring system.
Q2: What are the key safety considerations for this synthesis?
-
Corrosive Reagents: Strong acids like polyphosphoric acid and methanesulfonic acid are highly corrosive.[2] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2]
-
Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: The quenching of strong acid reactions can be highly exothermic. Always add the reaction mixture to the quenching solution slowly and with efficient cooling.
Q3: How can I best monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product and any byproducts.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, unoptimized procedure for the large-scale synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Table 1: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Dibromodiphenylamine | 327.98 | 100 g | 0.305 |
| Acetone | 58.08 | 500 mL | - |
| Polyphosphoric Acid | - | 500 g | - |
| N-Bromosuccinimide (NBS) | 177.98 | 118 g | 0.663 |
| Dichloromethane | 84.93 | 2 L | - |
Step 1: Synthesis of the Dihydroacridine Core
-
To a stirred solution of 4,4'-dibromodiphenylamine (100 g, 0.305 mol) in acetone (500 mL), add polyphosphoric acid (500 g) portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
-
National Institutes of Health. (n.d.). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. Retrieved from [Link]
Sources
troubleshooting guide for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions involving 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. This versatile building block is a cornerstone in the synthesis of advanced materials for organic electronics (OLEDs) and complex pharmaceutical scaffolds.[1][2] This document is structured to address specific experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Part 1: Foundational Troubleshooting - The Pre-Reaction Checklist
Before delving into reaction-specific issues, it's crucial to address the foundational parameters that govern the success of virtually all palladium-catalyzed cross-coupling reactions. Failure to control these variables is the most common source of poor or irreproducible results.
Question: My cross-coupling reaction (either Buchwald-Hartwig or Suzuki-Miyaura) with 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine has failed or resulted in a complex mixture. What are the absolute first things I should verify?
Answer: Before scrutinizing the specific catalyst system or substrates, a rigorous check of your reaction setup and reagents is paramount. These initial steps can resolve a surprising number of issues.
-
Integrity of the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[3][4]
-
Causality: Oxygen oxidizes the active Pd(0) species to inactive Pd(II) and can also oxidize phosphine ligands to phosphine oxides, which are ineffective.
-
Solution: Ensure your solvent is thoroughly degassed (a minimum of three freeze-pump-thaw cycles or sparging with argon/nitrogen for 30-60 minutes is recommended). The reaction should be set up in a glovebox or using robust Schlenk line techniques. A simple nitrogen balloon is often insufficient for sensitive couplings.
-
-
Reagent and Solvent Purity:
-
Solvents: Use anhydrous, high-purity solvents. Water can be a proton source for protodeboronation in Suzuki couplings and can hydrolyze strong bases like sodium tert-butoxide used in Buchwald-Hartwig aminations.[3]
-
Bases: Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can be hygroscopic. It is best practice to flame-dry them under vacuum just before use. For alkoxide bases like NaOt-Bu, use a freshly opened bottle from a reputable supplier, handled exclusively in a glovebox.
-
Starting Material: Verify the purity of your 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. While commercially available, purity can vary.[5][6] An initial NMR or LC-MS is advisable.
-
-
Catalyst and Ligand Quality:
-
Palladium Precatalyst: Many Pd(II) precatalysts (e.g., Pd(OAc)₂) are stable but require in situ reduction to Pd(0). Ensure your precatalyst has not degraded. Pd₂(dba)₃ is a common Pd(0) source but can degrade upon prolonged exposure to air and light.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often air-sensitive and should be stored and handled under an inert atmosphere.[7][8] Oxidation of the ligand renders it ineffective.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing a failed reaction.
Caption: Initial troubleshooting workflow for cross-coupling reactions.
Part 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of di- or tri-arylamines from the dibromoacridine core.[9][10][11]
Question: I am attempting a double Buchwald-Hartwig amination on 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine but see very low conversion, with mostly starting material and some mono-aminated product recovered. What should I change?
Answer: This is a common issue when targeting di-substitution. The second amination is often more challenging than the first due to increased steric hindrance and altered electronic properties of the mono-substituted intermediate.
-
Primary Cause - Catalyst System Inefficiency: The choice of ligand is paramount. Standard, less bulky ligands like PPh₃ are generally ineffective.
-
Expert Insight: For sterically demanding couplings and di-substitutions, highly bulky and electron-rich dialkylbiaryl phosphine ligands are required.[8] These ligands promote the crucial, often rate-limiting, reductive elimination step.
-
Recommended Ligands: XPhos, RuPhos, or t-BuXPhos are excellent starting points.[7][12] They have proven effective for coupling amines with hindered aryl halides.
-
Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst like XPhos Pd G3.
-
-
Secondary Cause - Insufficiently Strong Base: The deprotonation of the amine or the N-H bond in the intermediate palladium complex is a key step in the catalytic cycle.[9]
-
Causality: A base that is too weak will result in a low concentration of the active palladium-amido complex, stalling the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these transformations. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. Ensure the base is fresh and handled under strictly anhydrous conditions.
-
-
Tertiary Cause - Temperature:
-
Causality: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, especially with less stable ligands.
-
Solution: Most Buchwald-Hartwig reactions on aryl bromides proceed well between 80-110 °C. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
| Parameter | Recommendation for Di-substitution | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or XPhos Pd G3 (1-2 mol% per C-Br) | Provides a reliable source of active Pd(0). G3 precatalysts offer rapid catalyst activation. |
| Ligand | XPhos, RuPhos, t-BuXPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][12] |
| Base | NaOt-Bu (2.2-2.5 eq. per C-Br) | Strong, non-coordinating base required to facilitate the deprotonation step. |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Aprotic, non-polar solvents are standard. Dioxane can sometimes improve solubility. |
| Temperature | 100-110 °C | Balances reaction rate against potential catalyst decomposition. |
Question: How can I selectively synthesize the mono-aminated product?
Answer: Achieving selective mono-substitution requires careful control over stoichiometry and reaction conditions to prevent the second coupling event.
-
Stoichiometry is Key: Use a slight excess of the dibromoacridine starting material (e.g., 1.1-1.2 equivalents) relative to the amine nucleophile (1.0 equivalent). This ensures the amine is consumed before significant di-substitution can occur.
-
Lower Temperature and Shorter Time: Run the reaction at the lower end of the effective temperature range (e.g., 70-80 °C) and monitor carefully by TLC or LC-MS. Stop the reaction as soon as the starting amine is consumed.
-
Slower Catalyst System: In some cases, a slightly less active ligand can provide better selectivity, as the energy barrier for the second, more hindered coupling will be harder to overcome. However, the primary method of control should be stoichiometry.
Controlling Selectivity: Mono- vs. Di-substitution
Sources
- 1. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,7-DIBROMO-9,9-DIMETHYL-9,10-DIHYDROACRIDINE | CymitQuimica [cymitquimica.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of OLEDs Based on 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine Derivatives
Welcome to the technical support center for researchers and scientists working with 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives for the development of high-performance Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of emissive materials and the fabrication and testing of OLED devices. Our goal is to equip you with the knowledge to enhance the stability and performance of your devices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work, providing potential causes and actionable solutions.
Issue 1: Rapid Luminance Decay in Fabricated OLEDs
Question: My OLED device, which uses a host material derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, shows a promising initial brightness but the luminance decays rapidly under continuous operation. What are the likely causes and how can I improve the device's operational stability?
Answer:
Rapid luminance decay is a common and complex issue in OLEDs, often stemming from a combination of factors related to material stability, device architecture, and fabrication conditions.[1][2] For devices utilizing host materials derived from 9,9-dimethyl-9,10-dihydroacridine, a highly promising scaffold for blue thermally activated delayed fluorescence (TADF) emitters, several degradation pathways should be considered.[3]
Potential Causes and Solutions:
-
Host Material Degradation: The host material itself may be degrading under electrical stress.[4] This can be due to the formation of unstable radical cations or anions, leading to the creation of non-radiative recombination centers or exciton quenchers.[4]
-
Solution: Consider molecular design modifications to enhance the electrochemical stability of the host. For instance, introducing bulky side groups can prevent molecular aggregation, which can be a pathway for degradation. Also, ensure the host has a high triplet energy to effectively confine excitons on the dopant molecules, preventing exciton-induced degradation of the host.
-
-
Host-Dopant Interactions and Energy Transfer Issues: Inefficient energy transfer from the host to the dopant can lead to excitons remaining on the host molecules for extended periods, increasing the likelihood of host degradation.[5][6]
-
Solution: Optimize the doping concentration of the emitter. A concentration that is too low may result in incomplete energy transfer, while a concentration that is too high can lead to aggregation-caused quenching. Also, ensure a good spectral overlap between the host's emission and the dopant's absorption to facilitate efficient Förster resonance energy transfer (FRET).
-
-
Charge Carrier Imbalance: An imbalance in the injection and transport of holes and electrons can lead to the accumulation of charge carriers at the interfaces of the emissive layer (EML).[7] These accumulated charges can lead to exciton-polaron annihilation, a significant degradation pathway.[1]
-
Environmental Factors and Impurities: Residual water, oxygen, or other impurities in the vacuum chamber during fabrication can be incorporated into the device, leading to the formation of dark spots and accelerated degradation.[10][11][12] The purity of the synthesized materials is also critical, as even trace amounts of impurities can act as charge traps or quenching sites.[13]
-
Solution: Ensure rigorous purification of all synthesized materials, for instance, through temperature-gradient sublimation. Maintain a high vacuum during the deposition process and minimize the time the substrate is in the chamber to reduce exposure to residual impurities.[11] Proper encapsulation of the device after fabrication is essential to prevent the ingress of oxygen and moisture.[10]
-
Experimental Workflow for Diagnosing Rapid Luminance Decay:
Caption: A diagnostic workflow for addressing high leakage current in OLEDs.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing high-purity host materials from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine?
A1: The synthesis of high-purity host materials from this precursor often involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. [8]Common challenges include:
-
Side Reactions: Incomplete reactions or side reactions can lead to a mixture of products that are difficult to separate.
-
Catalyst Residues: Residual palladium from the coupling reaction can act as a quenching site in the final device, significantly reducing its efficiency and lifetime.
-
Purification: The final products often require multi-step purification, including column chromatography and temperature-gradient sublimation, to achieve the high purity (>99.9%) required for OLED applications. [13] Q2: How does the choice of hole transport layer (HTL) and electron transport layer (ETL) affect the stability of OLEDs with acridine-based hosts?
A2: The HTL and ETL play a crucial role in determining the overall performance and stability of the device. [8][9]* Energy Level Alignment: The HOMO level of the HTL and the LUMO level of the ETL should be well-matched with the emissive layer to ensure efficient and balanced charge injection. [8]A significant energy barrier can lead to charge accumulation at the interfaces, causing degradation.
-
Triplet Energy: The transport layers should have a higher triplet energy than the emitter to confine the triplet excitons within the emissive layer and prevent energy loss through triplet exciton quenching.
-
Chemical Stability: The transport layer materials themselves must be electrochemically stable to withstand the operating conditions of the OLED.
Q3: My blue OLED using a 9,9-dimethyl-9,10-dihydroacridine derivative shows a color shift towards green during operation. What is the cause?
A3: A color shift during operation is often a sign of degradation of the blue emitter or host, leading to the formation of species that emit at longer wavelengths (green or yellow). [14]Potential causes include:
-
Formation of Emissive Aggregates: Over time, molecules can aggregate, leading to the formation of excimers or electromers that have red-shifted emission.
-
Degradation Products: The degradation of the host or dopant molecules can create new chemical species with different emission properties.
-
Shift in the Recombination Zone: A change in the charge balance during operation can cause the recombination zone to shift to a region with a different emissive species or to an adjacent layer that has a lower energy gap. [14] Q4: What is the impact of host polarity on the performance of TADF emitters derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine?
A4: The polarity of the host material can significantly influence the performance of TADF emitters. [6][15]* Singlet-Triplet Energy Gap (ΔEST): A more polar host can stabilize the charge-transfer excited state of the TADF molecule, which can lead to a smaller ΔEST. A smaller ΔEST facilitates reverse intersystem crossing (RISC), which is essential for high efficiency in TADF OLEDs.
-
Emission Spectrum: However, a highly polar host can also lead to a red-shift in the emission spectrum due to the stabilization of the excited state. [15]Therefore, a host with moderate polarity is often desirable to achieve a balance between efficient RISC and the desired emission color.
Part 3: Data and Protocols
Table 1: Key Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
| Property | Value | Source |
| CAS Number | 1333316-35-0 | [3] |
| Molecular Formula | C₁₅H₁₃Br₂N | [3] |
| Molecular Weight | 367.08 g/mol | [3] |
| Appearance | White to light-yellow powder or crystals | - |
| Purity | Typically ≥97% | - |
Experimental Protocol: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation in a high-vacuum environment.
-
Substrate Cleaning:
-
Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone for 15 minutes to improve the work function and enhance hole injection.
-
-
Organic and Metal Layer Deposition:
-
Load the cleaned substrates and the source materials into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., MoO₃ (5 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): Co-evaporate the acridine-based host with the TADF dopant (e.g., 20 wt%) to a thickness of 20-30 nm.
-
Electron Transport Layer (ETL): e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL): LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip to protect them from moisture and oxygen.
-
References
- Host‐Dopant Interaction between Organic Thermally Activated Delayed Fluorescence Emitter and Host Material: Insight into the Excited St
- Logistic regression exploration of host-dopant compatibility in MR-TADF-based OLEDs. (URL not available)
- Tracking TADF-OLED degradation via magnetic field effects a Luminance... (URL not available)
- Using Guest Host Interactions to Optimise the Efficiency of TADF-OLEDs. (URL not available)
- The energy transfer process between the TADF host and the dopant. (URL not available)
- a) The influence of host polarity on TADF emitter. When doped in a... (URL not available)
-
The Blue Problem: OLED Stability and Degradation Mechanisms. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. [Link]
- An acridine and naphthalene fused chromophore for Rec.2020 standard deep-blue OLEDs with high color purity and low efficiency roll-off. (URL not available)
-
Miniscule Amounts of Impurities in Vacuum Greatly Affecting OLED Lifetime. [Link]
- 5.1: Purity of OLED-Materials and the Implication on DevicePerformance. (URL not available)
-
The Blue Problem: OLED Stability and Degradation Mechanisms. [Link]
-
Operational Stability Analysis of Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes Using the Capacitance-Voltage Method. [Link]
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. [Link]
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. [Link]
-
An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. [Link]
-
Unlock OLED Potential: The Role of 9,9-Dimethyl-9,10-dihydroacridine. [Link]
-
Isomeric spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine based TADF emitters: insights into photophysical behaviors and OLED performances. [Link]
-
Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. [Link]
-
Leakage-free solution-processed organic light-emitting diode using a ternary host with single-diode emission area up to 6 × 11.5 cm2. [Link]
-
Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. [Link]
- Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. (URL not available)
- 17.4: Invited Paper: Characterization and Failure Analysis of OLED devices by FIB/TEM Techniques. (URL not available)
- Influence of the presence of residual gases during sample fabrication on the performance and lifetime of OLEDs. (URL not available)
- (PDF) Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. (URL not available)
- Failure Analysis of Leakage Current for Multilayer Printed Circuit Board. (URL not available)
- Improving color stability of blue/orange complementary white OLEDs by using single-host double-emissive layer structure: Comprehensive experimental investigation into the device working mechanism. (URL not available)
- P‐15.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Leakage-free solution-processed organic light-emitting diode using a ternary host with single-diode emission area up to 6 × 11.5 cm2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miniscule Amounts of Impurities in Vacuum Greatly Affecting OLED Lifetime :: I-Connect007 [iconnect007.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to Host Materials: Evaluating 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its Derivatives Against Established OLED Hosts
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the performance of the emissive layer is paramount. While the emitter dictates the color, the host material, in which the emitter is dispersed, governs the efficiency, stability, and overall performance of the device. This guide provides an in-depth comparison of host materials derived from the 9,9-dimethyl-9,10-dihydroacridine (DMAC) scaffold, for which 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine serves as a key synthetic precursor, against two of the most widely utilized host materials in the field: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).
This analysis is structured to provide researchers, chemists, and material scientists with a clear, data-driven understanding of the structure-property relationships that define a high-performance host material, particularly for Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLED (PHOLED) applications.
The Foundational Scaffolds: DMAC, Carbazole, and the Imperative of High Triplet Energy
The primary role of a host material is to facilitate efficient energy transfer to the guest emitter. To prevent back-energy transfer and the quenching of emissive triplet excitons from the guest, a cardinal rule is that the host must possess a higher triplet energy (T₁) than the guest emitter.[1]
-
Carbazole-based Hosts (CBP & mCP): For years, carbazole derivatives have been the workhorses of OLED technology. CBP and its isomer mCP are hole-transporting type hosts known for their reasonably high triplet energies and good film-forming properties.[2][3] CBP, with its biphenyl linkage, has a triplet energy of approximately 2.56-2.58 eV, making it suitable for green and red phosphorescent emitters.[3][4] The meta-linkage in mCP disrupts conjugation compared to CBP, resulting in a significantly higher triplet energy of ~2.91 eV, which makes it a preferred host for blue emitters that inherently have higher triplet energies.[5]
-
DMAC-based Hosts: The 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit is a strong electron donor. Its rigid, bent "butterfly" structure, featuring two phenyl rings fused to a central nitrogen-containing ring, is sterically hindered by the gem-dimethyl group. This conformation effectively disrupts intermolecular π-π stacking, which helps to maintain high triplet energies in the solid state and improve morphological stability.[6] Molecules like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine are not typically used as hosts directly but are functionalized to create more complex, bipolar host materials. By reacting the bromine sites with electron-accepting moieties, researchers can fine-tune the material's properties. Prominent examples of hosts derived from the DMAC core include DMAC-DPS and DMAC-TRZ .
Comparative Analysis of Core Properties
A host material's utility is defined by a combination of its thermal, photophysical, and electrochemical properties. The following table summarizes these key parameters for representative DMAC-based hosts and the carbazole benchmarks.
| Property | DMAC-DPS | DMAC-TRZ | CBP | mCP |
| Triplet Energy (T₁) | ~2.91 eV | ~2.91 eV | ~2.58 eV[3] | ~2.91 eV[5] |
| Glass Transition Temp. (Tg) | >250 °C (Melting Point: 310°C) | 91 °C[6] | ~112 °C[7] | 65 °C |
| HOMO Level | -5.9 eV | -5.92 eV | -6.0 eV[2] | -5.9 eV |
| LUMO Level | -2.9 eV | -2.92 eV | -2.9 eV[2] | -2.4 eV |
| Carrier Transport Type | Bipolar | Bipolar[6] | Hole-transporting[2] | Hole-transporting |
Causality and Insight: The data reveals critical structure-property relationships. The high triplet energy of DMAC-derivatives (~2.91 eV) matches that of mCP, making them suitable for hosting high-energy blue TADF and phosphorescent emitters.[5] A key advantage of the DMAC scaffold, particularly in the case of DMAC-DPS, is the potential for exceptional thermal stability. The high melting point of DMAC-DPS (310 °C) suggests a rigid molecular structure that can lead to devices with longer operational lifetimes. In contrast, the relatively low glass transition temperatures of mCP (65 °C) and even CBP (112 °C) can be a limiting factor, as morphological changes in the amorphous film during device operation can lead to failure.[7]
Perhaps the most significant distinction is the carrier transport behavior. CBP and mCP are predominantly hole-transporting materials. This imbalance can lead to the recombination zone being located near the interface of the emissive and electron-transporting layers, potentially causing efficiency roll-off at high brightness. DMAC-based hosts like DMAC-DPS are often designed to be bipolar, meaning they can transport both holes and electrons effectively. This balanced charge transport confines the recombination of excitons more effectively within the emissive layer, leading to higher efficiencies and reduced roll-off.[8]
Device Performance: A Head-to-Head Comparison
A study of blue TADF OLEDs utilized DMAC-DPS as the emitter, but the discussion of its properties when used as a host is highly relevant. Devices using DMAC-DPS in a high-triplet-energy host achieved a maximum external quantum efficiency (EQE) of up to 21.5% with CIE coordinates of (0.16, 0.26), demonstrating the potential of the DMAC core for efficient blue emission.[8] Another report highlights that devices using the DMAC-TRZ emitter, which shares the same donor core, can achieve EQEs over 20%.[6]
For comparison, blue phosphorescent OLEDs using benchmark hosts have shown varied performance. A device using mCP as the host for the blue emitter FIrpic achieved a maximum EQE of 14.2%, which was over double that of a comparable device using CBP (due to CBP's insufficient triplet energy for blue emitters).[9]
Expert Interpretation: The high EQEs reported for devices incorporating DMAC-based materials underscore the benefits of this molecular design. The combination of high triplet energy and bipolar charge transport directly translates into improved device performance, particularly for demanding blue TADF emitters. While mCP is a capable host for blue emitters, the intrinsically bipolar nature of hosts like DMAC-DPS can lead to a more balanced charge environment, mitigating efficiency losses at high luminance and potentially leading to longer device lifetimes.
Experimental Protocols for Material Characterization and Device Fabrication
To ensure scientific integrity and reproducibility, the protocols used to determine the above data are critical. Below are standardized, step-by-step methodologies for key experiments.
Electrochemical Characterization: Cyclic Voltammetry (CV)
This protocol is used to determine the HOMO and LUMO energy levels of the host materials.
Objective: To measure the oxidation and reduction potentials of the organic semiconductor film.
Methodology:
-
Preparation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10][11]
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[11]
-
Sample Preparation: The organic material is either dissolved in the electrolyte solution or drop-cast as a thin film onto the working electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[10]
-
Measurement: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset potentials for the first oxidation (Eox) and reduction (Ered) waves are determined from the voltammogram. The HOMO and LUMO levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard (E1/2 = 0.4 V vs. SCE in acetonitrile).
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
Workflow Diagram: Cyclic Voltammetry
Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
Photophysical Characterization: Photoluminescence Quantum Yield (PLQY)
Objective: To measure the efficiency of light emission from a thin film of the host material.
Methodology:
-
Sample Preparation: A thin film of the material is spin-coated or thermally evaporated onto a clean quartz substrate.
-
Instrumentation: An integrating sphere coupled to a spectrometer is required. The sphere captures all emitted and scattered light, ensuring accurate measurement for solid-state samples.[12]
-
Blank Measurement: A spectrum is first recorded with a blank quartz substrate placed in the sphere. This measures the profile of the excitation source (e.g., a laser or xenon lamp).[13]
-
Sample Measurement: The sample-coated substrate is placed in the sphere and irradiated with the same monochromatic light source. The spectrometer records both the remaining scattered excitation light and the photoluminescence from the sample.[13]
-
Calculation: The PLQY (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Φ = (Integrated luminescence intensity of the sample) / (Integrated intensity of absorbed light from the blank - Integrated intensity of absorbed light from the sample)
-
Sources
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- 3. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. azom.com [azom.com]
A Comparative Performance Analysis for Advanced Optoelectronics: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine vs. Carbazole Derivatives
This guide provides a comprehensive comparison between two pivotal classes of organic semiconductor materials: derivatives of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (DMAC) and derivatives of carbazole. For researchers and professionals in drug development, materials science, and organic electronics, understanding the nuanced performance differences dictated by the core molecular architecture is critical for designing next-generation technologies, particularly Organic Light-Emitting Diodes (OLEDs). This document synthesizes experimental data to illuminate the structure-property relationships, thermal and electrochemical stabilities, and photophysical characteristics that define the utility of these compounds.
Foundational Molecular Architectures: A Tale of Two Donors
At the heart of high-performance organic electronic materials is the donor-acceptor (D-A) concept, which is crucial for tuning the electronic properties of a molecule. Both DMAC and carbazole moieties are powerful electron donors, but their inherent structural differences profoundly impact the performance of their derivatives.
-
Carbazole: This well-established building block is a planar, rigid, fused aromatic heterocycle.[1] Its electron-rich nature stems from the nitrogen atom's lone pair of electrons, making it an excellent hole-transporting unit.[2][3] Functionalization can occur at multiple sites (N-9, C-3/6, C-2/7), offering tremendous synthetic versatility.[4] However, its planarity can lead to intermolecular π-π stacking, which may cause aggregation-induced quenching (ACQ) and compromise emission efficiency in the solid state.[5]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (DMAC): In contrast, the DMAC core possesses a non-planar, bent "butterfly" conformation. The gem-dimethyl group at the 9-position sterically locks this three-dimensional structure. This twisted geometry is highly effective at suppressing intermolecular interactions and aggregation.[6] Like carbazole, it is a potent electron donor, but its unique spatial arrangement leads to distinct photophysical behaviors, particularly in the context of Thermally Activated Delayed Fluorescence (TADF). The bromine atoms at the 2 and 7 positions serve as versatile handles for introducing electron-accepting units via cross-coupling reactions.
Below is a visualization of the core structures.
Caption: Core structures of Carbazole and DMAC.
Performance in Thermally Activated Delayed Fluorescence (TADF) Applications
TADF is a leading mechanism for achieving 100% internal quantum efficiency in third-generation OLEDs without relying on expensive noble metals.[7] The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows triplet excitons to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC).
The molecular geometry of the donor unit plays a decisive role in minimizing ΔE_ST. In D-A type molecules, a highly twisted geometry between the donor and acceptor moieties leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the donor (DMAC or carbazole), while the LUMO resides on the acceptor. This separation reduces the exchange energy, resulting in a smaller ΔE_ST.
-
DMAC Derivatives: The intrinsic, rigid, non-planar structure of the DMAC core often results in a nearly orthogonal arrangement (dihedral angle ~90°) with the attached acceptor unit.[6] This highly twisted conformation effectively separates the HOMO and LUMO, making DMAC-based emitters exceptionally well-suited for TADF applications, frequently achieving very small ΔE_ST values.[6]
-
Carbazole Derivatives: While carbazole is widely used in TADF emitters, achieving the necessary twist to minimize ΔE_ST often requires careful molecular engineering, such as introducing bulky substituents to induce steric hindrance.[8] Without such modifications, the planarity of the carbazole unit can lead to larger ΔE_ST values and less efficient RISC. However, its versatility allows for the creation of complex structures, including dendrimers and bridged compounds, that can achieve high TADF efficiency.[5][9]
Comparative Performance Data
The following table summarizes key performance metrics for representative DMAC and carbazole-based TADF emitters reported in the literature.
| Parameter | DMAC-based Derivative (e.g., with Pyridazine) [7] | Carbazole-based Derivative (e.g., DCZ-TTR) [8] | Significance for Performance |
| ΔE_ST (Singlet-Triplet Gap) | Typically < 0.1 eV | 0.03 eV (with steric hindrance) | A smaller gap (<0.2 eV) is essential for efficient RISC and high TADF efficiency. |
| PLQY (Photoluminescence Quantum Yield) | High (often > 80%) | 59.6% (in device) | Represents the material's intrinsic ability to emit light efficiently. |
| Thermal Stability (T_d, 5% weight loss) | 336 °C | High (Carbazoles are known for good thermal stability)[3] | High thermal stability is crucial for device longevity and fabrication via vacuum deposition. |
| Glass Transition Temp. (T_g) | 80 °C | > 150 °C (for some amorphous derivatives)[3] | A high T_g ensures the morphological stability of the thin film during device operation. |
| OLED EQE_max (External Quantum Efficiency) | Varies by acceptor | 20.1% | The ultimate measure of a material's efficiency in a complete device. |
Electrochemical and Thermal Properties
The stability of a material under electrical stress and high temperatures is paramount for the operational lifetime of an OLED device.
-
Electrochemical Stability: Both carbazole and DMAC derivatives generally exhibit good electrochemical stability due to their aromatic nature.[3][10] Their HOMO energy levels, typically determined by cyclic voltammetry, indicate their electron-donating strength and the energy barrier for hole injection. The specific values can be finely tuned by chemical modification of the core structure or the attached acceptor units.
-
Thermal Stability: Carbazole derivatives are renowned for their high thermal stability, with decomposition temperatures (T_d) often exceeding 400 °C.[3] The bulky, three-dimensional structure of DMAC derivatives also imparts excellent thermal properties, with reported T_d values well above 300 °C.[7] Furthermore, the non-planar nature of DMAC can lead to the formation of stable amorphous glasses with high glass transition temperatures (T_g), which is highly desirable for preventing crystallization and maintaining the uniformity of thin films in OLEDs.[7]
Experimental Protocols for Material Characterization
To ensure scientific integrity, the performance claims of these materials must be validated through standardized experimental protocols.
Protocol 1: Electrochemical Analysis via Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels, which govern charge injection and transport properties.
Methodology:
-
Preparation: Dissolve the sample compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. Scan the potential and record the resulting current to obtain the cyclic voltammogram. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard.
-
Analysis: Identify the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. Calculate the HOMO and LUMO levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Caption: Workflow for Cyclic Voltammetry analysis.
Protocol 2: OLED Device Fabrication and Characterization
Objective: To evaluate the electroluminescent performance of the material within a functional device structure.
Methodology:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit the organic layers and the metal cathode sequentially. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The material under test is used in the EML, either as a neat film or doped into a host material.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Testing: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. From this data, calculate the key performance metrics: current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
Caption: Typical multi-layer OLED device architecture.
Conclusion and Outlook
Both 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and carbazole derivatives are elite classes of materials for organic electronics. The choice between them depends on the specific application and design strategy.
-
DMAC derivatives are exceptionally promising for high-efficiency TADF emitters , particularly for blue OLEDs. Their inherent, rigidly-enforced twisted geometry provides a direct pathway to achieving the small ΔE_ST necessary for efficient RISC. This structural advantage simplifies molecular design compared to achieving a similar effect with carbazole.
-
Carbazole derivatives offer unparalleled versatility and a vast chemical design space .[1][11] They are proven performers not only as emitters but also as host materials and hole-transporters.[3] While achieving optimal TADF performance may require more complex molecular engineering to overcome their inherent planarity, the extensive research history and synthetic accessibility make them a continued cornerstone of OLED material development.[4]
Future research will likely focus on creating hybrid structures that leverage the benefits of both cores and on developing novel, even more sterically hindered donor units to further minimize non-radiative decay pathways and push the boundaries of device efficiency and operational stability.
References
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A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C.
-
Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials. Angewandte Chemie International Edition.
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Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances.
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Thermally Activated Delayed Fluorescence Materials Based on Carbazole/Sulfone. ResearchGate.
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Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters. ResearchGate.
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Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs). BenchChem.
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.
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The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. MDPI.
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Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega.
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Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate.
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Characteristics Study of OLED Materials. ResearchGate.
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OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA.
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Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
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Understanding the chemical and electronic properties of OLED materials. Thermo Fisher Scientific.
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A comparative analysis of 2,6-Dimethyl-9H-carbazole derivatives in OLEDs. BenchChem.
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2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. PubChem.
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2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. ChemScene.
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Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society.
-
OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Tejahn.
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2,7-DIBROMO-9,9-DIMETHYL-9,10-DIHYDROACRIDINE. CymitQuimica.
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2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Sigma-Aldrich.
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CAS 1333316-35-0 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. BOC Sciences.
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E.
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Molecules.
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Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
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Efficient Thermally Activated Delayed Fluorescence Molecules Utilizing Donor-Acceptor Structure and Their Application for Highly Efficient OLEDs. National Taiwan University.
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
-
Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. ResearchGate.
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Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. Micromachines.
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Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate.
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. MDPI.
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Blue-light-emitting carbazole derivates with high thermal stability. ResearchGate.
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate.
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A Senior Application Scientist's Guide to HPLC Purity Validation of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
For researchers, scientists, and drug development professionals, the assurance of chemical purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the synthesis of novel organic molecules like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a compound of interest in materials science and medicinal chemistry, rigorous purity validation is paramount. Impurities, even in trace amounts, can drastically alter chemical and biological properties, leading to misleading experimental data and potentially compromising safety in downstream applications.[1]
This guide provides an in-depth, technically-grounded protocol for the purity validation of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the methodological choices, present a comprehensive validation workflow compliant with international standards, and objectively compare HPLC with viable alternative technologies.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile and thermally sensitive organic compounds.[2] Its strength lies in the separation of components within a liquid sample by passing them through a packed column (the stationary phase) using a liquid solvent (the mobile phase) at high pressure.[1] Each component interacts differently with the stationary phase, causing them to travel through the column at different speeds and elute at distinct times, a process known as differential migration.[1] This separation allows for the precise quantification of the main compound and the detection of related impurities.
For a molecule like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (MW: 367.08 g/mol )[3], a non-volatile, moderately polar aromatic compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] This setup is ideal for retaining and separating aromatic hydrocarbons.[5]
A Validated RP-HPLC Method for Purity Analysis
The following protocol is a robust starting point for the purity determination of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. The causality behind each parameter is explained to provide a deeper understanding of the method's design.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. A DAD is preferred as it allows for the simultaneous acquisition of spectra, aiding in peak purity assessment and identification.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 chemistry provides the necessary hydrophobicity to retain the dibrominated dihydroacridine derivative, while the 5 µm particle size offers a good balance between efficiency and backpressure in standard HPLC systems.[6][7]
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (ACN)
-
-
Gradient Elution: A gradient is employed to ensure that both the main, more retained compound and any potential less-retained (more polar) or more-retained (less polar) impurities are eluted within a reasonable timeframe with good peak shape.
-
0-20 min: 80% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 80% B
-
26-30 min: Re-equilibration at 80% B
-
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for ensuring reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength. A DAD can be used to scan from 200-400 nm to determine the optimal wavelength for all relevant peaks.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.
-
Method Validation: A System of Self-Verification
A method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[9][10]
Validation Parameters & Acceptance Criteria
| Parameter | Objective | Procedure | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[9] | Analyze a blank (diluent), a placebo (if in formulation), the reference standard, and a stressed sample (e.g., exposed to acid, base, heat, light, oxidation). | The analyte peak should be free from interference from other components. Peak purity analysis (using DAD) should pass. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a specified range.[9] | Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the target concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To confirm the interval over which the method is precise, accurate, and linear. | The range is derived from the linearity studies. | For assay: 80% to 120% of the test concentration.[11] For impurities: Reporting threshold to 120% of the specification.[11] |
| Accuracy | To determine the closeness of the test results to the true value.[9] | Perform spike recovery. Add known amounts of the analyte to a blank or placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[9] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). | System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. Retention times should be consistent. |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis.[12]
Performance Comparison Table
| Technique | Principle | Pros for this Analyte | Cons for this Analyte | Best Application |
| HPLC-UV | Separation in a liquid mobile phase based on differential partitioning with a solid stationary phase.[4] | - Excellent for non-volatile compounds.[2]- High resolution for potential isomers.- Robust and widely available technology. | - Longer analysis times compared to UPLC.[6]- Peak identification is not definitive without a reference standard. | Routine quality control, purity assay, and stability testing. |
| UPLC-UV | Ultra-Performance Liquid Chromatography uses columns with sub-2 µm particles, requiring higher pressures.[13] | - Faster analysis times (3-10 minutes vs 15-20 for HPLC).[14]- Superior resolution and sensitivity.[13]- Reduced solvent consumption.[6] | - Higher initial instrument cost.- More susceptible to blockage from particulates. | High-throughput screening, impurity profiling, and analysis of complex mixtures where high resolution is critical. |
| GC-FID/MS | Gas Chromatography separates volatile compounds in the gas phase.[15] | - High sensitivity for volatile impurities.[16] | - Not suitable for non-volatile compounds like the target analyte.- High temperatures in the injector can cause degradation of thermally labile compounds. | Analysis of residual solvents or volatile organic impurities from the synthesis process.[16] |
In-Depth Comparison
-
HPLC vs. UPLC: UPLC is an evolution of HPLC, utilizing smaller stationary phase particles (<2 µm vs. 3-5 µm for HPLC) and significantly higher operating pressures (up to 15,000 psi vs. <6,000 psi for HPLC).[6][14] This results in dramatically faster run times, improved peak resolution, and greater sensitivity.[13][17] For a research and development setting focused on rapid screening or dealing with complex impurity profiles, UPLC offers a distinct advantage. However, for routine, validated quality control, the robustness and ubiquity of traditional HPLC systems often make it the more practical and cost-effective choice.[6]
-
HPLC vs. GC: The primary distinction is the state of the mobile phase (liquid for HPLC, gas for GC). GC is restricted to analytes that are volatile and thermally stable.[15] 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, with its high molecular weight and complex ring structure, is non-volatile and would not be amenable to standard GC analysis without derivatization, which introduces complexity and potential for error. Therefore, GC is not a suitable primary technique for purity analysis of the main compound but is the superior method for detecting and quantifying volatile impurities, such as residual solvents (e.g., Toluene, THF) from the synthesis.[16]
Conclusion
The validation of purity for a compound like 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a critical, multi-faceted process. A well-developed and validated reversed-phase HPLC method provides a reliable, robust, and accurate means of quantifying the main component and detecting potential impurities. While advanced techniques like UPLC offer significant gains in speed and resolution, HPLC remains the workhorse of the modern analytical laboratory, providing an optimal balance of performance, accessibility, and reliability. The choice of analytical technology must always be guided by the specific properties of the analyte and the intended purpose of the analysis, ensuring that the data generated is scientifically sound and fit for purpose.
References
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Alispharm. UPLC vs HPLC: what is the difference?. [Online] Available from: [Link]
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Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Online] Available from: [Link]
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Pharmaguideline. Differences between HPLC and UPLC. [Online] 2018. Available from: [Link]
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Monad. What is the Difference Between UPLC and HPLC?. [Online] 2024. Available from: [Link]
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GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Online] Available from: [Link]
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TutorChase. What methods are used to test the purity of organic compounds?. [Online] Available from: [Link]
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Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Online] 2024. Available from: [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Online] Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Online] 2025. Available from: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available from: [Link]
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ResearchGate. How to determine the purity of newly synthesized organic compound?. [Online] 2018. Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Online] 2023. Available from: [Link]
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ResearchGate. RP-HPLC Characterization of Acridine Acid and Acridine Ester. [Online] Available from: [Link]
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EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Online] 2023. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online] Available from: [Link]
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Scientific Research Publishing. ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). [Online] Available from: [Link]
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Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Online] Available from: [Link]
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RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Online] 2021. Available from: [Link]
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YouTube. How To Calculate Percent Purity From Gas Chromatography?. [Online] 2025. Available from: [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Online] Available from: [Link]
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International Journal of ChemTech Research. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF DIACEREIN AND ACECLOFENAC IN DOSAGE FORM. [Online] 2010. Available from: [Link]
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AZoM. How Does Gas Chromatography Identify Compounds?. [Online] 2021. Available from: [Link]
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CORE. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Online] 2013. Available from: [Link]
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PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Online] Available from: [Link]
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Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Online] 2016. Available from: [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online] Available from: [Link]
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ACS Publications. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. [Online] Available from: [Link]
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The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Online] 2013. Available from: [Link]
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Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Online] Available from: [Link]
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Scholars Academic and Scientific Publisher. RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. [Online] Available from: [Link]
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A Comparative Guide to the Electrochemical Properties of 2,7-Functionalized 9,9-dimethyl-9,10-dihydroacridine Derivatives
In the landscape of organic electronics, the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core has emerged as a privileged scaffold. Its rigid, electron-rich, and non-planar structure makes it an excellent building block for materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors. The strategic functionalization of the DMAC core, particularly at the 2 and 7 positions, is a key methodology for fine-tuning the electronic and, consequently, the electrochemical properties of the resulting molecules. This guide provides an in-depth comparison of the electrochemical behavior of 2,7-disubstituted DMAC derivatives, focusing on how different synthetic strategies and substituent choices modulate their redox potentials and frontier molecular orbital (HOMO-LUMO) energy levels.
The Strategic Importance of the 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine Precursor
The journey into a diverse library of functionalized DMAC derivatives often commences with a versatile precursor: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. The bromine atoms at the 2 and 7 positions are ideal handles for modern cross-coupling reactions, enabling the introduction of a wide array of aryl and amino substituents. This strategic placement allows for the extension of the π-conjugated system and the incorporation of both electron-donating and electron-withdrawing groups, which directly impacts the electrochemical characteristics of the molecule.
Comparative Analysis of Electrochemical Properties
The electrochemical behavior of DMAC derivatives is paramount to their function in electronic devices. Cyclic voltammetry (CV) is a powerful technique to probe the redox potentials and estimate the HOMO and LUMO energy levels. The following sections compare derivatives synthesized via two common and powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Arylated Dihydroacridine Derivatives via Suzuki-Miyaura Coupling
The introduction of aryl groups at the 2 and 7 positions significantly influences the electronic properties of the DMAC core. A study on analogous 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines provides valuable insights into these effects[1][2]. By replacing the bromine atoms with various aryl moieties through Suzuki-Miyaura cross-coupling, the HOMO and LUMO levels can be systematically tuned.
| Derivative Substituent (at 2,4-positions) | Oxidation Potential (Eox, V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg, eV) |
| Phenyl | 1.12 | -5.70 | -1.97 | 3.73 |
| 2-Methoxyphenyl | 0.99 | -5.57 | -1.70 | 3.87 |
| 4-Trifluoromethoxyphenyl | 1.25 | -6.10 | -1.86 | 4.02 |
| 4-Methoxyphenyl | 1.18 | -5.76 | -1.70 | 4.06 |
Data adapted from a study on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, which serves as a model for the expected trends in 2,7-diaryl-DMAC derivatives.[1][2]
The data reveals that electron-donating groups, such as methoxy substituents, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups like trifluoromethoxy lower the HOMO level, rendering oxidation more difficult. This tunability is crucial for aligning the energy levels of materials in multilayer electronic devices to ensure efficient charge injection and transport.
Experimental Protocols
Synthesis of 2,7-Diaryl-9,9-dimethyl-9,10-dihydroacridine Derivatives (Illustrative Suzuki-Miyaura Coupling)
This protocol is adapted from the synthesis of analogous aryl-substituted acridines[1][2].
-
Reaction Setup: To a reaction vessel, add 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.), the desired arylboronic acid (2.2 eq.), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 eq.), and potassium carbonate (K₂CO₃) (4.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl derivative.
Amino-Functionalized Dihydroacridine Derivatives via Buchwald-Hartwig Amination
The introduction of amino groups at the 2 and 7 positions can be achieved through Buchwald-Hartwig amination. A study on pyridazine derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine donor moiety provides insight into the electrochemical properties of such C-N coupled products[3][4].
| Donor Moiety | Oxidation Potential (Eox, V) | HOMO Level (eV) | LUMO Level (eV) |
| 9,9-dimethyl-9,10-dihydroacridine | 0.74 | -5.18 | -2.48 |
| Phenoxazine | 0.65 | -5.09 | -2.45 |
Data from a comparative study of donor moieties coupled to a pyridazine acceptor.[3][4]
This comparison highlights that the 9,9-dimethyl-9,10-dihydroacridine moiety is a strong electron donor, though slightly weaker than phenoxazine, as indicated by its slightly higher oxidation potential and lower HOMO energy level[3][4]. The HOMO is primarily located on the electron-donating DMAC fragment, while the LUMO is situated on the acceptor part of the molecule, demonstrating effective electronic separation which is beneficial for applications in thermally activated delayed fluorescence (TADF) materials.
Experimental Protocols
Synthesis of 2,7-Diamino-9,9-dimethyl-9,10-dihydroacridine Derivatives (Illustrative Buchwald-Hartwig Amination)
This protocol is based on the synthesis of related amino-functionalized aromatic compounds[3][4].
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.), the desired amine (2.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture at a specified temperature (e.g., 80-110 °C) for the required time, monitoring by TLC.
-
Workup: After cooling, quench the reaction, and perform an aqueous workup. Extract the product with an organic solvent.
-
Purification: Isolate the final product through column chromatography.
Electrochemical Characterization by Cyclic Voltammetry
-
Sample Preparation: Prepare a solution of the DMAC derivative (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. Calibrate the potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Conclusion
The 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine core is a versatile platform for developing a wide range of functional organic materials. Through strategic application of cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the electrochemical properties of the resulting derivatives can be precisely controlled. The introduction of electron-donating or electron-withdrawing aryl and amino substituents allows for the systematic tuning of HOMO and LUMO energy levels. This fine control over the electrochemical landscape is essential for the rational design of next-generation materials for organic electronics, enabling enhanced device performance and stability. The experimental data from analogous systems clearly demonstrates the profound impact of 2,7-functionalization on the electronic character of the dihydroacridine scaffold, providing a clear roadmap for future material design and development.
References
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Skhirtladze, L., Bezvikonnyi, O., Keruckienė, R., Dvylys, L., Mahmoudi, M., Labanauskas, L., Ariffin, A., & Grazulevicius, J. V. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1294. [Link]
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Tka, A., Al-Shakban, M., Villinger, A., & Langer, P. (2021). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Beilstein Journal of Organic Chemistry, 17, 2450–2461. [Link]
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Skhirtladze, L., Bezvikonnyi, O., Keruckienė, R., Dvylys, L., Mahmoudi, M., Labanauskas, L., Ariffin, A., & Grazulevicius, J. V. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. National Center for Biotechnology Information. [Link]
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Tka, A., Al-Shakban, M., Villinger, A., & Langer, P. (2021). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. National Center for Biotechnology Information. [Link]
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Skhirtladze, L., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Vilnius University Open Catalogue of Institutional Publications. [Link]
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Tka, A., Al-Shakban, M., Villinger, A., & Langer, P. (2021). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Semantic Scholar. [Link]
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A Comparative Benchmarking Guide to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine-Based Emitters for High-Performance OLEDs
For researchers, scientists, and professionals in drug development and materials science, the quest for efficient and stable light-emitting materials is paramount. In the realm of Organic Light-Emitting Diodes (OLEDs), particularly for applications requiring deep blue emission, the molecular architecture of the emitter is a critical determinant of device performance. This guide provides an in-depth technical comparison of emitters derived from the versatile 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine scaffold. We will objectively benchmark their performance against prominent alternative emitters, supported by experimental data from peer-reviewed literature, and provide detailed experimental methodologies to aid in your research and development endeavors.
The Significance of the Acridine Core in Emitter Design
The 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit is a cornerstone in the design of high-performance emitters, especially for Thermally Activated Delayed Fluorescence (TADF) materials.[1][2] Its rigid, non-planar structure and strong electron-donating character make it an excellent building block for creating molecules with a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.[2] The 2,7-dibromo substitution on this core provides reactive sites for further molecular engineering, allowing for the facile introduction of various electron-accepting or -donating moieties to fine-tune the emitter's photophysical properties.[3]
Benchmarking Performance: Acridine vs. The Field
The primary application for these emitters is in OLEDs, where key performance metrics include External Quantum Efficiency (EQE), emission wavelength (λEL), and CIE color coordinates. Below, we compare the performance of representative 2,7-disubstituted DMAC-based emitters with other leading blue TADF emitters.
Comparative Performance of Blue TADF Emitters in OLEDs
| Emitter | Donor (D) | Acceptor (A) | Host | Max EQE (%) | λEL (nm) | CIE (x, y) | Reference |
| DMAC-TRZ | 9,9-dimethyl-9,10-dihydroacridine | 2,4,6-triphenyl-1,3,5-triazine | mCBP | ~22.5 | - | (0.36, 0.55) | [1] |
| 2,7-CF3-Ph-DMAC-TRZ | 2,7-bis(2-(trifluoromethyl)phenyl)-DMAC | 2,4,6-triphenyl-1,3,5-triazine | mCBP | ~22.5 | - | (0.22, 0.41) | [1] |
| 3DPAc-TB | 9,9-diphenyl-9,10-dihydroacridine | Triarylboron | - | 12.8 | 472 | - | [4] |
| 3SpiroAc-TB | 10H-spiro[acridine-9,9′-fluorene] | Triarylboron | - | 17.3 | 490 | - | [4] |
| TDBA-PFAc | Phenyl-9-fluorenyl tailored acridine | Boron-based TDBA | - | 31.5 | - | - | [5] |
| mTPE-DPI | Triphenylethylene | Phenanthro[9,10-d]imidazole | DPEPO | 5.52 | - | (0.15, 0.10) | [6] |
| IDCzTrzDBF | Indolocarbazole | Dibenzothiophene | mCBP | 22.3 | 479 | - | [7] |
| m-CzTrz | Carbazole | 1,3,5-triazine | - | 19.2 | sky-blue | - | [1] |
Analysis of Performance Data:
Emitters derived from the DMAC core demonstrate competitive performance, with EQEs often exceeding 20%.[1] The tunability of the 2,7-positions is evident in the work on 2,7-CF3-Ph-DMAC-TRZ , where the introduction of electron-withdrawing trifluoromethylphenyl groups leads to a significant blue-shift in the emission, improving the color purity for display applications, while maintaining a high EQE.[1]
When compared to emitters with alternative donor moieties such as carbazole, DMAC-based emitters often exhibit a stronger donor character.[8][9] This can be advantageous for achieving a small ΔEST but may sometimes lead to less deep-blue emission unless carefully balanced with a strong acceptor and strategic molecular design.[1] For instance, carbazole-triazine based emitters like IDCzTrzDBF and m-CzTrz also show excellent EQEs in the blue and sky-blue regions, respectively, highlighting the strong competition in this class of materials.[1][7]
The use of bulky and rigid spiro-type linkers at the 9-position of the acridine, as seen in 3SpiroAc-TB , can enhance the photoluminescence quantum yield and lead to high EQEs.[4] Furthermore, fusing the acridine unit with other aromatic systems, as in TDBA-PFAc , can lead to exceptionally high efficiencies.[5]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the key methodologies for the synthesis of a representative emitter and the fabrication and characterization of OLED devices.
Synthesis of a Representative Emitter: A Donor-Acceptor Molecule from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
The synthesis of TADF emitters from the 2,7-dibromoacridine precursor typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to attach donor or acceptor units.
Example Reaction: Synthesis of a D-A-D type emitter by coupling an acceptor with the 2,7-dibromoacridine donor.
Caption: Synthetic workflow for a D-A-D emitter.
Step-by-Step Protocol:
-
Reactant Preparation: In a dried Schlenk flask, combine 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.), the desired acceptor moiety (e.g., a boronic acid or amine derivative, 2.2 eq.), a palladium catalyst such as Pd2(dba)3 (0.05 eq.), and a suitable ligand like XPhos (0.1 eq.).
-
Reaction Setup: Add a base, for instance, sodium tert-butoxide (NaOtBu) (3.0 eq.), and degassed anhydrous toluene as the solvent.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (N2 or Argon) at a specified temperature (e.g., 110 °C) for a set duration (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or vacuum sublimation to obtain the final high-purity emitter.
-
Characterization: Confirm the structure and purity of the synthesized emitter using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
OLED Device Fabrication and Characterization
The performance of an emitter is highly dependent on the device architecture. A typical multilayer OLED is fabricated by vacuum thermal evaporation.
Caption: OLED fabrication and testing workflow.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone to improve the work function of the ITO.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). Sequentially deposit the organic and metal layers at controlled rates. A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., 10 nm of molybdenum trioxide (MoOx).
-
Hole Transport Layer (HTL): e.g., 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
-
Emissive Layer (EML): e.g., 20 nm of a host material (like mCBP) doped with the synthesized emitter at a specific concentration (e.g., 10 wt%).
-
Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., 40 nm of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).
-
Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (LiF).
-
Cathode: e.g., 100 nm of aluminum (Al).
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Device Characterization:
-
Current-Voltage-Luminance (IVL) Characteristics: Measure using a source meter and a calibrated photodiode or spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra at various driving voltages to determine the emission color and its stability. Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates from the spectra.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
Conclusion and Future Outlook
Emitters based on the 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine scaffold are highly promising for the development of efficient blue OLEDs. Their performance is on par with, and in some cases exceeds, that of other prominent classes of TADF emitters. The key to their success lies in the judicious selection of donor and acceptor moieties to fine-tune the photophysical properties, particularly to achieve a deep-blue emission with high color purity without sacrificing efficiency.
Future research should focus on developing novel donor and acceptor units to further enhance the performance of these acridine-based emitters. Strategies to improve device stability and reduce efficiency roll-off at high brightness are also crucial for their commercial viability. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of OLED materials.
References
Sources
- 1. Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient deep-blue OLEDs based on phenanthro[9,10-d]imidazole-containing emitters with AIE and bipolar transporting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Structural and Performance Analysis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine Derivatives for Advanced Organic Electronics
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science for organic electronics, the rational design of molecular scaffolds is paramount to achieving desired photophysical and electronic properties. Among the myriad of heterocyclic compounds, 9,9-dimethyl-9,10-dihydroacridine has emerged as a promising building block, particularly for applications in organic light-emitting diodes (OLEDs). Its rigid, V-shaped structure and electron-donating character provide a robust framework for constructing high-performance materials. The introduction of substituents, such as bromine atoms at the 2 and 7 positions, offers a powerful tool to modulate the electronic and solid-state properties of the core structure.
This guide provides an in-depth structural analysis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives, offering a comparative perspective against the widely-used carbazole-based materials. We will delve into the nuanced structural features that govern their performance and provide experimental context for their characterization and application.
The 9,9-dimethyl-9,10-dihydroacridine Scaffold: A Structural Overview
The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core is characterized by a tricyclic system where two benzene rings are fused to a central dihydropyridine ring. The presence of the gem-dimethyl group at the 9-position is a key design element. It serves to lock the conformation of the central ring, preventing planarization and promoting a folded, butterfly-like geometry. This non-planar structure is crucial in suppressing the detrimental effects of intermolecular π-π stacking in the solid state, which can lead to aggregation-caused quenching of luminescence.
The introduction of bromine atoms at the 2 and 7 positions is anticipated to have several significant effects:
-
Electronic Modulation: Bromine is an electronegative atom that can withdraw electron density through inductive effects, while also participating in resonance donation through its lone pairs. This dual nature allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.
-
Intermolecular Interactions: The presence of bromine atoms introduces the possibility of halogen bonding, a non-covalent interaction that can influence the packing of molecules in the solid state and, consequently, the charge transport properties of thin films.
-
Synthetic Handles: The bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions, enabling the attachment of various aryl or other functional groups to build more complex molecular architectures.
Comparative Analysis: Dihydroacridine vs. Carbazole Derivatives
In the realm of host materials for phosphorescent OLEDs (PHOLEDs), carbazole derivatives have long been the industry standard due to their high triplet energy and good hole-transporting properties. However, dihydroacridine derivatives have emerged as strong contenders, offering distinct advantages.
| Feature | 9,9-dimethyl-9,10-dihydroacridine Derivatives | Carbazole Derivatives |
| Molecular Geometry | Non-planar, V-shaped | Planar |
| Intermolecular Interactions | Reduced π-π stacking due to steric hindrance | Prone to π-π stacking |
| Solubility | Generally good in common organic solvents | Can be limited, requiring solubilizing groups |
| Triplet Energy (ET) | Typically high, suitable for blue PHOLEDs | High, but can be lowered by extended conjugation |
| Thermal Stability | Generally high | High |
| Electron-Donating Ability | Strong | Moderate |
The non-planar structure of dihydroacridine derivatives is a significant advantage in mitigating efficiency roll-off at high brightness in OLEDs, a common issue with planar molecules like carbazoles. The steric hindrance provided by the gem-dimethyl group and the folded backbone disrupts close packing, which can lead to triplet-triplet annihilation and a decrease in device efficiency.
Performance in Organic Light-Emitting Diodes (OLEDs)
The true test of a material's utility lies in its device performance. Several studies have demonstrated the potential of 9,9-dimethyl-9,10-dihydroacridine derivatives as host materials for high-efficiency blue and green PHOLEDs.
For instance, bipolar host materials incorporating pyridinyl and carbazole fragments have been shown to achieve high external quantum efficiencies (EQEs) in blue PHOLEDs, with values reaching up to 10.3% at a brightness of 100 cd/m²[2]. Similarly, green PHOLEDs using these hosts have demonstrated impressive power efficiencies of up to 34.1 lm/W at 1000 cd/m²[2].
In a direct comparison, a host material based on a carbazole and carboline framework (pBCb2Cz) achieved a remarkable EQE of 23.0% for a blue PHOLED[3]. While this value is exceptionally high, it's important to note that device architecture and the choice of dopant play a crucial role in the final performance.
The key takeaway is that both dihydroacridine and carbazole scaffolds can be utilized to create highly efficient OLEDs. The choice between them often depends on the specific design strategy and the desired balance of properties. The dihydroacridine core offers a pathway to mitigate aggregation effects, which can be particularly beneficial for achieving stable and efficient deep-blue emission.
Experimental Protocols for Structural and Photophysical Characterization
To rigorously evaluate and compare these materials, a standardized set of experimental protocols is essential.
Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
While a specific, detailed synthesis for the 2,7-dibromo derivative is not provided in the search results, a general approach can be adapted from the synthesis of other 9,9-disubstituted 9,10-dihydroacridines[4]. A plausible synthetic route is outlined below:
Caption: A plausible synthetic workflow for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Step-by-Step Protocol:
-
Condensation: React diphenylamine with acetone in the presence of a strong acid catalyst to form the intermediate 2,2'-(propane-2,2-diyl)bis(aniline).
-
Cyclization and Bromination: The intermediate is then subjected to cyclization conditions, likely in the presence of a strong acid, to form the 9,9-dimethyl-9,10-dihydroacridine core. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) would introduce the bromine atoms at the 2 and 7 positions.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Structural Characterization Workflow
Caption: A comprehensive workflow for the structural and photophysical characterization of novel materials.
Detailed Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample.
-
Analyze using an appropriate ionization technique (e.g., ESI, APCI, MALDI).
-
Compare the experimentally determined exact mass with the calculated mass to confirm the elemental composition.
-
-
Single-Crystal X-ray Diffraction (if single crystals are obtained):
-
Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles.
-
-
Photophysical Measurements:
-
Prepare dilute solutions of the compound in solvents of varying polarity.
-
Record UV-Vis absorption and photoluminescence (PL) spectra.
-
Determine the photoluminescence quantum yield (PLQY) using a standard reference.
-
-
Electrochemical Characterization:
-
Perform cyclic voltammetry (CV) on a thin film or solution of the compound.
-
Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
-
-
Thermal Analysis:
-
Use thermogravimetric analysis (TGA) to determine the decomposition temperature (Td).
-
Use differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg) and melting point (Tm).
-
Conclusion and Future Outlook
The 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine scaffold represents a versatile platform for the development of advanced organic electronic materials. Its inherent non-planar geometry and the ability to fine-tune its electronic properties through substitution make it a compelling alternative to more traditional planar aromatic systems like carbazole. While both classes of materials have demonstrated exceptional performance in OLEDs, the dihydroacridine framework offers a distinct advantage in mitigating aggregation-induced quenching, a critical factor for achieving stable and efficient emission, particularly in the blue region of the spectrum.
Future research in this area should focus on the synthesis and characterization of a wider range of 2,7-disubstituted 9,9-dimethyl-9,10-dihydroacridine derivatives to build a more comprehensive structure-property relationship database. The exploration of these materials in other organic electronic applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), also holds significant promise. The continued development of novel molecular architectures based on the dihydroacridine core will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
References
-
Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. NIH Public Access. [Link]
-
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N. PubChem. [Link]
-
Crystal structure of 4,9-dimethyl-9,10-dihydroacridine, C15H15N. ResearchGate. [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PubMed Central. [Link]
-
Crystalline structure of the 9,10-dihydroacridine derivative (M1) monomer and ABP precursor with strong torsion between the acridine and benzophenone groups. ResearchGate. [Link]
-
Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes. PubMed Central. [Link]
-
Synthesis of 9,10-dimethyl-9,10-dihydroacridine. ResearchGate. [Link]
-
9,9-Dimethyl-9,10-dihydroacridine | C15H15N. PubChem. [Link]
-
High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material. ResearchGate. [Link]
-
Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. ResearchGate. [Link]
-
CCDC - The Cambridge Crystallographic Data Centre. CCDC. [Link]
-
2-Bromo-9,9-dimethyl-9,10-dihydroacridine | C15H14BrN. PubChem. [Link]
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comparative analysis of hole mobility in materials derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
In the pursuit of next-generation organic electronics, the development of efficient hole transport materials (HTMs) remains a cornerstone for enhancing the performance and stability of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The 9,9-dimethyl-9,10-dihydroacridine scaffold has emerged as a promising building block for HTMs due to its rigid, non-planar structure which can suppress intermolecular aggregation and enhance morphological stability. This guide provides a comparative analysis of the hole mobility in materials derived from this acridine core, offering field-proven insights and supporting experimental data for researchers and material scientists.
The Critical Role of Hole Mobility
Hole mobility (µh), a measure of how quickly positive charge carriers (holes) move through a material under an electric field, is a pivotal parameter governing the efficiency of organic electronic devices.[1] High hole mobility ensures efficient charge extraction from the active layer and transport to the electrode, minimizing charge recombination and reducing the turn-on voltage of the device. Consequently, a well-designed HTM with superior hole mobility is integral to achieving high power conversion efficiencies and extended operational lifetimes.
This guide focuses on derivatives of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a versatile precursor for creating a diverse range of HTMs through common cross-coupling reactions. By functionalizing the 2 and 7 positions, the electronic properties and, critically, the hole mobility of the resulting materials can be finely tuned.
Measuring the Immeasurable: Methodologies for Quantifying Hole Mobility
The quantification of hole mobility in thin-film organic semiconductors is not a trivial task and is highly dependent on the chosen methodology. The three most prevalent techniques are the Space-Charge-Limited Current (SCLC) method, the Time-of-Flight (TOF) method, and measurements using a Field-Effect Transistor (FET) configuration. Each provides a unique window into the charge transport properties of a material.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a widely used steady-state technique to determine the charge carrier mobility in a single-carrier device.[2] The fundamental principle relies on fabricating a hole-only device, typically with a structure of Anode/HTL/Cathode, where the anode has a high work function and the cathode has a low work function to ensure efficient hole injection and block electron injection.
When a voltage is applied, the injected charge carriers form a space charge region within the organic layer. At a certain voltage, the current transitions from an Ohmic regime to a space-charge-limited regime, where the current density (J) is described by the Mott-Gurney law:
J = (9/8)ε₀εᵣµ(V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the organic layer.[2] By plotting J vs. V², the mobility can be extracted from the slope of the linear region.
Experimental Protocol: SCLC Measurement
-
Device Fabrication :
-
Clean an indium tin oxide (ITO) coated glass substrate via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat a hole-injection layer (e.g., PEDOT:PSS) onto the ITO.
-
Deposit the hole transport material (the acridine derivative) via spin-coating or thermal evaporation in a high-vacuum chamber.
-
Deposit a high work function metal top electrode (e.g., Gold or Silver) through a shadow mask to define the active area of the device.
-
-
Characterization :
-
Measure the current density-voltage (J-V) characteristics of the device in a dark, inert environment using a source measure unit.
-
Plot J vs. V² on a logarithmic scale.
-
Identify the linear region corresponding to the SCLC regime and calculate the hole mobility using the Mott-Gurney law.
-
Caption: Workflow for Hole Mobility Measurement using the SCLC Method.
Time-of-Flight (TOF) and Field-Effect Transistor (FET) Methods
The TOF method directly measures the transit time of a sheet of photogenerated charge carriers across a thick film of the material under an applied electric field.[3] This technique is particularly useful for assessing the intrinsic mobility of a material with minimal influence from contact effects.[4] However, it requires relatively thick films (on the order of micrometers), which can be challenging to fabricate for some materials.[5]
The FET method involves fabricating a transistor structure where the HTM acts as the semiconducting channel.[1] By measuring the transistor's transfer and output characteristics, the field-effect mobility can be calculated. This method provides information about charge transport in the plane of the film, which is relevant for applications like organic thin-film transistors.
Comparative Analysis of Acridine-Based Hole Transport Materials
-
TPA-2ACR : 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline
-
PhCAR-2ACR : 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine)
Both materials can be synthesized via a single-step Buchwald–Hartwig amination reaction.[6]
Caption: General synthesis scheme for acridine-based HTMs.
A comparative study of these materials in phosphorescent OLEDs reveals significant differences in their performance, which can be correlated with their hole-transporting properties.[7][8]
| Material | Core Structure | HOMO Level (eV) | Device Performance (Yellow PhOLED) | Implied Hole Transport Capability |
| TPA-2ACR | Triphenylamine | -5.25 | Excellent (55.74 cd/A, 29.28 lm/W, 21.59% EQE) | High |
| PhCAR-2ACR | Carbazole | -5.60 | Poor (as HTL), Excellent as host | Lower |
| TAPC (Ref.) | Triphenylamine | -5.40 | Good (32.53 cd/A, 18.58 lm/W, 10.6% EQE) | Moderate |
Data sourced from Braveenth et al. (2021).[7][8]
Analysis of Performance:
-
TPA-2ACR , which incorporates triphenylamine moieties, demonstrates significantly better device performance as an HTL compared to both the carbazole-based PhCAR-2ACR and the reference material, TAPC.[7] This superior performance is a strong indicator of more efficient hole injection and transport.
-
The higher Highest Occupied Molecular Orbital (HOMO) energy level of TPA-2ACR (-5.25 eV) compared to PhCAR-2ACR (-5.60 eV) results in a lower energy barrier for hole injection from the anode, contributing to the enhanced device efficiency.[8]
-
While PhCAR-2ACR performs poorly as an HTL, its high triplet energy makes it an excellent host material for the emissive layer.[7] This highlights the multifunctional potential of acridine derivatives.
Although explicit hole mobility values for TPA-2ACR and PhCAR-2ACR were not reported in the primary comparative study, the device performance data strongly suggests that the triphenylamine-functionalized acridine derivative (TPA-2ACR) possesses significantly higher hole mobility than its carbazole-functionalized counterpart. This is consistent with the general understanding that triphenylamine-based materials are excellent hole transporters.[9] For context, other advanced hole transport materials incorporating acridine in a spiro-configuration have been developed, though direct mobility comparisons are challenging due to differing molecular structures and measurement conditions.[2][6]
Conclusion and Future Outlook
The 9,9-dimethyl-9,10-dihydroacridine core is a versatile and robust platform for the design of high-performance hole transport materials. The comparative analysis of TPA-2ACR and PhCAR-2ACR, based on their performance in OLED devices, underscores the profound impact of peripheral functional groups on the hole-transporting capabilities of the final material. The triphenylamine-substituted derivative, TPA-2ACR, emerges as a particularly promising candidate for efficient hole transport in organic electronics.
Future research should focus on the systematic synthesis of a broader range of derivatives from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and their characterization using consistent hole mobility measurement techniques, such as SCLC. This will enable the establishment of clear structure-property relationships and accelerate the rational design of next-generation HTMs with tailored properties for specific device applications.
References
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Utilizing a Spiro Core with Acridine- and Phenothiazine-Based New Hole Transporting Materials for Highly Efficient Green Phosphorescent Organic Light-Emitting Diodes. PubMed Central (PMC). [Link]
-
Utilizing a Spiro Core with Acridine- and Phenothiazine-Based New Hole Transporting Materials for Highly Efficient Green Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI. [Link]
-
Acridine-Triphenylamine Based Hole-Transporting and Hole-Injecting Material for Highly Efficient Phosphorescent-Based Organic Light Emitting Diodes. MDPI. [Link]
-
Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. Semantic Scholar. [Link]
-
High hole mobility hole transport material for organic light-emitting devices. ResearchGate. [Link]
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. PubMed Central (PMC). [Link]
-
Hole mobility of N,N-bis(naphthalen-1-yl)-N,N-bis(phenyl) benzidine investigated by using space-charge-limited currents. ResearchGate. [Link]
-
Electron mobility. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Assessing the Color Purity of Blue OLEDs Derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Abstract
The realization of high-fidelity, energy-efficient full-color displays hinges on the performance of organic light-emitting diodes (OLEDs), where the blue emitter remains a critical bottleneck. Achieving a combination of high efficiency, long operational stability, and deep blue color purity is a persistent challenge often referred to as the "impossible trinity" in OLED research.[1] This guide provides an in-depth technical comparison for researchers and materials scientists on assessing the color purity of blue OLEDs, with a specific focus on emitters derived from the versatile building block, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. We will explore the causal relationships between molecular design, experimental protocols, and performance metrics, offering a framework for rigorous and self-validating material assessment.
Introduction: The Enduring Quest for Pure Blue
In the architecture of an OLED display, the blue-emitting pixel is fundamental. It not only produces the blue color itself but also serves as the foundation for generating white light in combination with red and green emitters, directly impacting the display's overall color gamut, saturation, and power consumption.[2][3] The challenge with blue emitters is multifaceted. Their wider energy bandgap, necessary for blue light emission, often makes them more susceptible to degradation, leading to shorter operational lifetimes compared to their red and green counterparts.[1]
Color purity, the focus of this guide, is quantitatively defined by two key metrics:
-
CIE 1931 Color Coordinates: This system maps the spectrum of human color vision into a two-dimensional chart.[4][5] A "deep blue" or "pure blue" emitter is characterized by a low 'y' coordinate (ideally < 0.1) and a low 'x' coordinate.[3] The industry standard for the next generation of displays, Rec. 2020, specifies a blue primary at (x=0.131, y=0.046).[2]
-
Full Width at Half Maximum (FWHM): This value, measured from the material's emission spectrum, indicates the narrowness of the emitted light. A smaller FWHM corresponds to a more monochromatic, purer color.[2][6]
Materials derived from the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core have emerged as promising candidates for blue emitters, primarily due to the core's strong electron-donating nature and excellent thermal stability.[7][8] The 2,7-dibromo derivative serves as a crucial intermediate, allowing for further chemical modification to fine-tune the final molecule's electronic and photophysical properties.
Comparative Analysis of Blue Emitter Platforms
Emitters based on the DMAC scaffold are typically developed as Thermally Activated Delayed Fluorescence (TADF) materials. The twisted structure of the DMAC donor unit helps to separate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), leading to a small energy gap between the singlet (S1) and triplet (T1) excited states.[7][9] This allows the harvesting of non-emissive triplet excitons, pushing the theoretical internal quantum efficiency (IQE) to 100%.
To properly assess the potential of any new emitter derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, its performance must be benchmarked against established alternatives. The following table summarizes typical performance characteristics of different blue emitter classes.
| Emitter Class | Core Material Example | Peak Emission (nm) | CIE (x, y) | FWHM (nm) | Max EQE (%) | Key Advantage | Key Disadvantage |
| Fluorescent | Anthracene Derivatives[10] | 440 - 460 | (0.14, 0.08) | 50 - 60 | 5 - 11%[3][10] | Good stability, deep blue | Low theoretical max EQE (~5%) |
| Phosphorescent | Iridium(III) Complexes | 460 - 480 | (0.13, 0.15) | 20 - 30[11] | 20 - 28%[2][11] | High efficiency, narrow FWHM | Poor stability, lack of deep blue |
| TADF | DMAC-DPS[2] | 470 - 490 | (0.15, 0.25) | 70 - 90[6] | 15 - 22%[9] | High theoretical efficiency | Broad FWHM, sky-blue color |
| TADF (Boron) | Boron-Acridine Hybrids[7] | 472 - 490 | (0.16, 0.28) | ~65 | ~17%[7] | High efficiency | Often broad emission |
Experimental Assessment of Color Purity: A Validated Workflow
A rigorous assessment of a novel blue emitter requires a suite of interconnected experiments. Each protocol serves not only to quantify a specific metric but also to validate the results of the others, providing a holistic understanding of the material's performance.
Protocol 1: Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy
-
Causality: This is the foundational measurement that directly quantifies the color of light produced. PL measures the intrinsic emission of the material when excited by light, while EL measures emission from a functioning OLED device under electrical current. Comparing the two can reveal changes in emission due to the device environment or molecular aggregation.
-
Methodology:
-
Sample Preparation: For PL, dissolve the synthesized emitter in a suitable solvent (e.g., toluene) or prepare a thin film on a quartz substrate. For EL, use the fully fabricated OLED device.
-
Instrumentation: Utilize a spectrofluorometer (e.g., Edinburgh Instruments FS5).[12]
-
PL Measurement: Excite the sample with a monochromatic light source (e.g., Xenon lamp or laser) at a wavelength corresponding to the material's absorption peak.[12] Collect the emitted light at a 90° angle to minimize interference from the excitation source.[13] Scan the detector across the expected emission range (e.g., 400-600 nm).
-
EL Measurement: Apply a constant DC voltage or current to the OLED pixel using a source measure unit (SMU).[12] Collect the emitted light using an optical fiber coupled to the spectrometer.
-
Data Analysis: Plot emission intensity versus wavelength. From this plot, determine the peak emission wavelength (λ_peak) and the FWHM. Use the spectral data to calculate the CIE 1931 color coordinates.[12]
-
Protocol 2: Absolute Photoluminescence Quantum Yield (PLQY)
-
Causality: PLQY measures the intrinsic efficiency of the light emission process.[14] A high PLQY (>90%) is a prerequisite for a high-efficiency OLED. It quantifies the ratio of photons emitted to photons absorbed, providing a direct measure of how effectively the material converts energy into light.[15][16]
-
Methodology (Absolute Method): The absolute method using an integrating sphere is preferred for its accuracy and ability to measure solid-state films without the need for a reference standard.[15]
-
Instrumentation: An integrating sphere coupled to a spectrometer.[14] The sphere is coated with a highly reflective, diffuse material (e.g., Spectralon®).[16]
-
Blank Measurement: Place a blank substrate (identical to the sample's substrate) in the sphere. Irradiate it with a monochromatic laser and record the spectrum of the scattered excitation light (L_a).
-
Sample Measurement: Place the sample film in the sphere. Irradiate with the same laser and record the spectrum, which will include both the attenuated excitation light (L_c) and the material's photoluminescence (E_c).
-
Calculation: The PLQY is calculated as the number of emitted photons divided by the number of absorbed photons. This is derived from the integrated areas of the emission and absorption peaks in the collected spectra.[14]
-
Protocol 3: Current-Voltage-Luminance (I-V-L) Characterization
-
Causality: This experiment assesses the performance of the emitter within a complete device structure. It directly links the electrical input (current, voltage) to the optical output (luminance), from which the all-important External Quantum Efficiency (EQE) is calculated. EQE is the ultimate measure of a device's efficiency in converting electrons to photons that exit the device.
-
Methodology:
-
Instrumentation: A source measure unit (SMU), a calibrated photodiode or luminance meter, and a probe station.[17]
-
Procedure: Place the OLED device on the probe station. The SMU sweeps a range of voltages while simultaneously measuring the current flowing through the device. The photodiode, positioned directly over the emitting pixel, measures the corresponding light output (luminance, in cd/m²).[17]
-
Data Analysis: Plot current density (J) vs. voltage (V) and luminance (L) vs. voltage (V). From this data, calculate the EQE, which is the ratio of photons emitted to electrons injected. Analyze the "efficiency roll-off" – the decrease in EQE at high current densities, which is a critical factor for display applications.
-
Protocol 4: Transient Electroluminescence (Tr-EL)
-
Causality: Tr-EL is a powerful diagnostic tool that provides insight into the dynamic processes of charge transport, trapping, and recombination within the OLED, which are not captured by steady-state measurements.[18][19] By applying a short voltage pulse and observing the timing and shape of the light emission, one can deduce charge carrier mobilities and identify potential efficiency loss mechanisms.[20][21][22]
-
Methodology:
-
Instrumentation: A fast pulse generator, a high-speed photodetector (like a photomultiplier tube or avalanche photodiode), and a digital oscilloscope.[21][23]
-
Procedure: Apply a rectangular voltage pulse to the OLED device. The oscilloscope simultaneously records the voltage pulse and the resulting light emission signal from the photodetector.[23][24]
-
Data Analysis: Analyze the turn-on and turn-off characteristics of the EL signal. The delay time between the start of the voltage pulse and the onset of light emission can be related to the transit time of charge carriers across the organic layers.[19] Overshoot phenomena or delayed emission after the pulse ends can indicate charge trapping and detrapping processes.[18][25]
-
Conclusion and Future Outlook
The assessment of blue OLED emitters derived from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine requires a multi-faceted and rigorous experimental approach. By systematically applying the protocols outlined in this guide—from fundamental spectroscopy to advanced transient analysis—researchers can build a comprehensive and validated dataset. This allows for a direct and objective comparison against alternative material platforms, highlighting true advancements in the field.
The ultimate goal remains the development of a deep blue emitter that simultaneously exhibits an EQE > 25%, an operational lifetime (LT95) of tens of thousands of hours, and CIE coordinates that satisfy the Rec. 2020 standard. While DMAC-based TADF emitters have shown great promise in efficiency, the key challenge often lies in narrowing their typically broad emission spectra to achieve the required color purity without compromising stability. Future research will likely focus on molecular designs that increase the rigidity of the emitter and fine-tune donor-acceptor interactions to achieve this elusive combination of performance metrics.
References
- Current time information in Sacramento, CA, US. (n.d.). Google.
- An Introduction to Photoluminescence Quantum Yield (PLQY). (n.d.). Ossila.
- Photoluminescence quantum yield. (n.d.). Hamamatsu Photonics.
- Analyzing charge transport and emission process in OLEDs through transient electroluminescence. (2025, September 16). SPIE Digital Library.
- The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. (n.d.). MDPI.
- CIE 1931 colour space movement of organic light emitting diode. (2025, August 9). Request PDF.
- Transient electroluminescence measurements on organic heterolayer light emitting diodes. (n.d.).
- Time-resolved transient electroluminescence measurements of Organic Light Emitting Devices (OLEDs). (2004, September). City University of Hong Kong.
- A practical guide to measuring and reporting photophysical data. (2025, November 3). RSC Publishing.
- Transient EL profiles of the device at different voltages on the time... (n.d.). ResearchGate.
- Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. (2025, August 6). ResearchGate.
- An Introduction to Luminescence Quantum Yields. (2018, June 12). AZoM.
- Experimental setup for measuring transient electroluminescence response and external current. (n.d.). ResearchGate.
- “Impossible Trinity” between Efficiency, Stability, and Color Purity for Blue OLEDs: Challenges and Opportunities. (n.d.). The Journal of Physical Chemistry Letters - ACS Publications.
- OLED Testing: Current Efficiency, Power Efficiency and Lifetime. (n.d.). Ossila.
- (a) OLED device structures, and (b) the experimental setup for transient EL measurements. (n.d.). ResearchGate.
- Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). (2019, January 31). Edinburgh Instruments.
- Characterization and Simulation of Organic and Perovskite LEDs. (n.d.). Fluxim AG.
- Advances in High-Efficiency Blue OLED Materials. (2024, September 13). MDPI.
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). PMC - PubMed Central.
- Status and Challenges of Blue OLEDs: A Review. (n.d.). PMC - PubMed Central.
- The Role of 2-Bromo-9,9-dimethyl-10-phenylacridine in Modern OLEDs. (n.d.).
- The 1931 Commission internationale del'éclairage (CIE) color... (n.d.). ResearchGate.
- Enhancing color purity and efficiency of blue TADF OLEDs with MoO3/Al2O3-based distributed Bragg reflector structures. (2025, September 26). Optica Publishing Group.
- The CIE 1931 color space. (n.d.). LuxaLight.
- High-Color-Purity Blue OLEDs with a Small Efficiency Roll-Off Enabled by a Cyanoregulated Tetradentate Platinum(II) Complex. (2025, November 10). Request PDF.
- Why current LEDs and OLEDs are breaking the CIE1931 observer model. (2015, February 24). AVS Forum.
- CIE 1931 color space. (n.d.). Wikipedia.
- Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene. (n.d.). ResearchGate.
- Highly efficient blue TADF emitters incorporating bulky acridine moieties and their application in solution-processed OLEDs. (n.d.). Request PDF.
- Decoding Blue OLEDs: The Role of 2-Bromo-9,10-di-1-naphthalenylanthracene. (2025, October 28).
- Organic Light-Emitting Diode (OLED) _ OLED Materials. (n.d.).
- Unlock OLED Potential: The Role of 9,9-Dimethyl-9,10-dihydroacridine. (n.d.).
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- 5. CIE 1931 color space - Wikipedia [en.wikipedia.org]
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- 9. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 19. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
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- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a halogenated aromatic compound, is a valuable reagent in various research applications. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety Profile
Understanding the hazard profile of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is the first step in ensuring safe handling. Based on available safety data, this compound presents the following hazards:
| Hazard Statement | Classification | Implication |
| H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. |
| H315 | Causes skin irritation | Direct contact with skin can cause irritation. |
| H319 | Causes serious eye irritation | Direct contact with eyes can result in serious damage. |
| H335 | May cause respiratory irritation | Inhalation of the powder can irritate the respiratory tract. |
Given these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. The following recommendations are based on best practices for handling halogenated aromatic compounds.
Eye and Face Protection
-
Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against airborne particles and potential splashes.
-
A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing, to provide an additional layer of protection for the entire face.
Skin Protection
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.
-
Gloves: The choice of gloves is critical. Halogenated aromatic hydrocarbons can be aggressive towards many common glove materials.
-
While nitrile gloves are common in laboratories, they may offer limited protection against this class of compounds.
-
Butyl rubber or Viton® gloves are generally recommended for handling halogenated hydrocarbons due to their higher resistance.
-
It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for halogenated aromatic compounds. Always double-glove when handling this compound.
-
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection
-
All handling of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. A proper fit test and training are essential for effective respirator use.
Caption: PPE Selection Workflow for Handling 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.
-
Prepare a designated, labeled waste container for halogenated organic waste within the fume hood.
-
-
Weighing and Transfer:
-
Don all required PPE as outlined above.
-
Carefully open the container of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.
-
To transfer the weighed powder to your reaction vessel, gently tap the weigh boat. Use a small amount of a compatible solvent to rinse any remaining powder from the weigh boat into the vessel.
-
-
Post-Handling:
-
Securely close the primary container of the chemical.
-
Wipe down the spatula and any other reusable equipment with a solvent-moistened towel, disposing of the towel in the halogenated waste container.
-
Dispose of the weigh boat and any other single-use items in the designated waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and correct response is critical.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup
For a small spill of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine powder:
-
Evacuate and Isolate: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator if outside of a fume hood.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal Plan: Environmental Responsibility
Proper disposal of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and its associated waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, glassware rinsate, and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, you can confidently and safely incorporate 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine into your research, ensuring the well-being of your team and the integrity of your work.
References
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
LookChem. (2017, August 16). Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- Safety Data Sheets(SDS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
